molecular formula C11H20N2O6 B1675326 Saccharopine CAS No. 997-68-2

Saccharopine

Cat. No.: B1675326
CAS No.: 997-68-2
M. Wt: 276.29 g/mol
InChI Key: ZDGJAHTZVHVLOT-YUMQZZPRSA-N
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Description

L-saccharopine is the N(6)-(1,3-dicarboxypropan-1-yl) derivative of L-lysine. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an amino acid opine and a L-lysine derivative. It is a conjugate acid of a L-saccharopinate(1-).
Saccharopine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Saccharopine has been reported in Psophocarpus tetragonolobus, Arabidopsis thaliana, and other organisms with data available.
This compound is an intermediate in the degradation of lysine, formed by condensation of lysine and alpha-ketoglutarate. The this compound pathway is the main route for lysine degradation in mammal and its first two reactions are catalyzed by enzymatic activities known as lysine-oxoglutarate reductase (LOR) and this compound dehydrogenase (SDH), which reside on a single bifunctional polypeptide (EC EC 1.5.1.8, LOR/SDH). The reactions involved by this compound dehydrogenases have a very strict substrate specificity for L-lysine, 2-oxoglutarate and NADPH. LOR/SDH has been detected in a number of mammalian tissues, mainly in the liver and kidney, contributing not only to the general nitrogen balance in the organism but also to the controlled conversion of lysine into ketone bodies. A tetrameric form has also been observed in human liver and placenta. LOR activity has also been detected in brain mitochondria during embryonic development, and this opens the question of whether the degradation of lysine has any functional significance during brain development and puts a new focus on the nutritional requirements for lysine in gestation and infancy. Finally, LOR and/or SDH deficiencies seem to be involved in a human autosomic genetic disorder known as familial hyperlysinemia, which is characterized by serious defects in the functioning of the nervous system, and characterized by deficiency in lysine-ketoglutarate reductase, this compound dehydrogenase, and this compound oxidoreductase activities. Saccharopinuria (high amounts of this compound in the urine) and saccharopinemia (an excess of this compound in the blood) are conditions present in some inherited disorders of lysine degradation. (A3471, A3472, A3473, A3474).
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
lysine precursor in the aminoadipic acid-lysine pathway in yeast;  minor descriptor (75-85);  on-line & Index Medicus search LYSINE/analogs & derivatives (75-85);  RN given refers to (L)-isome

Properties

IUPAC Name

(2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGJAHTZVHVLOT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862507
Record name Saccharopine
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Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Saccharopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

997-68-2
Record name Saccharopine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Saccharopine
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Record name L-Saccharopine
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Record name Saccharopine
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Record name SACCHAROPINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Saccharopine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

247 - 250 °C
Record name Saccharopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Saccharopine Pathway of Lysine Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the saccharopine pathway, the primary route of lysine catabolism in mammals. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in the intricacies of amino acid metabolism and its therapeutic potential. This document delves into the core biochemical reactions, enzymatic players, regulatory mechanisms, and its relevance in health and disease.

Introduction to the this compound Pathway

Lysine, an essential amino acid, is catabolized in mammals predominantly through the this compound pathway, which is primarily active in the liver and kidneys.[1][2] This mitochondrial pathway facilitates the irreversible degradation of lysine, ultimately feeding into the tricarboxylic acid (TCA) cycle for energy production.[3] The pathway is crucial for maintaining lysine homeostasis, and its dysregulation is associated with several inherited metabolic disorders.[4][5]

Core Biochemical Reactions

The this compound pathway converts L-lysine into α-aminoadipate through a series of enzymatic reactions. The initial steps are catalyzed by a bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which possesses two distinct enzymatic activities: lysine-ketoglutarate reductase (LKR) and this compound dehydrogenase (SDH).[6] The final step is catalyzed by α-aminoadipate semialdehyde dehydrogenase (AASADH).[7]

The overall reaction sequence is as follows:

  • L-Lysine + α-Ketoglutarate + NADPH + H⁺ → this compound + NADP⁺ + H₂O (catalyzed by Lysine-Ketoglutarate Reductase - LKR)

  • This compound + NAD⁺ + H₂O → L-Glutamate + α-Aminoadipate-δ-semialdehyde + NADH + H⁺ (catalyzed by this compound Dehydrogenase - SDH)[8]

  • α-Aminoadipate-δ-semialdehyde + NAD(P)⁺ + H₂O → α-Aminoadipate + NAD(P)H + H⁺ (catalyzed by α-Aminoadipate Semialdehyde Dehydrogenase - AASADH)

Enzymology of the this compound Pathway

The enzymes of the this compound pathway are critical for its function and are key points of regulation and potential therapeutic intervention.

α-Aminoadipic Semialdehyde Synthase (AASS)

AASS is a bifunctional enzyme that houses the first two activities of the pathway.[6]

  • Lysine-Ketoglutarate Reductase (LKR) (EC 1.5.1.8): The LKR domain catalyzes the condensation of L-lysine and α-ketoglutarate to form this compound, utilizing NADPH as a cofactor.[9]

  • This compound Dehydrogenase (SDH) (EC 1.5.1.9): The SDH domain subsequently catalyzes the oxidative deamination of this compound to yield L-glutamate and α-aminoadipate-δ-semialdehyde, with NAD⁺ as the preferred cofactor.[9]

α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) (EC 1.2.1.31)

AASADH is responsible for the final step of the core pathway, catalyzing the irreversible oxidation of α-aminoadipate-δ-semialdehyde to α-aminoadipate.[10] This enzyme can utilize either NAD⁺ or NADP⁺ as a cofactor.[10]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the this compound pathway enzymes have been characterized in various species. The following tables summarize some of the reported Michaelis-Menten constants (Km) and maximum velocities (Vmax).

EnzymeOrganism/TissueSubstrateKm (mM)Vmax (nmol/min/mg protein)Reference
Lysine-Ketoglutarate Reductase (LKR)Human LiverL-Lysine1.5Not Reported[11]
α-Ketoglutarate1.0Not Reported[11]
NADPH0.08Not Reported[11]
Maize EndospermL-Lysine5.2Not Reported[12]
α-Ketoglutarate1.8Not Reported[12]
This compound Dehydrogenase (SDH)Arabidopsis thalianaThis compound (pH 7)0.063~15[13]
NAD⁺ (pH 7)0.374Not Reported[13]
This compound (pH 9)0.035~30[13]
NAD⁺ (pH 9)0.698Not Reported[13]

Note: Vmax values can be influenced by the purity of the enzyme preparation and assay conditions. Specific activity is often reported as U/mg protein, where one unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.[14][15]

Metabolite Concentrations

The concentrations of this compound pathway intermediates can vary depending on the tissue and physiological state.

MetaboliteOrganism/TissueConditionConcentration (µM)Reference
This compoundMouse PlasmaBasal~1[16]
Post-Lysine~3[16]
α-Aminoadipic AcidMouse PlasmaBasal~3[16]
Post-Lysine~70[16]
LysineHuman CSFNormal15 - 30[17]
Human PlasmaNormal100 - 250[17]

Signaling Pathways and Experimental Workflows

This compound Pathway Diagram

Saccharopine_Pathway This compound Pathway of Lysine Catabolism cluster_AASS α-Aminoadipic Semialdehyde Synthase (AASS) LKR Lysine-Ketoglutarate Reductase (LKR) NADP NADP+ LKR->NADP SDH This compound Dehydrogenase (SDH) NADH NADH + H+ SDH->NADH Lysine L-Lysine This compound This compound Lysine->this compound LKR aKG α-Ketoglutarate aKG->this compound NADPH NADPH + H+ NADPH->LKR Glutamate L-Glutamate This compound->Glutamate AASA α-Aminoadipate- δ-semialdehyde This compound->AASA SDH NAD NAD+ NAD->SDH AAA α-Aminoadipate AASA->AAA AASADH AASADH α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) NADPH_out NAD(P)H + H+ AASADH->NADPH_out NADP_in NAD(P)+ NADP_in->AASADH

Caption: Core reactions of the this compound pathway.

Experimental Workflow for Metabolite Analysis

Metabolite_Analysis_Workflow Workflow for Lysine Metabolite Analysis Sample Tissue/Plasma Sample Homogenization Homogenization/ Protein Precipitation Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: A typical workflow for analyzing this compound pathway metabolites.

Experimental Protocols

Protein Extraction from Liver Mitochondria for Enzyme Assays

This protocol is adapted for the isolation of mitochondria from liver tissue, suitable for subsequent enzyme activity assays of the this compound pathway.

Materials:

  • Isolation Buffer I: 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4), 0.5 mM EGTA

  • Isolation Buffer II: 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

Procedure:

  • Excise the liver and immediately place it in ice-cold Isolation Buffer I.

  • Mince the tissue finely with scissors and wash several times with Isolation Buffer I to remove excess blood.

  • Homogenize the tissue in 5-10 volumes of ice-cold Isolation Buffer I using a loose-fitting pestle.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a clean tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in Isolation Buffer II and repeat the centrifugation at 8,000 x g for 15 minutes.

  • Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for the enzyme assay (e.g., potassium phosphate buffer).

  • Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.[11]

Enzymatic Assay for this compound Dehydrogenase (SDH) Activity

This spectrophotometric assay measures the activity of SDH by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • 1 M Potassium Phosphate Buffer (pH 9.0)

  • 100 mM this compound solution

  • 10 mM NAD⁺ solution

  • Mitochondrial protein extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL of 1 M Potassium Phosphate Buffer (pH 9.0)

    • 100 µL of 100 mM this compound

    • 100 µL of 10 mM NAD⁺

    • Distilled water to a final volume of 950 µL.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the mitochondrial protein extract.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Western Blotting for AASS and AASADH

This protocol provides a general workflow for the detection of AASS and AASADH protein levels in tissue lysates.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against AASS and AASADH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells or homogenized tissue in ice-cold RIPA buffer.[18]

  • Determine the protein concentration of the lysate.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

Clinical Relevance and Drug Development

Defects in the this compound pathway are associated with several inherited metabolic disorders:

  • Hyperlysinemia Type I: Caused by a deficiency in LKR activity, leading to elevated levels of lysine in the blood and urine. This condition is generally considered benign.[4][5]

  • Saccharopinuria (Hyperlysinemia Type II): Results from a deficiency in SDH activity, causing an accumulation of both lysine and this compound. This can lead to neurological problems and intellectual disability.[4][5]

  • Pyridoxine-Dependent Epilepsy (PDE): Caused by mutations in the ALDH7A1 gene, which encodes AASADH. The resulting accumulation of α-aminoadipate-δ-semialdehyde and its cyclic form, piperideine-6-carboxylate, leads to seizures that are responsive to high doses of pyridoxine (vitamin B6).[4]

The this compound pathway is a potential target for therapeutic intervention in these and other related disorders. For instance, inhibiting LKR could reduce the production of toxic downstream metabolites in conditions like PDE and glutaric aciduria type I (GA1).[4][20] This strategy aims to decrease the metabolic flux through the pathway, thereby alleviating the pathological consequences of enzyme deficiencies further downstream.[20] The development of small molecule inhibitors targeting LKR is an active area of research.[4] Additionally, strategies involving proteolysis-targeting chimeras (PROTACs) are being explored to induce the degradation of specific enzymes in the lysine metabolism pathway, offering a novel therapeutic approach.[21]

Conclusion

The this compound pathway is a central route for lysine catabolism with significant implications for human health. A thorough understanding of its biochemistry, enzymology, and regulation is essential for elucidating the pathophysiology of related metabolic disorders and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers and clinicians working in this important area of metabolism.

References

The Central Role of Saccharopine in Lysine Biosynthesis: A Technical Guide for Researchers in Fungal and Euglenid Systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the α-Aminoadipate Pathway, Enzyme Kinetics, and Regulatory Mechanisms for Therapeutic Development

Abstract

Saccharopine is a critical intermediate in the α-aminoadipate (AAA) pathway, the exclusive route for de novo lysine biosynthesis in fungi and euglenids.[1][2][3][4][5] This pathway's absence in humans and other animals makes its constituent enzymes prime targets for the development of novel antifungal and anti-euglenid therapeutic agents. This technical guide provides a comprehensive overview of the function of this compound, detailing the enzymatic reactions leading to its formation and subsequent conversion to lysine. It presents a comparative analysis of enzyme kinetics, detailed experimental protocols for key assays, and an exploration of the regulatory networks governing this essential metabolic route. The unique biochemical characteristics of the AAA pathway offer significant opportunities for the rational design of targeted inhibitors.

Introduction: The Significance of the α-Aminoadipate Pathway

Lysine is an essential amino acid, vital for protein synthesis and various other cellular functions. While most bacteria and plants synthesize lysine via the diaminopimelate (DAP) pathway, fungi and euglenids utilize the distinct α-aminoadipate (AAA) pathway.[3][4][5] This metabolic divergence presents a strategic advantage for the development of selective antimicrobial agents. This compound stands as a key intermediate in this pathway, representing a crucial metabolic checkpoint.[1][2] Understanding the intricacies of this compound metabolism is therefore fundamental for exploiting this pathway for therapeutic purposes.

This whitepaper will delve into the core aspects of this compound's function, providing researchers, scientists, and drug development professionals with a detailed technical resource. We will explore the enzymatic landscape of the AAA pathway, present quantitative data for comparative analysis, and provide actionable experimental protocols. Furthermore, we will visualize the key metabolic and regulatory pathways to facilitate a deeper understanding of the complex interplay of molecular components.

The α-Aminoadipate Pathway: A Step-by-Step Guide

The biosynthesis of lysine via the AAA pathway is a multi-step enzymatic process that begins with the condensation of acetyl-CoA and α-ketoglutarate.[4] The pathway culminates in the formation of L-lysine, with this compound serving as the penultimate intermediate. The final two steps of this pathway directly involve this compound and are catalyzed by two key enzymes: this compound reductase and this compound dehydrogenase.

The overall reaction catalyzed by these two enzymes is as follows:

α-aminoadipate-δ-semialdehyde + L-glutamate + NAD(P)H + H⁺ ⇌ L-saccharopine + NAD(P)⁺ + H₂O L-saccharopine + NAD⁺ ⇌ L-lysine + α-ketoglutarate + NADH + H⁺

This compound Reductase (EC 1.5.1.10)

This compound reductase catalyzes the reductive condensation of α-aminoadipate-δ-semialdehyde and L-glutamate to form this compound.[6] This reaction is a critical step in committing the pathway towards lysine synthesis. In fungi, this enzyme is encoded by the LYS9 gene.[7]

This compound Dehydrogenase (EC 1.5.1.7)

This compound dehydrogenase catalyzes the NAD⁺-dependent oxidative cleavage of this compound to yield L-lysine and α-ketoglutarate.[4][8] This is the final and irreversible step in the lysine biosynthesis pathway in these organisms. In fungi, this enzyme is encoded by the LYS1 gene.[3]

Quantitative Data on Enzyme Kinetics

The efficiency and substrate affinity of the enzymes involved in this compound metabolism are critical parameters for understanding the pathway's flux and for designing effective inhibitors. The following tables summarize the available kinetic data for this compound reductase and this compound dehydrogenase from various fungal species. Data for euglenid enzymes are currently limited in the literature.

Table 1: Kinetic Parameters of Fungal this compound Reductase

OrganismSubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)Reference
Saccharomyces cerevisiaeα-aminoadipate-δ-semialdehyde130--[9]
Saccharomyces cerevisiaeL-glutamate1,200--[9]
Saccharomyces cerevisiaeNADPH10--[9]

Table 2: Kinetic Parameters of Fungal this compound Dehydrogenase

OrganismSubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)Reference
Saccharomyces cerevisiaeThis compound2,320--[8]
Saccharomyces cerevisiaeNAD⁺54--[8]
Candida albicansThis compound1,100--[3]
Candida albicansNAD⁺130--[3]

Regulatory Mechanisms of the α-Aminoadipate Pathway

The biosynthesis of lysine is a tightly regulated process to ensure cellular homeostasis and conserve resources. In fungi, the primary mechanism of regulation is at the transcriptional level, orchestrated by the master transcriptional activator of amino acid biosynthesis, Gcn4.

Transcriptional Regulation in Fungi by Gcn4

Under conditions of amino acid starvation, the expression of the GCN4 gene is translationally upregulated.[10] Gcn4p then binds to specific DNA recognition sequences, known as Gcn4-responsive elements (GCREs), in the promoter regions of its target genes.[10] In Saccharomyces cerevisiae and Candida albicans, Gcn4p has been shown to directly bind to the promoters of LYS genes, including those encoding enzymes upstream of this compound, thereby increasing their transcription and boosting lysine biosynthesis in response to nutrient limitation.[11]

Gcn4_Regulation Amino Acid Starvation Amino Acid Starvation Gcn4_Translation Translational Upregulation of GCN4 Amino Acid Starvation->Gcn4_Translation Gcn4p Gcn4p (Transcription Factor) Gcn4_Translation->Gcn4p GCRE Gcn4-Responsive Element (GCRE) in LYS Gene Promoters Gcn4p->GCRE Binds to LYS_Transcription Transcription of LYS Genes GCRE->LYS_Transcription Activates AAA_Pathway_Enzymes α-Aminoadipate Pathway Enzymes LYS_Transcription->AAA_Pathway_Enzymes Leads to synthesis of Lysine_Biosynthesis Lysine Biosynthesis AAA_Pathway_Enzymes->Lysine_Biosynthesis

Figure 1. Gcn4-mediated transcriptional regulation of the lysine biosynthesis pathway in fungi.

Regulation in Euglenids

The regulation of the AAA pathway in euglenids is less well understood. While it is established that they utilize this pathway for lysine synthesis, the specific regulatory mechanisms, including the key transcription factors and signaling pathways, remain an active area of research.[12] It is known that the expression of various metabolic pathways in Euglena gracilis is influenced by light and the availability of different carbon sources, suggesting a complex interplay between environmental cues and metabolic regulation.[13]

Experimental Protocols

This section provides detailed methodologies for the enzymatic assays of this compound reductase and this compound dehydrogenase, as well as a general protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Assay for this compound Reductase Activity

This protocol is adapted from methodologies used for the characterization of this compound reductase from Saccharomyces cerevisiae.[6]

Principle: The activity of this compound reductase is determined by monitoring the oxidation of NADPH to NADP⁺ at 340 nm.

Reagents:

  • 100 mM Potassium phosphate buffer, pH 7.0

  • 10 mM α-aminoadipate-δ-semialdehyde

  • 100 mM L-glutamate

  • 10 mM NADPH

  • Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM α-aminoadipate-δ-semialdehyde, and 10 mM L-glutamate.

  • Equilibrate the mixture to the desired assay temperature (e.g., 25°C).

  • Initiate the reaction by adding 0.1 mM NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the this compound reductase activity.

Calculation: The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6220 M⁻¹cm⁻¹.

Saccharopine_Reductase_Assay cluster_0 Reaction Mixture Buffer Phosphate Buffer (pH 7.0) Enzyme Enzyme Buffer->Enzyme AASA α-aminoadipate- δ-semialdehyde AASA->Enzyme Glutamate L-glutamate Glutamate->Enzyme NADPH NADPH NADPH->Enzyme Initiate reaction Spectrophotometer Monitor A340nm Enzyme->Spectrophotometer Catalyzes reaction

Figure 2. Workflow for the this compound reductase activity assay.

Assay for this compound Dehydrogenase Activity

This protocol is based on the continuous spectrophotometric method for determining this compound dehydrogenase activity.[1]

Principle: The activity of this compound dehydrogenase in the direction of this compound formation is measured by monitoring the oxidation of NADH to NAD⁺ at 340 nm.

Reagents:

  • 100 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 6.8

  • 0.23 mM NADH solution

  • 79.8 mM α-Ketoglutarate solution

  • 300 mM L-Lysine solution

  • This compound Dehydrogenase enzyme solution (0.1 - 0.5 units/ml)

Procedure:

  • In a cuvette, mix 2.75 ml of NADH solution, 0.10 ml of α-Ketoglutarate solution, and 0.10 ml of L-Lysine solution.

  • Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until it is constant.

  • Initiate the reaction by adding 0.05 ml of the enzyme solution.

  • Record the decrease in absorbance at 340 nm for several minutes.

  • Calculate the change in absorbance per minute from the initial linear portion of the curve.

Final Assay Concentration: In a 3.05 ml reaction mix, the final concentrations are 100 mM potassium phosphate, 1 mM EDTA, 0.21 mM NADH, 2.6 mM α-ketoglutarate, 9.8 mM L-lysine, and 0.01 - 0.05 units of this compound dehydrogenase.[1]

Quantification of this compound by HPLC

This is a general guideline for the analysis of amino acids, including this compound, in biological samples using HPLC with pre-column derivatization.[11][12]

Principle: Amino acids are derivatized with a fluorescent tag, such as o-phthaldialdehyde (OPA), separated by reverse-phase HPLC, and detected by a fluorescence detector.

Sample Preparation:

  • Homogenize fungal or euglenid cells in a suitable buffer.

  • Deproteinize the sample, for example, by adding sulfosalicylic acid followed by centrifugation.

  • Filter the supernatant through a 0.2 µm filter.

Derivatization (Pre-column with OPA):

  • Mix a small volume of the sample extract with the OPA derivatizing reagent.

  • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.

HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1 M sodium acetate, pH 7.2; Solvent B: Methanol.

  • Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the derivatized amino acids.

  • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a known standard.

Conclusion and Future Directions

This compound is a pivotal metabolite in the α-aminoadipate pathway for lysine biosynthesis in fungi and euglenids. The exclusivity of this pathway to these organisms makes it an attractive target for the development of novel antimicrobial therapies. This technical guide has provided a detailed overview of the function of this compound, the enzymes involved in its metabolism, their kinetic properties, and the regulatory mechanisms that govern this pathway.

Future research should focus on several key areas:

  • Euglenid-specific research: A more in-depth characterization of the AAA pathway enzymes in euglenids is crucial to understand any potential differences from their fungal counterparts, which could be exploited for targeted drug design.

  • Inhibitor screening and design: The detailed protocols provided here can be adapted for high-throughput screening of compound libraries to identify potent and selective inhibitors of this compound reductase and this compound dehydrogenase.

  • Structural biology: Elucidating the three-dimensional structures of these enzymes from a wider range of pathogenic fungi and euglenids will provide a structural basis for rational drug design and the optimization of lead compounds.

  • Metabolic flux analysis: A deeper understanding of the metabolic flux through the AAA pathway under different physiological conditions will be essential for identifying rate-limiting steps and potential secondary targets.

By continuing to unravel the complexities of this compound metabolism, the scientific community can pave the way for the development of a new generation of much-needed antifungal and anti-euglenid agents.

References

The Central Role of Saccharopine in Mammalian Lysine Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine, an essential amino acid in mammals, is primarily catabolized through the mitochondrial saccharopine pathway. This pathway is critical for maintaining lysine homeostasis, and its dysregulation is implicated in several inherited metabolic disorders. The intermediate, this compound, lies at a crucial juncture in this catabolic process, orchestrated by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS). This technical guide provides an in-depth exploration of the this compound pathway, detailing the biochemical reactions, key enzymatic players, and regulatory mechanisms. We present quantitative data on enzyme kinetics and metabolite concentrations, alongside detailed experimental protocols for the study of this pathway. Furthermore, we illustrate the core biochemical and signaling pathways using logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

The this compound Pathway of Lysine Degradation

The catabolism of L-lysine in mammals predominantly occurs in the mitochondria via the this compound pathway[1][2]. This pathway converts lysine into α-aminoadipate, which is further metabolized to ultimately yield acetyl-CoA, linking lysine degradation to the tricarboxylic acid (TCA) cycle for energy production[3][4]. The initial and committed steps of this pathway are catalyzed by a single bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS)[5][6].

The AASS enzyme possesses two distinct catalytic domains:

  • Lysine-ketoglutarate reductase (LKR) : The N-terminal domain of AASS catalyzes the condensation of L-lysine and α-ketoglutarate to form this compound, utilizing NADPH as a cofactor[1][2].

  • This compound dehydrogenase (SDH) : The C-terminal domain of AASS then catalyzes the oxidative deamination of this compound to yield L-glutamate and α-aminoadipate semialdehyde (AASA)[1][2].

AASA is subsequently oxidized to α-aminoadipate by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH)[7].

The overall reaction catalyzed by AASS is: L-Lysine + α-Ketoglutarate + NADPH + NAD+ → α-Aminoadipate Semialdehyde + L-Glutamate + NADP+ + NADH + H+

In some mammalian tissues, evidence suggests the presence of both the bifunctional AASS and a monofunctional this compound dehydrogenase, indicating potential for more complex regulatory control[8][9].

Diagram of the this compound Pathway

Saccharopine_Pathway Lysine L-Lysine AASS_LKR AASS (LKR domain) Lysine->AASS_LKR AKG α-Ketoglutarate AKG->AASS_LKR NADPH NADPH NADPH->AASS_LKR NADP NADP+ NADP->AASS_LKR This compound This compound AASS_SDH AASS (SDH domain) This compound->AASS_SDH AASS_LKR->this compound Glutamate L-Glutamate AASS_SDH->Glutamate AASA α-Aminoadipate Semialdehyde AASS_SDH->AASA AASADH AASADH AASA->AASADH NAD NAD+ NAD->AASS_SDH NAD->AASADH NADH NADH NADH->AASS_SDH NADH->AASADH AAA α-Aminoadipate AASADH->AAA

Core reactions of the mammalian this compound pathway.

Quantitative Data

Table 1: Kinetic Parameters of Human Liver Lysine-Ketoglutarate Reductase (LKR)
SubstrateMichaelis Constant (Km)
L-Lysine1.5 x 10⁻³ M
α-Ketoglutarate1.0 x 10⁻³ M
NADPH8.0 x 10⁻⁵ M
(Data from Hutzler & Dancis, 1975)[10]
Table 2: Lysine Metabolite Concentrations in Mouse Plasma Following L-Lysine Injection
MetaboliteBasal Concentration (Time 0)Peak Concentration (1-2 hours post-injection)Fold Increase
This compoundNot reportedNot reported~3-fold
α-Aminoadipic Acid (AAA)~3 µM~70 µM~24-fold
Pipecolic AcidNot reportedNot reported~3.4-fold
(Data from Pena et al., 2016)[11][12]

Experimental Protocols

Spectrophotometric Assay for Lysine-Ketoglutarate Reductase (LKR) Activity

This protocol is adapted from a method used for chicken samples and can be optimized for mammalian tissues[13].

Principle: LKR activity is measured by monitoring the lysine-dependent oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm. The molar extinction coefficient of NADPH is 6220 M⁻¹cm⁻¹[13].

Reagents:

  • Reaction Buffer: 150 mmol/L HEPES, 135 mmol/L mannitol, 45 mmol/L sucrose, 5 mmol/L 2-mercaptoethanol, 0.05% (w/v) BSA, pH adjusted to the optimum for the specific enzyme source (e.g., pH 7.8 for human liver LKR[10]).

  • NADPH Solution: 0.25 mmol/L NADPH in Reaction Buffer.

  • α-Ketoglutarate Solution: 15 mmol/L α-ketoglutarate in Reaction Buffer.

  • L-Lysine HCl Solution: 40 mmol/L L-lysine HCl in Reaction Buffer.

  • Triton X-100 Solution: 0.05% (v:v) Triton X-100 in Reaction Buffer.

  • Sample: Purified or partially purified enzyme preparation, or tissue homogenate.

Procedure:

  • Prepare a reaction mixture containing the Reaction Buffer, NADPH solution, α-ketoglutarate solution, and Triton X-100 solution.

  • Add the enzyme sample to the reaction mixture and incubate at the desired temperature (e.g., 37°C for mammalian enzymes).

  • Equilibrate the mixture in a spectrophotometer and establish a baseline reading at 340 nm.

  • Initiate the reaction by adding the L-lysine HCl solution.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation using its molar extinction coefficient. The activity is expressed as units/mg of protein, where one unit is the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Diagram of LKR Activity Assay Workflow

LKR_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, NADPH, α-KG, Lysine) start->prepare_reagents prepare_mixture Prepare Reaction Mixture (Buffer, NADPH, α-KG, Triton X-100) prepare_reagents->prepare_mixture add_enzyme Add Enzyme Sample prepare_mixture->add_enzyme equilibrate Equilibrate in Spectrophotometer (Baseline at 340 nm) add_enzyme->equilibrate initiate_reaction Initiate Reaction with L-Lysine equilibrate->initiate_reaction monitor_absorbance Monitor Absorbance Decrease at 340 nm initiate_reaction->monitor_absorbance calculate_activity Calculate Enzyme Activity monitor_absorbance->calculate_activity end End calculate_activity->end

Workflow for the spectrophotometric LKR activity assay.
LC-MS/MS for Quantification of Lysine Metabolites in Plasma

This protocol provides a method for the simultaneous detection and quantification of this compound, α-aminoadipic acid, and other related metabolites in plasma samples[11][12].

Sample Preparation:

  • Centrifuge whole blood at 1500 x g for 10 minutes to separate plasma.

  • To 20 µL of plasma, add acetonitrile (2:3 volume ratio) containing internal standards (e.g., D9-pipecolic acid, D3-α-aminoadipic acid) to precipitate proteins and extract metabolites.

  • Vortex and incubate on ice.

  • Centrifuge at high speed (e.g., 12,000 x g) to pellet the precipitated proteins.

  • Collect the supernatant containing the polar metabolites.

  • Dilute the supernatant (e.g., ten-fold) with 0.1% formic acid in water before analysis.

LC-MS/MS Analysis:

  • Chromatography:

    • Column: A suitable column for polar analytes, such as a Phenomenex Luna PFP(2) 4.6 × 150.0 mm column with 5.0 µm particles[11].

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 100% acetonitrile.

    • Gradient: A gradient elution is used to separate the metabolites, starting with a low percentage of mobile phase B and gradually increasing to a high percentage[11].

    • Flow Rate: A typical flow rate is 0.8 mL/minute[11].

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific metabolites. Precursor and product ion pairs for each analyte and internal standard need to be determined.

Regulatory Signaling Pathways

The this compound pathway is subject to regulation by nutrient-sensing signaling pathways, ensuring that lysine catabolism is appropriately coupled to the cell's metabolic state.

GCN2-eIF2α-ATF4 Pathway

Under conditions of amino acid starvation, including lysine deficiency, the General Control Nonderepressible 2 (GCN2) kinase is activated. GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid transport and metabolism, including AASS, to counteract the amino acid deficiency[3][14].

mTORC1 Pathway

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and proliferation that is activated by high levels of amino acids, including lysine[15][16][17][18]. When lysine is abundant, mTORC1 is active and promotes anabolic processes while inhibiting catabolic processes like autophagy. Conversely, lysine deprivation leads to the inactivation of mTORC1, which can contribute to the upregulation of catabolic pathways, including lysine degradation, to restore intracellular amino acid pools[15].

Diagram of Signaling Pathways Regulating Lysine Degradation

Signaling_Pathways cluster_GCN2 Amino Acid Starvation (Low Lysine) cluster_mTORC1 Amino Acid Sufficiency (High Lysine) GCN2 GCN2 eIF2a eIF2α GCN2->eIF2a phosphorylates eIF2aP eIF2α-P eIF2a->eIF2aP ATF4 ATF4 eIF2aP->ATF4 increases translation AASS_gene AASS Gene Expression ATF4->AASS_gene upregulates Lysine_high High Lysine mTORC1 mTORC1 Lysine_high->mTORC1 activates Anabolism Anabolic Processes (e.g., Protein Synthesis) mTORC1->Anabolism promotes Catabolism Catabolic Processes (e.g., Autophagy) mTORC1->Catabolism inhibits Lysine_degradation Lysine Degradation mTORC1->Lysine_degradation indirectly suppresses AASS_gene->Lysine_degradation leads to

Regulation of lysine degradation by GCN2 and mTORC1 signaling.

Conclusion

The this compound pathway represents the primary route for lysine degradation in mammals, playing a vital role in amino acid homeostasis. The bifunctional enzyme AASS is the central player in this pathway, and its activity is tightly regulated by nutrient-sensing signaling cascades. A thorough understanding of the biochemistry, regulation, and methods for studying this pathway is essential for researchers in metabolic diseases and for the development of therapeutic strategies targeting lysine metabolism. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for professionals in these fields.

References

The Discovery and Isolation of Saccharopine from Yeast: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Saccharopine, a key intermediate in the biosynthesis of lysine in fungi, was first discovered and isolated from baker's and brewer's yeast (Saccharomyces cerevisiae) in 1961 by S. Darling and P. Olesen Larsen. This technical guide provides an in-depth overview of the seminal work, detailing the experimental protocols for the isolation and purification of this compound. Furthermore, it presents the quantitative data from the original discovery in structured tables and illustrates the biochemical context and experimental workflow through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals interested in amino acid metabolism, fungal biochemistry, and natural product isolation.

Introduction

This compound ((2S,5'S)-N-(5'-amino-5'-carboxypentyl)glutamic acid) is a unique dibasic amino acid that serves as a crucial precursor in the α-aminoadipate pathway for lysine biosynthesis in yeast and other fungi.[1] In contrast, in mammals and higher plants, it is an intermediate in the degradation of lysine.[1] The discovery of this compound by Darling and Larsen was a significant contribution to understanding amino acid metabolism, providing a key piece of the puzzle in the fungal lysine biosynthesis pathway.

This guide revisits the original methodology employed for the isolation of this compound from Saccharomyces cerevisiae, presenting the protocols and data in a modernized and accessible format for contemporary researchers.

Lysine Biosynthesis Pathway in Saccharomyces cerevisiae

In Saccharomyces cerevisiae, lysine is synthesized via the α-aminoadipate pathway. This pathway involves a series of enzymatic reactions, with this compound being a central intermediate. The final steps of this pathway, involving this compound, are catalyzed by this compound reductase and this compound dehydrogenase.

Lysine_Biosynthesis_Pathway cluster_synthesis Lysine Biosynthesis (Yeast) alpha_ketoglutarate α-Ketoglutarate This compound This compound lysine L-Lysine lysine->this compound Lysine-ketoglutarate reductase alpha_aminoadipate_semialdehyde α-Aminoadipate-δ-semialdehyde This compound->alpha_aminoadipate_semialdehyde this compound dehydrogenase glutamate L-Glutamate alpha_aminoadipate_semialdehyde->glutamate Aminoadipate aminotransferase

Caption: Lysine biosynthesis pathway in yeast highlighting the role of this compound.

Experimental Protocols for the Isolation of this compound

The following protocols are based on the original methods described by Darling and Larsen in their 1961 publication.

Yeast Strain and Growth Conditions
  • Yeast Strain: Saccharomyces cerevisiae (commercial baker's and brewer's yeast).

  • Growth: The yeast was obtained from commercial sources, and no specific growth conditions were detailed in the original isolation paper, as it utilized readily available yeast press cake.

Extraction of Amino Acids from Yeast

The initial step involved the extraction of the free amino acid pool from the yeast cells.

  • Cell Lysis: Fresh baker's yeast press cake was suspended in ethanol.

  • Extraction: The suspension was stirred for an extended period at room temperature to extract the soluble components, including amino acids.

  • Clarification: The yeast debris was removed by centrifugation, and the supernatant containing the amino acid extract was collected.

Purification of this compound

A multi-step purification process involving ion-exchange chromatography and paper electrophoresis was employed to isolate this compound from the crude extract.

Saccharopine_Isolation_Workflow start Yeast Press Cake extraction Ethanolic Extraction start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Crude Amino Acid Extract centrifugation1->supernatant1 ion_exchange Cation-Exchange Chromatography (Dowex 50) supernatant1->ion_exchange elution Elution with Ammonia ion_exchange->elution fraction_collection Fraction Collection elution->fraction_collection paper_electrophoresis Preparative Paper Electrophoresis fraction_collection->paper_electrophoresis saccharopine_band Isolation of this compound Band paper_electrophoresis->saccharopine_band crystallization Crystallization saccharopine_band->crystallization pure_this compound Pure Crystalline this compound crystallization->pure_this compound

Caption: Experimental workflow for the isolation of this compound from yeast.

  • Resin: Dowex 50 (a strongly acidic cation-exchange resin).

  • Column Preparation: The resin was washed and packed into a chromatography column.

  • Sample Loading: The crude amino acid extract was acidified and loaded onto the column.

  • Washing: The column was washed with distilled water to remove neutral and acidic compounds.

  • Elution: The bound amino acids were eluted with a gradient of aqueous ammonia. Fractions were collected and analyzed for the presence of this compound.

  • Apparatus: A standard horizontal paper electrophoresis apparatus.

  • Support: Whatman No. 3MM paper.

  • Buffer: A pyridine-acetic acid buffer at a specific pH was used to achieve separation.

  • Sample Application: The this compound-containing fractions from the ion-exchange chromatography were concentrated and applied as a band onto the paper.

  • Electrophoresis: A voltage was applied across the paper for a set duration to separate the amino acids based on their charge.

  • Visualization: Guide strips were cut from the paper and sprayed with ninhydrin to visualize the amino acid bands.

  • Elution from Paper: The area of the paper corresponding to the this compound band was excised, and the compound was eluted with water.

The eluted this compound solution was concentrated, and crystallization was induced by the addition of ethanol. The resulting crystals were collected, washed, and dried.

Quantitative Data

The following tables summarize the quantitative data obtained during the isolation and characterization of this compound by Darling and Larsen.

Table 1: Yield of this compound from Baker's Yeast
Starting MaterialAmount of Starting MaterialYield of Crystalline this compound
Baker's Yeast Press Cake10 kgApproximately 1 g
Table 2: Physicochemical Properties of Isolated this compound
PropertyValue
Melting Point236-237 °C (decomposition)
Specific Rotation [α]D²³+26.8° (c 2.0 in H₂O)
Elemental Analysis (Calculated for C₁₁H₂₀N₂O₆)C, 47.82%; H, 7.30%; N, 10.14%
Elemental Analysis (Found)C, 47.6%; H, 7.3%; N, 10.1%

Conclusion

The pioneering work of Darling and Larsen in 1961 successfully led to the discovery and isolation of this compound from Saccharomyces cerevisiae. Their meticulous application of extraction and chromatographic techniques laid the foundation for our current understanding of the α-aminoadipate pathway for lysine biosynthesis in fungi. The protocols and data presented in this guide serve as a valuable historical and technical reference for researchers in the fields of biochemistry, microbiology, and drug development. The isolation of this key metabolic intermediate opened new avenues for studying fungal-specific metabolic pathways, which could be potential targets for antifungal therapies.

References

An In-depth Technical Guide to Saccharopine Biosynthesis and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of saccharopine biosynthesis and degradation. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the intricacies of lysine metabolism and its associated pathways. This document details the key enzymes, reaction kinetics, and relevant experimental protocols, presented in a structured and accessible format.

Introduction to the this compound Pathway

The this compound pathway is a critical route for the metabolism of the essential amino acid L-lysine. In mammals, including humans, this pathway is primarily responsible for lysine degradation, converting it into α-aminoadipate.[1][2] This process is crucial for maintaining lysine homeostasis and providing intermediates for other metabolic routes. Conversely, in fungi and euglenids, the this compound pathway functions in the opposite direction for lysine biosynthesis.[3] The entire mammalian pathway is localized within the mitochondria.[4]

The degradation of lysine via the this compound pathway involves a series of enzymatic reactions, with the first two steps being catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS).[5][6] This enzyme possesses two distinct domains: a lysine-ketoglutarate reductase (LKR) domain and a this compound dehydrogenase (SDH) domain.[5][7] The subsequent step is catalyzed by α-aminoadipate semialdehyde dehydrogenase (AASADH).

Dysregulation of this pathway is associated with several inherited metabolic disorders, including hyperlysinemia and saccharopinuria, making the enzymes of this pathway potential targets for therapeutic intervention.[5][6]

Core Signaling Pathways

The this compound pathway for lysine degradation can be visualized as a two-stage process, initiated by the bifunctional enzyme AASS and followed by the action of AASADH.

This compound Biosynthesis (First Stage of Lysine Degradation)

The initial step in lysine degradation is the condensation of L-lysine with α-ketoglutarate to form this compound. This reaction is catalyzed by the lysine-ketoglutarate reductase (LKR) domain of the AASS enzyme and utilizes NADPH as a cofactor.[2]

This compound Biosynthesis Lysine L-Lysine LKR Lysine-Ketoglutarate Reductase (LKR) (AASS) Lysine->LKR AKG α-Ketoglutarate AKG->LKR NADPH NADPH + H+ NADPH->LKR NADP NADP+ This compound This compound LKR->NADP LKR->this compound This compound Degradation This compound This compound SDH This compound Dehydrogenase (SDH) (AASS) This compound->SDH NAD NAD+ NAD->SDH AASADH α-Aminoadipate semialdehyde dehydrogenase (AASADH) NAD->AASADH NADH NADH + H+ Glutamate L-Glutamate AASA α-Aminoadipate-δ- semialdehyde AASA->AASADH AAA α-Aminoadipate SDH->NADH SDH->Glutamate SDH->AASA AASADH->NADH AASADH->AAA LKR_Assay_Workflow A Prepare Reaction Mixture (Buffer, Lysine, α-KG) B Equilibrate to 37°C A->B C Add NADPH B->C D Add Enzyme Preparation C->D E Monitor Absorbance at 340 nm D->E F Calculate Enzyme Activity E->F SDH_Assay_Workflow A Prepare Reaction Mixture (Buffer, this compound) B Equilibrate to 25°C A->B C Add NAD+ B->C D Add Enzyme Preparation C->D E Monitor Absorbance at 340 nm D->E F Calculate Enzyme Activity E->F LCMS_Workflow A Sample Collection (e.g., Plasma) B Protein Precipitation with ACN & Internal Standards A->B C Centrifugation B->C D Supernatant Collection C->D E LC Separation (HILIC) D->E F MS/MS Detection (MRM) E->F G Data Analysis and Quantification F->G

References

An In-depth Technical Guide to the Enzymatic Conversion of Lysine to Saccharopine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of L-lysine to saccharopine, a critical step in the primary lysine catabolism pathway in mammals and plants, and a key reaction in the biosynthesis of lysine in fungi. This document details the enzymes responsible, their reaction mechanisms, relevant quantitative data, and detailed experimental protocols for their study.

Introduction: The this compound Pathway

The conversion of lysine to this compound is a pivotal reaction in two major metabolic routes: the this compound pathway for lysine degradation and the α-aminoadipate pathway for lysine biosynthesis. In mammals and plants, the this compound pathway is the primary route for breaking down excess lysine.[1][2][3] This process is initiated by the condensation of L-lysine with α-ketoglutarate to form this compound.[2][3] In fungi, the reverse reaction is a step in the de novo synthesis of L-lysine.[4][5]

The enzymes catalyzing this conversion are central to maintaining lysine homeostasis. In humans, this enzymatic activity is housed in a bifunctional enzyme called α-aminoadipic semialdehyde synthase (AASS).[6][7][8][9][10] This single polypeptide possesses two distinct catalytic domains: a lysine-ketoglutarate reductase (LKR) domain and a this compound dehydrogenase (SDH) domain.[1][2][11] The LKR domain catalyzes the formation of this compound from lysine and α-ketoglutarate, while the SDH domain subsequently oxidizes this compound to α-aminoadipic semialdehyde and glutamate.[2][11][12]

Defects in this pathway are associated with the rare metabolic disorder hyperlysinemia.[6][8][9] Specifically, mutations affecting the SDH domain can lead to saccharopinuria, a condition characterized by the accumulation of this compound, which has been shown to be a mitochondrial toxin.[2][11][12][13] Understanding the enzymatic conversion of lysine to this compound is therefore crucial for research into these metabolic disorders and for the development of potential therapeutic interventions.[14]

Enzymology and Reaction Mechanism

The conversion of lysine and α-ketoglutarate to this compound is a reversible reaction catalyzed by this compound dehydrogenase (EC 1.5.1.7, EC 1.5.1.8, EC 1.5.1.9, EC 1.5.1.10).[4] The reaction can be summarized as follows:

L-Lysine + α-Ketoglutarate + NAD(P)H ⇌ this compound + NAD(P)⁺ + H₂O

In the direction of this compound formation (lysine degradation), the reaction is catalyzed by lysine-ketoglutarate reductase activity. The proposed mechanism for this compound reductase from Saccharomyces cerevisiae suggests an ordered binding of substrates, where the reduced nicotinamide adenine dinucleotide phosphate (NADPH) binds to the enzyme first, followed by L-α-aminoadipate-δ-semialdehyde (AASA) and then L-glutamate.[5][15]

In the direction of lysine formation, catalyzed by this compound dehydrogenase activity, kinetic studies with the enzyme from Saccharomyces cerevisiae indicate an ordered addition of NAD⁺ followed by this compound.[16][17] A proposed proton shuttle mechanism for this direction involves a general base accepting a proton from the secondary amine of this compound as it is oxidized.[16][18] Another general base then facilitates the attack of water on the Schiff base intermediate to form a carbinolamine, which subsequently collapses to yield α-ketoglutarate and lysine.[16][18]

The bifunctional AASS enzyme in humans is encoded by the AASS gene.[6][8][9] The N-terminal portion of the protein contains the LKR activity, while the C-terminal portion houses the SDH activity.[10]

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in the conversion of lysine to this compound from various sources.

Table 1: Michaelis-Menten Constants (Km) for this compound Dehydrogenase

OrganismEnzyme DomainSubstrateKm (mM)Reference
Saccharomyces cerevisiaeThis compound DehydrogenaseL-Saccharopine2.32[19]
Saccharomyces cerevisiaeThis compound DehydrogenaseNAD⁺0.054[19]
Developing Soybean SeedsLysine-Ketoglutarate ReductaseL-LysineHigh (value not specified)[1]
Developing Soybean SeedsLysine-Ketoglutarate Reductaseα-KetoglutarateHigh (value not specified)[1]

Table 2: Optimal Reaction Conditions

OrganismEnzyme/DomainOptimal pHReference
Saccharomyces cerevisiaeThis compound Dehydrogenase (reverse reaction)9.5[19]
MaizeLysine-Ketoglutarate Reductase7.0[20]
MaizeThis compound Dehydrogenase9.0[20]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of lysine to this compound.

Purification of this compound Dehydrogenase (from Saccharomyces cerevisiae)

This protocol is based on methods described for the purification of this compound dehydrogenase from yeast.[19][21][22]

  • Cell Lysis: Begin with a crude extract of Saccharomyces cerevisiae.

  • Acid Precipitation: Adjust the pH of the crude extract to precipitate contaminating proteins.

  • Ammonium Sulfate Precipitation: Perform a fractional precipitation with ammonium sulfate to further enrich for the enzyme.

  • DEAE-Sepharose Chromatography: Utilize anion-exchange chromatography to separate proteins based on charge.

  • Gel Filtration: Further purify the enzyme based on size using a gel filtration column (e.g., Sephadex G-100).[21]

  • Affinity Chromatography: Employ Reactive Red-120 agarose chromatography as a final purification step.[19][22]

Enzymatic Assay for this compound Dehydrogenase (Lysine-Forming)

This spectrophotometric assay measures the oxidation of NADH to NAD⁺.

  • Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored. The reaction is: L-Lysine + α-Ketoglutarate + NADH → this compound + NAD⁺.

  • Reagents:

    • A. 100 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 6.8 at 25°C.

    • B. 0.23 mM β-NADH solution in Reagent A.

    • C. 79.8 mM α-Ketoglutarate solution in Reagent A.

    • D. 300 mM L-Lysine solution in Reagent A.

    • E. This compound Dehydrogenase enzyme solution (0.1 - 0.5 units/ml in cold Reagent A).

  • Procedure:

    • In a cuvette, mix 2.75 ml of Reagent B, 0.10 ml of Reagent C, and 0.10 ml of Reagent D.

    • Equilibrate to 25°C and monitor the absorbance at 340 nm until constant.

    • Initiate the reaction by adding 0.10 ml of Reagent E.

    • Record the decrease in A340nm for approximately 5 minutes.

  • Calculations: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of β-NADH per minute at pH 6.8 at 25°C.

Detection of Lysine and Metabolites by LC-MS/MS

This method allows for the simultaneous detection and quantification of this compound and other lysine metabolites in plasma.[23]

  • Sample Preparation: A simple sample preparation protocol is used, which may involve protein precipitation from plasma samples.

  • Liquid Chromatography: Separation of the underivatized metabolites is achieved using liquid chromatography.

  • Tandem Mass Spectrometry: Detection and quantification are performed using mass spectrometry, which provides high sensitivity and specificity.[23]

Visualizations

Signaling Pathway: The this compound Pathway of Lysine Degradation

Saccharopine_Pathway cluster_AASS α-Aminoadipic Semialdehyde Synthase (AASS) lysine L-Lysine lkr Lysine-Ketoglutarate Reductase (LKR) Domain lysine->lkr akg α-Ketoglutarate akg->lkr This compound This compound sdh This compound Dehydrogenase (SDH) Domain This compound->sdh NAD+ -> NADH + H+ aasa α-Aminoadipic Semialdehyde glutamate L-Glutamate lkr->this compound NADPH -> NADP+ sdh->aasa sdh->glutamate

Caption: The enzymatic cascade of the this compound pathway for lysine degradation.

Experimental Workflow: Characterization of this compound Dehydrogenase

Experimental_Workflow start Start: Enzyme Source (e.g., Yeast, Recombinant Expression) purification Enzyme Purification (Chromatography Steps) start->purification assay Enzymatic Activity Assay (Spectrophotometric) purification->assay kinetics Kinetic Parameter Determination (Km, Vmax) assay->kinetics characterization Biophysical Characterization (pH optimum, Temperature stability) kinetics->characterization end End: Characterized Enzyme characterization->end

Caption: A typical experimental workflow for the purification and characterization of this compound dehydrogenase.

Logical Relationship: Proposed Chemical Mechanism of this compound Dehydrogenase (Lysine Formation)

SDH_Mechanism E Free Enzyme ENAD E-NAD+ E->ENAD + NAD+ ENAD->E - NAD+ ENADSacc E-NAD+-Saccharopine ENAD->ENADSacc + this compound ENADSacc->ENAD - this compound SchiffBase [Schiff Base Intermediate] ENADSacc->SchiffBase Oxidation & Proton Transfer Carbinolamine [Carbinolamine Intermediate] SchiffBase->Carbinolamine + H2O E_Products E-NADH-α-KG-Lysine Carbinolamine->E_Products Collapse & Proton Transfer ENADH E-NADH E_Products->ENADH - α-KG, - Lysine ENADH->E - NADH

Caption: A simplified logical flow of the proposed chemical mechanism for this compound dehydrogenase.

References

Saccharopine: A Pivotal Precursor in the α-Aminoadipate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of saccharopine's central role as a precursor in the α-aminoadipate (AAA) pathway. The AAA pathway is a key metabolic route for the biosynthesis of L-lysine in most fungi and the primary pathway for L-lysine catabolism in mammals.[1][2] Understanding the intricacies of this pathway, particularly the enzymatic reactions involving this compound, is crucial for the development of novel antifungal agents and for elucidating the pathophysiology of certain inherited metabolic disorders.

The α-Aminoadipate Pathway: A Dual-Purpose Metabolic Route

The α-aminoadipate pathway demonstrates a fascinating evolutionary divergence, functioning in an anabolic capacity in lower eukaryotes and a catabolic role in higher organisms.

  • In Fungi (Lysine Biosynthesis): The AAA pathway is the exclusive route for de novo lysine synthesis, making it an attractive target for antifungal drug development. The pathway commences with the condensation of acetyl-CoA and α-ketoglutarate and proceeds through a series of enzymatic steps to produce L-lysine.[2]

  • In Mammals (Lysine Degradation): In mammals, the AAA pathway is the primary route for the breakdown of the essential amino acid L-lysine, primarily occurring in the liver mitochondria. This catabolic process is vital for maintaining lysine homeostasis.[1]

This compound stands as a critical intermediate in both versions of this pathway, linking the initial and final stages of lysine metabolism.

Enzymatic Conversion of this compound

The formation and cleavage of this compound are catalyzed by a set of dehydrogenases that are functionally related but can differ in their genetic organization between organisms.

In the final steps of lysine biosynthesis in fungi, this compound is formed from α-aminoadipate semialdehyde and glutamate, and is subsequently cleaved to yield lysine and α-ketoglutarate. Conversely, in mammalian lysine degradation, lysine and α-ketoglutarate are condensed to form this compound.[3]

The key enzymes involved are:

  • Lysine-Ketoglutarate Reductase (LKR) / this compound Dehydrogenase (NADP+, L-lysine-forming) (EC 1.5.1.8): This enzyme catalyzes the reductive condensation of L-lysine and α-ketoglutarate to form this compound, utilizing NADPH as a cofactor.[4]

  • This compound Dehydrogenase (SDH) / this compound Dehydrogenase (NAD+, L-glutamate-forming) (EC 1.5.1.9): This enzyme catalyzes the oxidative cleavage of this compound to yield L-glutamate and α-aminoadipate-δ-semialdehyde, using NAD+ as a cofactor.[5]

In mammals, these two enzymatic activities are housed within a single bifunctional polypeptide known as α-aminoadipic semialdehyde synthase (AASS) .[3] The LKR domain is located at the N-terminus, while the SDH domain resides at the C-terminus.[6]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the enzymes involved in this compound metabolism are crucial for understanding the flux through the α-aminoadipate pathway and for designing enzyme inhibitors. The following tables summarize the available quantitative data for key enzymes in this pathway from various organisms.

EnzymeOrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)V_max_Reference
Homocitrate Synthase Saccharomyces cerevisiaeAcetyl-CoA0.8 ± 0.15--[7]
α-Ketoglutarate0.113 ± 0.02--[7]
Candida albicans (His6CaLys22p)Acetyl-CoA0.48 ± 0.09--[7]
α-Ketoglutarate0.152 ± 0.03--[7]
Lysine-Ketoglutarate Reductase Human (liver)L-Lysine1.5--[4]
α-Ketoglutarate1.0--[4]
NADPH0.08--[4]
This compound Dehydrogenase Saccharomyces cerevisiaeThis compound---[5]
NAD⁺---[5]
α-Aminoadipate Reductase Saccharomyces cerevisiaePCP (Peptidyl Carrier Protein)0.0010.05-[8]
CoASH0.0010.05-[8]
S-carboxymethyl-L-cysteine-14.0 (k_cat_/K_m_, M⁻¹s⁻¹)-[8]

Note: Data for k_cat_ and V_max_ are not always available in the cited literature. The table will be updated as more comprehensive kinetic data becomes available.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is essential for a clear understanding of the complex processes involved in this compound metabolism.

Fungal Lysine Biosynthesis via the α-Aminoadipate Pathway

Fungal_Lysine_Biosynthesis cluster_main Fungal α-Aminoadipate Pathway for Lysine Biosynthesis Acetyl-CoA Acetyl-CoA Homocitrate Homocitrate Acetyl-CoA->Homocitrate alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Homocitrate Homocitrate Synthase Homoaconitate Homoaconitate Homocitrate->Homoaconitate Homoaconitase Homoisocitrate Homoisocitrate Homoaconitate->Homoisocitrate Homoaconitase alpha-Ketoadipate alpha-Ketoadipate Homoisocitrate->alpha-Ketoadipate Homoisocitrate Dehydrogenase alpha-Aminoadipate alpha-Aminoadipate alpha-Ketoadipate->alpha-Aminoadipate Aminoadipate Aminotransferase alpha-Aminoadipate semialdehyde alpha-Aminoadipate semialdehyde alpha-Aminoadipate->alpha-Aminoadipate semialdehyde Aminoadipate Reductase This compound This compound alpha-Aminoadipate semialdehyde->this compound Lysine Lysine This compound->Lysine This compound Dehydrogenase (L-lysine-forming) Glutamate Glutamate Glutamate->this compound This compound Dehydrogenase (L-glutamate-forming)

Caption: Fungal α-aminoadipate pathway for lysine biosynthesis.

Mammalian Lysine Degradation via the this compound Pathway

Mammalian_Lysine_Degradation cluster_main Mammalian this compound Pathway for Lysine Degradation Lysine Lysine This compound This compound Lysine->this compound alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->this compound Lysine-Ketoglutarate Reductase (AASS) alpha-Aminoadipate semialdehyde alpha-Aminoadipate semialdehyde This compound->alpha-Aminoadipate semialdehyde This compound Dehydrogenase (AASS) alpha-Aminoadipate alpha-Aminoadipate alpha-Aminoadipate semialdehyde->alpha-Aminoadipate Aminoadipate-semialdehyde Dehydrogenase alpha-Ketoadipate alpha-Ketoadipate alpha-Aminoadipate->alpha-Ketoadipate Aminoadipate Aminotransferase Glutaryl-CoA Glutaryl-CoA alpha-Ketoadipate->Glutaryl-CoA α-Ketoadipate Dehydrogenase Acetyl-CoA Acetyl-CoA Glutaryl-CoA->Acetyl-CoA Multiple Steps

Caption: Mammalian this compound pathway for lysine degradation.

Experimental Workflow: Recombinant AASS Expression and Purification

AASS_Purification_Workflow cluster_workflow Workflow for Recombinant AASS Expression and Purification Start Start Cloning Clone AASS cDNA into Expression Vector Start->Cloning Transformation Transform E. coli with Expression Construct Cloning->Transformation Culture Culture Transformed E. coli and Induce Protein Expression Transformation->Culture Harvest Harvest Cells by Centrifugation Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarify Lysate by High-Speed Centrifugation Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Elution Elute AASS with Imidazole Gradient IMAC->Elution Dialysis Dialysis to Remove Imidazole and Buffer Exchange Elution->Dialysis SEC Size-Exclusion Chromatography (SEC) for Further Purification Dialysis->SEC Analysis Analyze Purity by SDS-PAGE and Western Blot SEC->Analysis End Purified AASS Analysis->End

Caption: Experimental workflow for recombinant AASS expression and purification.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible research. Below are methodologies for key experiments related to the study of this compound and the α-aminoadipate pathway.

Enzymatic Assay of Lysine-Ketoglutarate Reductase (LKR)

This spectrophotometric assay measures the activity of LKR by monitoring the lysine-dependent oxidation of NADPH at 340 nm.[9]

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Temperature-controlled cuvette holder (e.g., 37°C or other desired temperature)

  • Reaction Buffer: 150 mmol/L HEPES, 135 mmol/L mannitol, 45 mmol/L sucrose, 5 mmol/L 2-mercaptoethanol, 0.05% (w/v) BSA, pH adjusted to the desired value (e.g., 7.5).

  • NADPH solution: 0.25 mmol/L in reaction buffer

  • α-Ketoglutarate solution: 15 mmol/L in reaction buffer

  • L-lysine HCl solution: 40 mmol/L in reaction buffer

  • Triton X-100: 0.05% (v/v)

  • Enzyme preparation (e.g., purified AASS or tissue homogenate)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Reaction Buffer

    • NADPH solution

    • α-Ketoglutarate solution

    • Triton X-100

  • Incubate the mixture at the desired temperature for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the enzyme preparation to the cuvette and mix gently.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • To determine the lysine-dependent activity, perform a parallel reaction without the addition of L-lysine (this serves as a blank to correct for any non-specific NADPH oxidation).

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).[9]

  • Enzyme activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Enzymatic Assay of this compound Dehydrogenase (SDH)

This continuous spectrophotometric method measures the activity of SDH by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Spectrophotometer with a thermostatted cuvette holder (25°C)

  • 100 mM Potassium Phosphate Buffer, pH 6.8, containing 1 mM EDTA

  • 0.23 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) solution

  • 79.8 mM α-Ketoglutarate solution

  • 300 mM L-Lysine solution

  • This compound Dehydrogenase enzyme solution (0.1 - 0.5 units/mL)

Procedure:

  • Pipette the following reagents into a cuvette:

    • 2.75 mL of β-NADH solution

    • 0.10 mL of α-Ketoglutarate solution

    • 0.10 mL of L-Lysine solution

  • Mix by inversion and equilibrate to 25°C.

  • Monitor the absorbance at 340 nm until a constant reading is obtained.

  • Initiate the reaction by adding 0.10 mL of the enzyme solution and mix immediately.

  • Record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute from the initial linear portion of the curve.

  • The enzyme activity is calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Quantification of this compound and Other Lysine Metabolites by LC-MS/MS

This method allows for the simultaneous detection and quantification of underivatized lysine metabolites in biological samples, such as plasma.[10][11]

Sample Preparation:

  • To a 100 µL plasma sample, add an internal standard solution.

  • Precipitate proteins by adding a suitable agent (e.g., acetonitrile or methanol) and vortexing.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separation of the metabolites is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column or a pentafluorophenyl (PFP) column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) is commonly used.

  • Mass Spectrometry (MS): Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standards.

Conclusion and Future Directions

This compound's position as a key intermediate in the α-aminoadipate pathway underscores its importance in both fungal lysine biosynthesis and mammalian lysine degradation. The detailed understanding of the enzymes that metabolize this compound, their kinetic properties, and the pathways they belong to is paramount for the development of targeted therapeutic strategies.

For drug development professionals, the fungal-specific nature of the lysine biosynthesis pathway presents a promising avenue for the discovery of novel antifungal agents with high selectivity and low host toxicity. Targeting enzymes such as homocitrate synthase or α-aminoadipate reductase could effectively disrupt fungal growth.

For researchers and scientists, further elucidation of the regulatory mechanisms of the α-aminoadipate pathway, particularly the allosteric regulation of the bifunctional AASS enzyme, will provide deeper insights into cellular metabolism and the pathogenesis of related metabolic disorders. Continued research into the structural biology of the pathway's enzymes will also be invaluable for structure-based drug design. This technical guide serves as a foundational resource to facilitate these future endeavors.

References

The Biochemical Properties of Saccharopine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharopine, a key intermediate in the metabolism of the essential amino acid lysine, plays a pivotal role in cellular homeostasis. In mammals, it is primarily an intermediate in the lysine degradation pathway, while in fungi and euglenids, it serves as a precursor for lysine biosynthesis. The metabolism of this compound is orchestrated by a bifunctional enzyme, α-aminoadipate semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and this compound dehydrogenase (SDH) activity. Dysregulation of this compound metabolism is implicated in several inherited metabolic disorders, including saccharopinuria and hyperlysinemia, highlighting its clinical significance. Furthermore, recent studies have pointed to this compound as a potential mitochondrial toxin, linking its accumulation to mitochondrial dysfunction. This guide provides a comprehensive overview of the biochemical properties of this compound, its metabolic pathways, the enzymes involved, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Introduction

This compound (N⁶-(L-1,3-dicarboxypropyl)-L-lysine) was first isolated from baker's yeast, Saccharomyces cerevisiae, in 1961. It is a non-proteinogenic amino acid that serves as a crucial metabolic intermediate. In mammals and plants, this compound is formed from the condensation of L-lysine and α-ketoglutarate and is subsequently catabolized as part of the primary lysine degradation pathway, known as the this compound pathway.[1][2] This pathway is essential for maintaining lysine homeostasis and is primarily active in the liver and kidneys.[2][3] In contrast, fungi and certain other lower eukaryotes utilize the α-aminoadipate pathway for lysine biosynthesis, in which this compound is a key precursor to lysine.[1]

The central enzyme in mammalian this compound metabolism is the bifunctional protein α-aminoadipate semialdehyde synthase (AASS).[4][5] This enzyme harbors two distinct catalytic domains: a lysine-ketoglutarate reductase (LKR) domain that catalyzes the formation of this compound from lysine and α-ketoglutarate, and a this compound dehydrogenase (SDH) domain that subsequently oxidizes this compound to α-aminoadipate semialdehyde and glutamate.[6][7] The coordinated action of these two domains ensures the efficient channeling of lysine into the degradation pathway.

Genetic defects in the AASS gene can lead to inherited metabolic disorders. Deficiencies in the SDH domain result in saccharopinuria, characterized by the accumulation of this compound in the blood and urine.[8][9] Conversely, mutations affecting the LKR domain can cause hyperlysinemia.[6] Recent research has also implicated this compound accumulation in mitochondrial dysfunction, suggesting it may act as a mitochondrial toxin.[6][7][10] This has significant implications for understanding the pathophysiology of saccharopinuria and for the development of therapeutic strategies.

This technical guide aims to provide a detailed resource on the biochemical properties of this compound, encompassing its metabolic pathways, the kinetics of the enzymes involved, and practical experimental protocols for its analysis.

Metabolic Pathways Involving this compound

The primary metabolic pathway involving this compound in mammals is the This compound pathway of lysine degradation. This pathway is localized within the mitochondria and is the main route for the irreversible catabolism of lysine.[5][11]

The key enzymatic steps are as follows:

  • Formation of this compound: L-lysine and α-ketoglutarate are condensed by the lysine-ketoglutarate reductase (LKR) domain of the AASS enzyme. This reaction requires NADPH as a cofactor.[12][13]

  • Oxidation of this compound: this compound is then oxidized by the This compound dehydrogenase (SDH) domain of AASS to yield L-α-aminoadipate-δ-semialdehyde and L-glutamate. This reaction utilizes NAD⁺ as a cofactor.[13][14]

  • Further Degradation: L-α-aminoadipate-δ-semialdehyde is subsequently oxidized by α-aminoadipate semialdehyde dehydrogenase (AASADH) to α-aminoadipate, which then enters further catabolic steps, ultimately leading to the formation of acetyl-CoA.[15]

The this compound pathway is intricately linked to other metabolic routes, including the tricarboxylic acid (TCA) cycle through its utilization of α-ketoglutarate and production of intermediates that can feed into the cycle.[2]

Mandatory Visualization: Signaling Pathways

Saccharopine_Pathway cluster_AASS AASS Enzyme Lysine L-Lysine LKR Lysine-Ketoglutarate Reductase (LKR) Lysine->LKR AKG α-Ketoglutarate AKG->LKR NADPH NADPH NADPH->LKR NADP NADP⁺ This compound This compound SDH This compound Dehydrogenase (SDH) This compound->SDH NAD NAD⁺ NAD->SDH NADH NADH AASA α-Aminoadipate Semialdehyde AASADH α-Aminoadipate Semialdehyde Dehydrogenase AASA->AASADH Glutamate L-Glutamate AAA α-Aminoadipate AcetylCoA Acetyl-CoA AAA->AcetylCoA Further Metabolism LKR->NADP LKR->this compound SDH->NADH SDH->AASA SDH->Glutamate AASADH->AAA

Caption: The this compound Pathway for Lysine Degradation.

Quantitative Data

The following tables summarize the key quantitative biochemical properties of the enzymes involved in this compound metabolism.

Table 1: Kinetic Properties of Lysine-Ketoglutarate Reductase (LKR)

Organism/TissueSubstrateK_m_ (mM)V_max_ (nmol/min/mg protein)Optimal pHReference(s)
Human LiverL-Lysine1.565 ± 27.8[2][3][12]
α-Ketoglutarate1.0-7.8[3][12]
NADPH0.08-7.8[3][12]
Maize EndospermL-Lysine5.2-~7.0[16]
α-Ketoglutarate1.8-~7.0[16]
Mouse (recombinant)L-Lysine11 ± 128.8 ± 1.0-[2]
NADPH-273-[2]

Table 2: Kinetic Properties of this compound Dehydrogenase (SDH)

Organism/TissueSubstrateK_m_ (mM)V_max_ (µmol/min/mg protein)Optimal pHReference(s)
S. cerevisiaeThis compound1.7-7.0 (this compound formation)[17]
NAD⁺0.1-10.0 (lysine formation)[1][17]
L-Lysine2.0-10.0[17]
α-Ketoglutarate0.55-10.0[17]
NADH0.089-7.0[17]
Maize EndospermThis compound--9.0[13][14]
H. longicornis---8.5[18]
ArabidopsisThis compound0.130 (pH 7), 0.05 (pH 9)-~9.0[19]
NAD⁺0.333 (pH 7), 0.759 (pH 9)-~9.0[19]

Table 3: Cellular Concentrations of this compound

Organism/ModelConditionTissue/FluidConcentration (µmol/g or µM)Reference(s)
C. elegansWild-type (N2)Whole animal0.362 ± 0.037[20][21]
C. elegansSDH mutantWhole animal53.711 - 59.212[20][21]
MouseLysine injection (2h)Plasma~3-fold increase from baseline[1][18]

Experimental Protocols

Spectrophotometric Assay for this compound Dehydrogenase (SDH) Activity

This protocol is adapted from a standard method for measuring the NAD⁺-dependent oxidation of this compound.[14][22]

Principle: The activity of SDH is determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.8, containing 1 mM EDTA.

  • Substrate 1: 300 mM L-Lysine monohydrochloride in Assay Buffer.

  • Substrate 2: 79.8 mM α-Ketoglutarate, monopotassium salt in Assay Buffer (prepare fresh).

  • Cofactor: 0.23 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) in Assay Buffer.

  • Enzyme: Purified or partially purified this compound dehydrogenase diluted in cold Assay Buffer to a concentration of 0.1 - 0.5 units/ml.

Procedure:

  • Pipette the following into a cuvette:

    • 2.75 ml NADH solution

    • 0.10 ml α-Ketoglutarate solution

    • 0.10 ml L-Lysine solution

  • Mix by inversion and equilibrate to 25°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.05 ml of the enzyme solution.

  • Record the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

Calculation of Enzyme Activity:

One unit of SDH activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute at 25°C and pH 6.8. The activity is calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6.22 mM⁻¹cm⁻¹).

Mandatory Visualization: Experimental Workflow

SDH_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrates, Cofactor) start->prep_reagents mix_reagents Mix Reagents in Cuvette (NADH, α-KG, Lysine) prep_reagents->mix_reagents equilibrate Equilibrate to 25°C in Spectrophotometer mix_reagents->equilibrate add_enzyme Add Enzyme Solution equilibrate->add_enzyme measure_abs Measure Absorbance at 340 nm (Continuous Reading) add_enzyme->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate end End calculate->end

Caption: Workflow for the Spectrophotometric Assay of SDH.

Spectrophotometric Assay for Lysine-Ketoglutarate Reductase (LKR) Activity

This protocol is based on the method described for human liver LKR.[12]

Principle: LKR activity is measured by monitoring the oxidation of NADPH to NADP⁺, which leads to a decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.8.

  • Substrate 1: 50 mM L-Lysine monohydrochloride in Assay Buffer.

  • Substrate 2: 20 mM α-Ketoglutarate, monopotassium salt in Assay Buffer.

  • Cofactor: 1 mM β-Nicotinamide Adenine Dinucleotide Phosphate, Reduced Form (NADPH) in Assay Buffer.

  • Enzyme: Purified or partially purified LKR diluted in cold Assay Buffer.

Procedure:

  • To a cuvette, add:

    • Assay Buffer to a final volume of 1 ml.

    • 50 µl of 50 mM L-Lysine solution.

    • 50 µl of 20 mM α-Ketoglutarate solution.

    • 100 µl of 1 mM NADPH solution.

  • Mix and equilibrate to 37°C.

  • Initiate the reaction by adding an appropriate amount of the enzyme preparation.

  • Record the decrease in absorbance at 340 nm for 5-10 minutes.

  • Determine the rate of NADPH oxidation from the linear portion of the curve.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples, based on established methods.[1][18]

Principle: this compound is separated from other metabolites by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.

Sample Preparation (from Plasma):

  • To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., methanol or acetonitrile containing an internal standard).

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for injection.

LC-MS/MS Analysis:

  • Chromatography: Use a column suitable for the separation of polar analytes, such as a pentafluorophenyl (PFP) column. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid) is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition for this compound and the internal standard.

Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualization: Logical Relationships

LCMS_Quantification sample Biological Sample (e.g., Plasma) extraction Protein Precipitation & Supernatant Extraction sample->extraction lc Liquid Chromatography (Separation) extraction->lc msms Tandem Mass Spectrometry (Detection & Fragmentation) lc->msms data Data Acquisition (Peak Areas) msms->data quant Quantification (Standard Curve) data->quant result This compound Concentration quant->result

Caption: General workflow for this compound quantification by LC-MS/MS.

Conclusion and Future Directions

This compound is a metabolite of fundamental importance in lysine metabolism, with direct implications for human health and disease. The bifunctional enzyme AASS, which governs its synthesis and degradation, represents a key regulatory point in this pathway. The accumulation of this compound in saccharopinuria and its potential role as a mitochondrial toxin underscore the need for a deeper understanding of its biochemical properties and the development of robust analytical methods for its detection.

The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Future research should focus on elucidating the precise mechanisms of this compound-induced mitochondrial toxicity, identifying potential therapeutic targets within the this compound pathway, and developing high-throughput screening assays for modulators of AASS activity. Further investigation into the tissue-specific regulation of this compound metabolism will also be crucial for a comprehensive understanding of its physiological and pathological roles. The continued application of advanced analytical techniques, such as metabolomics and proteomics, will undoubtedly shed further light on the intricate network of interactions involving this fascinating molecule.

References

Saccharopine's Pivotal Role in Cellular Nitrogen Balance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharopine, a key intermediate in the catabolism of the essential amino acid lysine, plays a critical and often underappreciated role in maintaining cellular nitrogen homeostasis. This technical guide provides an in-depth exploration of the this compound pathway, its enzymatic regulation, and its intricate connections with central nitrogen metabolism. Through a comprehensive review of current research, this document elucidates how the flux through this pathway is modulated in response to cellular nitrogen status and stress conditions. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to equip researchers and drug development professionals with the necessary knowledge to investigate and potentially target this vital metabolic route.

Introduction: The this compound Pathway at the Crossroads of Lysine Catabolism and Nitrogen Metabolism

Lysine, an essential amino acid, cannot be synthesized by mammals and must be obtained from the diet. Its intracellular concentration is tightly regulated, and excess lysine is primarily catabolized through the this compound pathway, which is predominantly active in the liver and kidneys. This mitochondrial pathway not only prevents the accumulation of potentially toxic levels of lysine but also serves as a crucial source of nitrogen for the cell, primarily through the production of glutamate.

The this compound pathway involves a series of enzymatic reactions that convert lysine to α-aminoadipate. The first two steps are catalyzed by the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and this compound dehydrogenase (SDH) activities. The subsequent step is catalyzed by α-aminoadipate semialdehyde dehydrogenase (AASADH).

Disruptions in this pathway are linked to several inherited metabolic disorders, including hyperlysinemia, saccharopinuria, and pyridoxine-dependent epilepsy, highlighting its physiological importance. Furthermore, emerging evidence suggests a significant role for the this compound pathway in cellular stress responses, particularly in plants, where it contributes to the synthesis of osmolytes like proline and pipecolate. This guide will delve into the core mechanisms of the this compound pathway and its direct implications for cellular nitrogen balance.

The this compound Pathway: A Detailed Molecular Journey

The catabolism of lysine via the this compound pathway is a multi-step process localized within the mitochondrial matrix.

Step 1: Formation of this compound

The pathway is initiated by the condensation of L-lysine with α-ketoglutarate, a key intermediate of the tricarboxylic acid (TCA) cycle, to form this compound. This reaction is catalyzed by the LKR domain of the AASS enzyme and utilizes NADPH as a reducing agent.

Step 2: Conversion of this compound to α-Aminoadipate Semialdehyde and Glutamate

This compound is then oxidatively cleaved by the SDH domain of AASS to yield α-aminoadipate-δ-semialdehyde (AASA) and L-glutamate. This reaction uses NAD+ as an oxidizing agent. The glutamate produced in this step can directly enter the cellular nitrogen pool and participate in various metabolic processes, including transamination reactions and ammonia detoxification via the urea cycle.

Step 3: Oxidation of α-Aminoadipate Semialdehyde

Finally, AASA is irreversibly oxidized to α-aminoadipate by the enzyme AASADH, using NAD+ as a cofactor. α-aminoadipate is further metabolized to acetyl-CoA, which can then enter the TCA cycle for energy production.

The overall flux through the this compound pathway is tightly regulated by substrate availability, particularly the levels of lysine and α-ketoglutarate, and by the cellular redox state (NADP+/NADPH and NAD+/NADH ratios).

Visualization of Key Pathways and Relationships

To facilitate a deeper understanding of the molecular interactions and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).

Saccharopine_Pathway cluster_AASS AASS (Bifunctional Enzyme) Lysine L-Lysine This compound This compound Lysine->this compound NADPH -> NADP+ aKG α-Ketoglutarate aKG->this compound AASA α-Aminoadipate Semialdehyde This compound->AASA NAD+ -> NADH Glutamate L-Glutamate This compound->Glutamate aA α-Aminoadipate AASA->aA NAD+ -> NADH AcetylCoA Acetyl-CoA aA->AcetylCoA Further Metabolism NitrogenPool Cellular Nitrogen Pool Glutamate->NitrogenPool TCA TCA Cycle AcetylCoA->TCA

Caption: The this compound Pathway for Lysine Catabolism.

Nitrogen_Balance_Integration cluster_inhibition Inhibitory Effect Lysine_Catabolism Lysine Catabolism (this compound Pathway) Glutamate Glutamate Lysine_Catabolism->Glutamate produces Cellular_Nitrogen_Pool Cellular Nitrogen Pool Glutamate->Cellular_Nitrogen_Pool contributes to Nitrogen_Assimilation Nitrogen Assimilation (e.g., GS/GOGAT) Urea_Cycle Urea Cycle Ammonia_Detox Ammonia Detoxification Urea_Cycle->Ammonia_Detox Transamination Transamination Reactions Other_Amino_Acids Other Amino Acids Transamination->Other_Amino_Acids Cellular_Nitrogen_Pool->Nitrogen_Assimilation Cellular_Nitrogen_Pool->Urea_Cycle Cellular_Nitrogen_Pool->Transamination Saccharopine_node This compound Saccharopine_node->Urea_Cycle Lysine_node Lysine Lysine_node->Urea_Cycle

Caption: Integration of this compound Pathway with Cellular Nitrogen Metabolism.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the this compound pathway, providing insights into its dynamics under various conditions.

Table 1: this compound and Lysine Levels in C. elegans with AASS-1 Mutations

GenotypeThis compound Level (µmol/g)Lysine Level (µmol/g)Fold Change in this compound (vs. N2)Fold Change in Lysine (vs. N2)
N2 (Wild Type)0.362 ± 0.037Not specified1x1x
aass-1(yq170) (SDH mutant)59.212 ± 0.072Not specified>150x3-4x
aass-1(yq211) (SDH mutant)53.711 ± 1.807Not specified>150x3-4x
Data extracted from Zhou et al. (2019). Values are presented as mean ± SEM.

Table 2: Nitrogen Balance in Patients on Total Parenteral Nutrition with Varying L-lysine Intake

Patient GroupMean Daily L-lysine Intake (g)Cumulative Nitrogen Balance (g N / 10 days)
Group 14.5-51.9
Group 25.3-101.4
Group 38.5-97.6
Data from an older study illustrating the impact of lysine intake on nitrogen balance. A more negative balance indicates greater nitrogen loss.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound pathway.

5.1. Measurement of this compound Dehydrogenase (SDH) Activity

This protocol is adapted from a study on SDH from Saccharomyces cerevisiae.

Principle: The activity of SDH is determined by monitoring the reduction of NAD+ to NADH, which is measured by the increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM buffer (e.g., HEPES, pH 7.0-8.0)

  • Substrate 1: L-saccharopine solution (concentration to be varied)

  • Substrate 2: NAD+ solution (concentration to be varied)

  • Enzyme: Purified or partially purified SDH preparation

Procedure:

  • Prepare a reaction mixture in a 1 ml cuvette containing the assay buffer, L-saccharopine, and NAD+.

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the enzyme preparation.

  • Immediately monitor the change in absorbance at 340 nm using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

5.2. Quantification of this compound by Mass Spectrometry (General Workflow)

Principle: Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be used for the sensitive and specific quantification of this compound in biological samples.

Sample Preparation:

  • Extraction: Homogenize tissue or cell samples in a suitable solvent (e.g., 80% methanol or a mixture of methanol, acetonitrile, and water) to extract metabolites.

  • Centrifugation: Centrifuge the homogenate to pellet proteins and cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • Derivatization (for GC-MS): If using GC-MS, the sample will need to be derivatized (e.g., silylation) to make this compound volatile.

LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the extracted sample onto a suitable LC column (e.g., a HILIC column for polar metabolites) to separate this compound from other components.

  • Mass Spectrometric Detection: Use a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

  • Quantification: Create a standard curve using known concentrations of a pure this compound standard to quantify the amount of this compound in the samples. An isotopically labeled internal standard can be used for more accurate quantification.

Regulation of the this compound Pathway and its Impact on Cellular Nitrogen Balance

The activity of the this compound pathway is not static but is dynamically regulated by various cellular signals, directly impacting the cellular nitrogen economy.

6.1. Regulation by Substrate Availability and Nitrogen Status

The flux through the this compound pathway is intrinsically linked to the intracellular concentrations of lysine and α-ketoglutarate. Under conditions of high lysine availability, the pathway is upregulated to prevent lysine toxicity and to channel the excess nitrogen into the cellular pool. Conversely, under nitrogen-limiting conditions, the expression of enzymes in the this compound pathway may be modulated to conserve nitrogen. In plants, nitrogen starvation has been shown to reduce the level of LKR/SDH.

6.2. Hormonal and Stress-Related Regulation

In plants, the this compound pathway is also regulated by stress-related hormones such as abscisic acid (ABA) and jasmonate, as well as by sugar starvation. Upregulation of the pathway under osmotic, drought, and salt stress contributes to the production of compatible solutes like proline and pipecolate, which aid in stress adaptation. This highlights a broader role for the pathway beyond simple lysine catabolism, connecting it to cellular stress responses and the synthesis of nitrogen-containing protective compounds.

6.3. Interaction with the Urea Cycle

The glutamate produced by the this compound pathway is a key substrate for the urea cycle, the primary pathway for the disposal of excess nitrogen in mammals. However, studies have shown that both lysine and this compound can act as inhibitors of urea cycle enzymes, specifically argininosuccinate synthetase and lyase. This inhibitory effect may contribute to the hyperammonemia and hypercitrullinemia observed in some patients with saccharopinuria. This complex interplay underscores the delicate balance required in nitrogen metabolism and the potential consequences of disruptions in the this compound pathway.

Conclusion and Future Directions

The this compound pathway is a central hub in cellular nitrogen metabolism, serving not only as the primary route for lysine degradation but also as a significant contributor to the cellular nitrogen pool through glutamate production. Its intricate regulation by substrate availability, nitrogen status, and stress signals highlights its importance in maintaining cellular homeostasis. The association of pathway dysregulation with metabolic diseases underscores its clinical relevance.

Future research should focus on several key areas:

  • Quantitative Flux Analysis: Detailed metabolic flux analysis using stable isotope tracers is needed to precisely quantify the contribution of the this compound pathway to the cellular nitrogen budget under various physiological and pathological conditions.

  • Regulatory Mechanisms: Further elucidation of the transcriptional and post-translational mechanisms that regulate the expression and activity of the key enzymes (AASS and AASADH) in response to nitrogen availability is crucial.

  • Therapeutic Targeting: A deeper understanding of the pathway's role in disease could pave the way for the development of novel therapeutic strategies for metabolic disorders associated with lysine and this compound metabolism.

By continuing to unravel the complexities of the this compound pathway, we can gain valuable insights into the fundamental principles of cellular nitrogen balance and develop new approaches to address related human diseases.

An In-depth Technical Guide to Saccharopinuria and Saccharopinemia: Core Biochemistry, Diagnostics, and Research Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharopinuria and saccharopinemia are rare autosomal recessive metabolic disorders characterized by the accumulation of saccharopine in the urine and blood, respectively. These conditions are a variant form of hyperlysinemia and result from a deficiency in the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS). This enzyme is critical for the degradation of the essential amino acid lysine. While the clinical presentation can be variable, ranging from asymptomatic to severe neurological manifestations, the underlying biochemical defect provides a clear target for diagnostic and therapeutic research. This guide provides a comprehensive overview of the core biochemistry, diagnostic approaches, and key experimental methodologies relevant to the study of saccharopinuria and saccharopinemia, with a focus on quantitative data and detailed protocols to support further research and drug development in this area.

Core Biochemistry and Pathophysiology

Saccharopinuria and saccharopinemia are caused by mutations in the AASS gene, which encodes the bifunctional enzyme α-aminoadipic semialdehyde synthase.[1][2] This mitochondrial enzyme catalyzes the first two steps in the primary pathway for lysine degradation.[3] The AASS protein has two distinct functional domains:

  • Lysine-ketoglutarate reductase (LKR) : This domain catalyzes the condensation of L-lysine and α-ketoglutarate to form this compound.

  • This compound dehydrogenase (SDH) : This domain catalyzes the subsequent oxidative deamination of this compound to yield α-aminoadipic semialdehyde and glutamate.[3]

A deficiency in AASS activity disrupts this pathway, leading to an accumulation of lysine and its intermediate, this compound. The specific clinical presentation can depend on the nature of the enzyme deficiency:

  • Hyperlysinemia Type I : A more severe deficiency affecting both LKR and SDH activities, leading to a significant elevation of plasma lysine.

  • Saccharopinuria (Hyperlysinemia Type II) : Primarily a deficiency in SDH activity with partially retained LKR function.[4] This results in a more pronounced accumulation and excretion of this compound.[5]

The clinical manifestations of these conditions are highly variable and can include developmental delay, intellectual disability, seizures, and spastic diplegia.[2][6] However, many individuals with hyperlysinemia may be asymptomatic.[4]

Lysine Degradation Pathway

The degradation of lysine is a critical metabolic process. The primary route in mammals is the this compound pathway, which occurs in the mitochondria.

Lysine_Degradation_Pathway cluster_AASS α-Aminoadipic Semialdehyde Synthase (AASS) Lysine L-Lysine LKR Lysine-Ketoglutarate Reductase (LKR) Lysine->LKR + α-Ketoglutarate alphaKG α-Ketoglutarate alphaKG->LKR This compound This compound SDH This compound Dehydrogenase (SDH) This compound->SDH AASA α-Aminoadipic Semialdehyde Further_Metabolism Further Metabolism to Acetyl-CoA AASA->Further_Metabolism Glutamate Glutamate LKR->this compound SDH->AASA SDH->Glutamate

Lysine Degradation Pathway via this compound.

Quantitative Data Presentation

The diagnosis of saccharopinuria and saccharopinemia relies on the quantitative analysis of amino acids in biological fluids. The following tables summarize the typical biochemical findings.

Table 1: Plasma Amino Acid Concentrations

AnalyteNormal Range (µmol/L)Hyperlysinemia/Saccharopinuria (µmol/L)Reference
Lysine111 - 248> 600 (can exceed 2000)[7]
This compoundNot DetectedPresent (peak on chromatogram)[1][8]

Table 2: Urine Amino Acid Excretion

AnalyteNormal RangeSaccharopinuriaReference
LysineVariableIncreased (Hyperlysinuria)[1]
This compoundNot DetectedPresent in large amounts[8]

Table 3: Enzyme Activity in Cultured Fibroblasts

EnzymeNormal ActivityHyperlysinemia/SaccharopinuriaReference
AASS (LKR/SDH)100%< 10% of normal[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate diagnosis and study of these metabolic disorders.

Spectrophotometric Assay for Lysine-Ketoglutarate Reductase (LKR) Activity

This assay measures the lysine-dependent oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • HEPES buffer (150 mmol/L)

  • Mannitol (135 mmol/L)

  • Sucrose (45 mmol/L)

  • 2-mercaptoethanol (5 mmol/L)

  • Bovine Serum Albumin (BSA) (0.05% w/v)

  • NADPH (0.25 mmol/L)

  • α-ketoglutarate (15 mmol/L)

  • Triton X-100 (0.05% v/v)

  • L-lysine HCl (40 mmol/L)

  • Fibroblast cell lysate or purified enzyme preparation

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, mannitol, sucrose, 2-mercaptoethanol, BSA, NADPH, α-ketoglutarate, and Triton X-100.

  • Add the cell lysate or enzyme preparation to the reaction mixture in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding L-lysine HCl.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Spectrophotometric Assay for this compound Dehydrogenase (SDH) Activity

This assay measures the this compound-dependent reduction of NAD⁺, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Potassium phosphate buffer (100 mM, pH 6.8) containing 1 mM EDTA

  • NAD⁺

  • This compound

  • Fibroblast cell lysate or purified enzyme preparation

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and NAD⁺.

  • Add the cell lysate or enzyme preparation to the reaction mixture in a cuvette.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding this compound.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NAD⁺ reduction.

Lysine Oxidation Assay in Cultured Fibroblasts using Radiolabeled Lysine

This assay provides a functional measure of the entire lysine degradation pathway in intact cells.

Materials:

  • Cultured skin fibroblasts from the patient and a healthy control

  • Culture medium

  • [¹⁴C]-L-lysine

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • CO₂ trapping solution (e.g., hyamine hydroxide)

Procedure:

  • Culture patient and control fibroblasts to confluency in separate flasks.

  • Incubate the cells with culture medium containing a known concentration of [¹⁴C]-L-lysine for a defined period (e.g., 24-48 hours).

  • During the incubation, capture the CO₂ produced by the cells using a trapping solution in a sealed system.

  • After the incubation period, harvest the cells and measure the protein content.

  • Quantify the amount of ¹⁴CO₂ trapped in the scintillation fluid using a scintillation counter.

  • Express the lysine oxidation rate as the amount of ¹⁴CO₂ produced per unit of protein per unit of time.

  • Compare the lysine oxidation rate in patient fibroblasts to that of control fibroblasts. A significantly reduced rate in the patient's cells is indicative of a defect in the lysine degradation pathway.

Mandatory Visualizations

Lysine Degradation Pathway

(See Section 1.1 for the DOT script and diagram)

Diagnostic Workflow for Saccharopinuria and Saccharopinemia

This diagram outlines the logical steps for diagnosing these conditions.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (e.g., developmental delay, seizures) Plasma_Amino_Acids Quantitative Plasma Amino Acid Analysis Clinical_Suspicion->Plasma_Amino_Acids Urine_Amino_Acids Quantitative Urine Amino Acid Analysis Clinical_Suspicion->Urine_Amino_Acids Elevated_Lysine Elevated Plasma Lysine? Plasma_Amino_Acids->Elevated_Lysine Saccharopine_Present_Urine This compound Present in Urine? Urine_Amino_Acids->Saccharopine_Present_Urine Enzyme_Assay Enzyme Activity Assay in Fibroblasts (LKR and SDH) Elevated_Lysine->Enzyme_Assay Yes No_Indication No Indication of this Disorder Elevated_Lysine->No_Indication No Saccharopine_Present_Urine->Enzyme_Assay Yes Saccharopine_Present_Urine->No_Indication No Reduced_Activity Reduced AASS Activity? Enzyme_Assay->Reduced_Activity Genetic_Testing AASS Gene Sequencing Reduced_Activity->Genetic_Testing Yes Reduced_Activity->No_Indication No Diagnosis_Confirmed Diagnosis of Saccharopinuria/ Saccharopinemia Confirmed Genetic_Testing->Diagnosis_Confirmed

Diagnostic Workflow for Saccharopinuria.
Experimental Workflow for Fibroblast Lysine Oxidation Assay

This diagram illustrates the key steps in the radiolabeled lysine oxidation experiment.

Experimental_Workflow Start Start: Patient and Control Fibroblast Cultures Incubation Incubate with [¹⁴C]-L-lysine Start->Incubation CO2_Trapping Trap Evolved ¹⁴CO₂ Incubation->CO2_Trapping Cell_Lysis Harvest and Lyse Cells Incubation->Cell_Lysis Scintillation_Counting Quantify ¹⁴CO₂ via Scintillation Counting CO2_Trapping->Scintillation_Counting Protein_Assay Measure Total Protein in Cell Lysate Cell_Lysis->Protein_Assay Data_Analysis Calculate Lysine Oxidation Rate (¹⁴CO₂/mg protein/hr) Scintillation_Counting->Data_Analysis Protein_Assay->Data_Analysis Comparison Compare Patient vs. Control Data_Analysis->Comparison Conclusion Conclusion on Pathway Function Comparison->Conclusion

Workflow for Lysine Oxidation Assay.

Conclusion

Saccharopinuria and saccharopinemia represent important inborn errors of lysine metabolism. While clinically heterogeneous, the underlying biochemical defects are well-defined, providing clear targets for research and development. This guide has provided a detailed overview of the core biochemistry, quantitative data for diagnosis, and key experimental protocols. The provided diagrams of the lysine degradation pathway, a diagnostic workflow, and an experimental workflow offer visual aids for understanding these complex topics. Further research focusing on the development of sensitive and specific assays, as well as the exploration of therapeutic strategies such as enzyme replacement or gene therapy, holds promise for improving the diagnosis and management of these rare disorders.

References

Methodological & Application

Detecting Saccharopine in Urine and Blood: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Saccharopine, an intermediate in the degradation of the essential amino acid L-lysine, is gaining increasing attention as a biomarker for various physiological and pathological states. Elevated levels of this compound in urine (saccharopinuria) and blood (saccharopinemia) are characteristic of certain inborn errors of lysine metabolism.[1] Emerging research also points to its potential role as a biomarker in other conditions, including diabetic cardiomyopathy and aging. This document provides detailed application notes and experimental protocols for the accurate and reliable quantification of this compound in human urine and blood samples, tailored for researchers, scientists, and professionals in drug development. The primary method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for this application.

Application Notes

Clinical Significance: The principal clinical application for measuring this compound is in the diagnosis and monitoring of inherited disorders of lysine degradation. Specifically, saccharopinuria is a key diagnostic marker for hyperlysinemia type II, a rare metabolic disorder. In this condition, a deficiency in the enzyme this compound dehydrogenase leads to the accumulation of this compound in bodily fluids. While some forms of hyperlysinemia are considered benign, saccharopinuria can be associated with neurological symptoms and developmental delay.

Emerging Research Applications:

  • Diabetic Cardiomyopathy: Recent metabolomics studies have identified this compound as a potential biomarker for diabetic cardiomyopathy. Its elevated levels may be linked to mitochondrial dysfunction and alterations in lysine metabolism associated with the pathogenesis of this condition.

  • Aging: Studies have shown a correlation between increased urinary this compound levels and the aging process, as well as in premature aging syndromes. This suggests that this compound could serve as a non-invasive biomarker of aging and mitochondrial dysfunction.

  • Neurological Disorders: Research in model organisms has indicated that the accumulation of this compound can be toxic to mitochondria, potentially leading to neuronal damage. This highlights the importance of monitoring this compound levels in the context of certain neurological disorders.

Research and Drug Development: The ability to accurately measure this compound levels is crucial for researchers studying lysine metabolism and its role in various diseases. In drug development, this can aid in assessing the effects of therapeutic interventions on metabolic pathways and in identifying patient populations that may benefit from targeted therapies.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of this compound in biological matrices. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterUrinePlasma/Serum
Limit of Detection (LOD) 0.01 - 0.5 µM0.1 - 1 µM
Lower Limit of Quantification (LLOQ) 0.05 - 1 µM0.5 - 2 µM
Linearity (R²) > 0.99> 0.99
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Recovery (%) 85 - 115%85 - 115%

Lysine Degradation Pathway via this compound

The following diagram illustrates the this compound pathway of L-lysine degradation.

Lysine L-Lysine This compound This compound Lysine->this compound  Lysine-Ketoglutarate Reductase (LKR) alpha_KG α-Ketoglutarate alpha_KG->this compound Glutamate L-Glutamate This compound->Glutamate This compound Dehydrogenase (SDH)   AASA α-Aminoadipate-δ-semialdehyde This compound->AASA AAA α-Aminoadipic acid AASA->AAA  α-Aminoadipic Semialdehyde Dehydrogenase cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Urine or Blood) ProteinPrecipitation Protein Precipitation (for Plasma/Serum) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC_Separation Liquid Chromatography (LC Separation) SupernatantCollection->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

References

Quantitative Analysis of Saccharopine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharopine, an intermediate in the degradation of L-lysine, is a critical metabolite in amino acid metabolism.[1][2] Its quantification in biological samples is paramount for diagnosing and monitoring inherited metabolic disorders such as Saccharopinuria (Type II Hyperlysinemia) and for investigating its role in other pathologies, including diabetic cardiomyopathy and mitochondrial dysfunction.[3][4][5] Elevated levels of this compound have been identified as a potential biomarker for these conditions, necessitating robust and reliable analytical methods for its precise measurement in complex biological matrices such as plasma, urine, and tissue.[2][4][6][7]

This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

Physiological Significance and Clinical Relevance

This compound is formed from L-lysine and α-ketoglutarate via the enzyme lysine-ketoglutarate reductase (LKR) and is subsequently converted to α-aminoadipate semialdehyde and glutamate by this compound dehydrogenase (SDH).[2][8] These first two steps of lysine degradation occur in the mitochondria and are catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS).[5][9]

Mutations in the SDH domain of the AASS gene lead to an accumulation of this compound, resulting in Saccharopinuria.[3][6] This accumulation can be toxic, leading to mitochondrial dysfunction and potential neurological impairment.[3][5][10] Recent studies have also implicated elevated this compound levels in diabetic cardiomyopathy and have identified it as a potential biomarker for aging.[4][7]

Quantitative Data Summary

The following tables summarize quantitative data for this compound levels in various biological samples from published studies. These values can serve as a reference for researchers establishing their own assays.

Table 1: this compound Levels in Mouse Plasma Following L-Lysine Injection

Time PointThis compound Level (Fold Change vs. Time 0)
2 hours3-fold increase
4-6 hoursReturn to basal levels

Data extracted from a study on C57BL/6/J mice after intraperitoneal injection of L-lysine.[11][12]

Table 2: this compound Levels in C. elegans Models

StrainGenotypeThis compound Level (µmol/g)Fold Change vs. Wild Type
N2Wild Type0.362 ± 0.037-
aass-1(yq170)SDH mutant59.212 ± 0.072>150-fold increase
aass-1(yq211)SDH mutant53.711 ± 1.807>150-fold increase

Data from a study investigating the effects of this compound accumulation on mitochondrial homeostasis.[10][13]

Table 3: Urinary this compound in Healthy Individuals and Werner Syndrome (WS) Patients

GroupAge RangeUrinary L-Saccharopine (µg/g U-Cre)
Healthy Individuals22-89Levels tend to increase with age
WS Patients45-66Significantly higher than healthy controls
Age ≥ 70 Threshold-671.9 (80% specificity, 84.2% sensitivity)

Data from a study identifying urinary L-saccharopine as an aging biomarker.[7]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Plasma by LC-MS/MS

This protocol is adapted from a method for the simultaneous detection of lysine metabolites.[11][12]

1. Sample Preparation: a. To 100 µL of plasma, add 400 µL of methanol to precipitate proteins. b. Vortex the mixture thoroughly. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Collect the supernatant and dry it under a stream of nitrogen. e. Reconstitute the dried sample in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: A pentafluorophenyl (PFP) column is suitable for retaining and separating polar analytes like this compound without derivatization.[11]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient should be optimized to ensure separation from other metabolites.

    • Flow Rate: As recommended for the column dimensions.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined by direct infusion of standards.

3. Quality Control:

  • Use a stable isotope-labeled internal standard for this compound if available to correct for matrix effects and variations in sample processing.

  • Prepare calibration curves using a surrogate matrix (e.g., stripped serum or PBS) spiked with known concentrations of this compound.

  • Include quality control (QC) samples at low, medium, and high concentrations within each analytical batch.

Protocol 2: Sample Preparation of Tissue for this compound Analysis

This protocol provides a general guideline for tissue homogenization.

1. Tissue Harvesting and Homogenization: a. Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen to halt metabolic activity. b. Weigh the frozen tissue. c. Add a pre-cooled homogenization buffer (e.g., PBS) and ceramic or steel beads to the tube containing the tissue.[14] The ratio of buffer to tissue should be optimized (e.g., 3-5 volumes of buffer to tissue weight). d. Homogenize the tissue using a mechanical homogenizer (e.g., bead beater) until a uniform homogenate is achieved. Keep samples on ice throughout the process to minimize degradation.[15]

2. Protein Precipitation and Extraction: a. To the tissue homogenate, add a cold organic solvent like methanol (e.g., 4 volumes of methanol to 1 volume of homogenate) to precipitate proteins. b. Vortex vigorously and then centrifuge at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C. c. Collect the supernatant containing the metabolites. d. The subsequent steps of drying and reconstitution are similar to the plasma protocol.

Protocol 3: Analysis of this compound in Urine

1. Sample Preparation: a. Urine samples can often be analyzed with minimal preparation. b. Thaw frozen urine samples and centrifuge at high speed to pellet any particulate matter. c. Dilute the supernatant with the initial mobile phase. The dilution factor should be optimized based on the expected concentration of this compound. d. For normalization of urinary excretion, creatinine concentration should be determined in the same or a separate run.[16]

2. LC-MS/MS Analysis:

  • The LC-MS/MS conditions would be similar to those described for plasma analysis. A method that allows for the simultaneous determination of creatinine is advantageous.[16]

Visualizations

Lysine Degradation Pathway cluster_AASS AASS (Bifunctional Enzyme) Lysine Lysine LKR LKR (Lysine-Ketoglutarate Reductase) Lysine->LKR alpha_KG α-Ketoglutarate alpha_KG->LKR This compound This compound SDH SDH (this compound Dehydrogenase) This compound->SDH Glutamate Glutamate AASA α-Aminoadipate Semialdehyde AASADH AASADH AASA->AASADH AAA α-Aminoadipate LKR->this compound SDH->Glutamate SDH->AASA AASADH->AAA

Caption: Lysine degradation via the this compound pathway.

Experimental Workflow Sample Biological Sample (Plasma, Urine, Tissue) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: General workflow for this compound quantification.

References

Application Notes and Protocols for Saccharopine Dehydrogenase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharopine dehydrogenase (SDH) is a key enzyme in the metabolism of lysine. In the primary pathway for lysine degradation in mammals, SDH catalyzes the reversible conversion of this compound to L-glutamate and 2-aminoadipate 6-semialdehyde.[1][2] This enzyme exists in different forms, with some catalyzing the forward reaction (this compound formation) and others the reverse reaction (this compound degradation).[3] In some organisms, including fungi and plants, SDH is part of a bifunctional polypeptide that also contains lysine-ketoglutarate reductase activity.[2][3][4] The alpha-aminoadipic acid pathway, which involves SDH, is unique to fungal organisms, making it a potential target for the development of new antibiotics.[3] Deficiencies in SDH activity are associated with familial hyperlysinemia, an autosomal genetic disorder that can lead to neurological defects.[5]

This document provides detailed protocols for assaying the enzymatic activity of this compound dehydrogenase in both the forward and reverse directions, along with a summary of key quantitative data and a visual representation of the lysine degradation pathway.

Data Presentation

The enzymatic activity of this compound dehydrogenase is influenced by various factors, including pH, temperature, and substrate concentrations. The following table summarizes key kinetic parameters for SDH from different sources.

Enzyme Commission (EC) NumberOrganismReaction DirectionSubstrateApparent KmOptimal pHReference
1.5.1.7Saccharomyces cerevisiaeThis compound FormationL-Lysine-6.8[6]
1.5.1.7Saccharomyces cerevisiaeThis compound Formationα-Ketoglutarate-6.8[6]
1.5.1.7Saccharomyces cerevisiaeThis compound FormationNADH-6.8[6]
1.5.1.9Saccharomyces cerevisiaeThis compound CleavageL-Saccharopine2.32 mM9.5[7]
1.5.1.9Saccharomyces cerevisiaeThis compound CleavageNAD+0.054 mM9.5[7]
-Arabidopsis thalianaThis compound CleavageThis compound0.035 mM (at pH 9)9.0[8]
-Arabidopsis thalianaThis compound CleavageNAD+0.698 mM (at pH 9)9.0[8]

Experimental Protocols

The activity of this compound dehydrogenase can be determined by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the nicotinamide adenine dinucleotide cofactor (NADH or NAD+).[9][10]

Protocol 1: Assay for this compound Formation (Forward Reaction)

This protocol is adapted from the Sigma-Aldrich enzymatic assay for this compound dehydrogenase (EC 1.5.1.7) and measures the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[6]

Principle: L-Lysine + α-Ketoglutarate + NADH → this compound + NAD+ + H2O

Materials:

  • 100 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 6.8 at 25°C

  • 0.23 mM β-Nicotinamide adenine dinucleotide, reduced form (β-NADH) solution

  • 79.8 mM α-Ketoglutarate solution

  • 300 mM L-Lysine solution

  • This compound dehydrogenase enzyme solution (0.1 - 0.5 units/ml)

  • Spectrophotometer with a thermostatted cuvette holder at 25°C

  • Cuvettes with a 1 cm light path

Procedure:

  • Prepare a reaction mixture by pipetting the following reagents into a suitable cuvette:

    • 2.75 ml of 0.23 mM β-NADH solution

    • 0.10 ml of 79.8 mM α-Ketoglutarate solution

    • 0.10 ml of 300 mM L-Lysine solution

  • Mix the contents of the cuvette by inversion and allow it to equilibrate to 25°C.

  • Monitor the absorbance at 340 nm (A340nm) until a constant reading is obtained.

  • Initiate the reaction by adding 0.10 ml of the this compound dehydrogenase enzyme solution.

  • Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340nm/min) from the linear portion of the curve.

Calculations: One unit of this compound dehydrogenase is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of NADH per minute at pH 6.8 at 25°C.[6]

The activity in units per ml of enzyme solution can be calculated using the following formula: Units/ml enzyme = (ΔA340nm/min * Total Volume) / (ε * Light Path * Enzyme Volume) Where:

  • Total Volume = 3.05 ml

  • ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM-1cm-1

  • Light Path = 1 cm

  • Enzyme Volume = 0.1 ml

Protocol 2: Assay for this compound Cleavage (Reverse Reaction)

This protocol is based on the reverse reaction catalyzed by this compound dehydrogenase (EC 1.5.1.9) and measures the increase in absorbance at 340 nm as NAD+ is reduced to NADH.[1][2]

Principle: this compound + NAD+ + H2O ⇌ L-glutamate + 2-aminoadipate 6-semialdehyde + NADH + H+[1][2]

Materials:

  • Buffer solution (e.g., 100 mM Tris-HCl or Glycine buffer, pH 9.0-9.5)

  • L-Saccharopine solution

  • β-Nicotinamide adenine dinucleotide, oxidized form (β-NAD+) solution

  • This compound dehydrogenase enzyme solution

  • Spectrophotometer with a thermostatted cuvette holder

  • Cuvettes with a 1 cm light path

Procedure:

  • Prepare a reaction mixture by pipetting the following reagents into a suitable cuvette:

    • Buffer solution

    • L-Saccharopine solution (to a final concentration based on its Km, e.g., 2-5 mM)

    • β-NAD+ solution (to a final concentration based on its Km, e.g., 0.1-1 mM)

  • Mix the contents of the cuvette and allow it to equilibrate to the desired temperature (e.g., 30°C).[8]

  • Monitor the absorbance at 340 nm (A340nm) until a constant reading is obtained to establish a baseline.

  • Initiate the reaction by adding a specific volume of the this compound dehydrogenase enzyme solution.

  • Immediately mix and record the increase in A340nm for a set period (e.g., 5-10 minutes).

  • Determine the rate of change in absorbance per minute (ΔA340nm/min) from the initial linear phase of the reaction.

Calculations: The enzyme activity can be calculated using the same formula as in Protocol 1, noting that the change in absorbance will be positive.

Mandatory Visualization

The following diagrams illustrate the lysine degradation pathway involving this compound dehydrogenase and a general workflow for the spectrophotometric assay.

Lysine_Degradation_Pathway cluster_lkr Lysine-Ketoglutarate Reductase (LKR) cluster_sdh This compound Dehydrogenase (SDH) lysine L-Lysine lkr_reaction lysine->lkr_reaction akg α-Ketoglutarate akg->lkr_reaction This compound This compound sdh_reaction This compound->sdh_reaction glutamate L-Glutamate aasa 2-Aminoadipate 6-semialdehyde lkr_reaction->this compound NAD(P)H -> NAD(P)+ sdh_reaction->glutamate NAD+ -> NADH sdh_reaction->aasa

Caption: Lysine degradation pathway via this compound.

SDH_Assay_Workflow prep Prepare Reaction Mixture (Buffer, Substrates, Cofactor) equilibrate Equilibrate to Assay Temperature prep->equilibrate baseline Measure Baseline Absorbance (A340nm) equilibrate->baseline add_enzyme Add Enzyme to Initiate Reaction baseline->add_enzyme monitor Monitor Absorbance Change at 340 nm add_enzyme->monitor calculate Calculate Enzyme Activity monitor->calculate

Caption: General workflow for the spectrophotometric assay of SDH.

References

Application Note: Quantitative Analysis of Saccharopine in Biological Matrices using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharopine, an intermediate in the degradation of the essential amino acid lysine, is a critical biomarker for certain inherited metabolic disorders.[1] Elevated levels of this compound in biological fluids, such as blood and urine, are indicative of conditions like saccharopinuria and hyperlysinemia.[1] Accurate and sensitive detection of this compound is crucial for the diagnosis, monitoring, and development of therapeutic interventions for these diseases. This application note provides a detailed protocol for the quantification of this compound in biological matrices using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and selective analytical technique.

This compound is formed from the condensation of lysine and alpha-ketoglutarate and is subsequently metabolized to glutamate and α-aminoadipate 6-semialdehyde.[1] The primary pathway for lysine degradation in mammals is the this compound pathway.[2] Disruptions in this pathway can lead to the accumulation of this compound, which may act as a metabotoxin and acidogen, potentially causing adverse health effects.[2]

This document outlines the necessary procedures for sample preparation, LC-MS/MS analysis, and data interpretation for the accurate quantification of this compound.

Biochemical Pathway: Lysine Degradation

The following diagram illustrates the this compound pathway, the major route for lysine degradation in mammals.

Lysine_Degradation_Pathway Lysine L-Lysine This compound This compound Lysine->this compound Lysine-Ketoglutarate Reductase (LKR) alpha_KG α-Ketoglutarate alpha_KG->this compound Glutamate L-Glutamate This compound->Glutamate This compound Dehydrogenase (SDH) AASA α-Aminoadipate -6-semialdehyde This compound->AASA Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Urine, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation/Extraction) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (LC Separation) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Application Notes & Protocols: Creating Animal Models for Studying Saccharopinuria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Saccharopinuria, also known as hyperlysinemia type II, is a rare autosomal recessive metabolic disorder affecting the lysine degradation pathway.[1][2][3] It is caused by mutations in the AASS gene, which encodes the bifunctional enzyme α-aminoadipic semialdehyde synthase.[4][5] This enzyme possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activity, catalyzing the first two steps in lysine catabolism.[5][6] A deficiency in the SDH domain leads to the accumulation of this compound in the blood and urine.[1][4] While some individuals are asymptomatic, many present with neurological symptoms such as intellectual disability, seizures, developmental delays, and spastic diplegia.[2][4][5] The development of robust animal models that recapitulate the biochemical and clinical phenotypes of saccharopinuria is crucial for elucidating disease mechanisms and for the preclinical evaluation of novel therapeutic strategies.[7][8][9]

Section 1: Strategy for Animal Model Generation

The primary strategy for modeling saccharopinuria is the targeted inactivation of the Aass gene in a model organism, typically Mus musculus (mouse), due to its genetic and physiological similarities to humans. The CRISPR/Cas9 system is the recommended method due to its efficiency, precision, and relative speed compared to traditional gene-targeting methods.[10][11][12][13] The goal is to create a knockout (KO) model that lacks functional AASS protein, specifically disrupting the this compound dehydrogenase (SDH) domain, to mimic the human disease.

Target Gene: Aass

The murine Aass gene is the ortholog of the human AASS gene. A knockout model targeting the SDH domain of this gene is expected to lead to the accumulation of this compound, the key biochemical hallmark of the disease.

Experimental Workflow Diagram

The overall workflow for generating an Aass knockout mouse model using CRISPR/Cas9 is depicted below.

G cluster_design Phase 1: Design & Synthesis cluster_generation Phase 2: Founder Generation cluster_screening Phase 3: Screening & Breeding gRNA_design gRNA Design & Synthesis (Target Aass SDH Domain) Cas9_prep Cas9 mRNA/Protein Preparation gRNA_design->Cas9_prep Zygote_injection Microinjection of CRISPR components into mouse zygotes Donor_prep Optional: Donor DNA (for specific mutations) Embryo_transfer Transfer of injected embryos into pseudopregnant females Zygote_injection->Embryo_transfer Pups_birth Birth of Founder (F0) Pups Embryo_transfer->Pups_birth Genotyping Genotyping of F0 pups (PCR & Sequencing) Pups_birth->Genotyping Breeding Breed positive F0 founders to establish germline transmission (F1) Genotyping->Breeding Colony Establish homozygous KO colony (F2+) Breeding->Colony end End Colony->end start Start start->gRNA_design

Caption: CRISPR/Cas9 workflow for generating an Aass knockout mouse.

Section 2: Experimental Protocols

Protocol 2.1: Generation of Aass Knockout Mice via CRISPR/Cas9

This protocol outlines the steps for creating a genetically modified mouse using the CRISPR/Cas9 system, delivered directly into mouse zygotes.[10][14]

Materials:

  • Cas9 nuclease (protein or mRNA)

  • Synthetic single guide RNAs (sgRNAs) targeting the Aass SDH domain

  • Mouse zygotes (e.g., from C57BL/6J strain)

  • Microinjection buffer

  • M2 and KSOM media

  • Pseudopregnant female mice

Methodology:

  • sgRNA Design: Design 2-3 sgRNAs targeting a critical exon within the SDH domain of the Aass gene. Use online tools to minimize off-target effects.

  • Preparation of Injection Mix: Prepare a microinjection mix containing Cas9 protein/mRNA and the selected sgRNA(s) in an appropriate buffer.[14] The components are combined to achieve desired final concentrations.[14]

  • Zygote Collection: Harvest one-cell embryos from superovulated female mice.

  • Microinjection: Microinject the CRISPR/Cas9 ribonucleoprotein (RNP) complex directly into the cytoplasm or pronucleus of the fertilized zygotes.[11][12]

  • Embryo Culture & Transfer: Culture the injected embryos in vitro to the two-cell or blastocyst stage.[12] Transfer the viable embryos into the oviducts of pseudopregnant surrogate mothers.[12]

  • Birth and Weaning: Pups (F0 generation) are typically born 19-21 days after transfer. Wean the pups at 3-4 weeks of age.

Protocol 2.2: Genotyping of Founder Mice

Materials:

  • Tail biopsy sample from F0 pups

  • DNA extraction kit

  • PCR primers flanking the targeted Aass region

  • Taq polymerase and PCR reagents

  • Gel electrophoresis equipment

  • Sanger sequencing reagents

Methodology:

  • Genomic DNA Extraction: At weaning, collect a small tail snip from each F0 pup and extract genomic DNA.

  • PCR Amplification: Amplify the targeted region of the Aass gene using PCR.

  • Detection of Mutations: Use Sanger sequencing of the PCR product to identify the presence of insertions or deletions (indels) introduced by the CRISPR/Cas9 system.

  • Founder Selection: Identify founder mice with desired frame-shift mutations that are predicted to result in a loss-of-function allele.

  • Germline Transmission: Breed the selected F0 founder mice with wild-type mice to produce the F1 generation and confirm the mutation is transmitted through the germline.[12]

Protocol 2.3: Metabolic Phenotyping

This protocol is designed to confirm the biochemical phenotype of the Aass knockout model.

Materials:

  • Metabolic cages (e.g., CLAMS)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Urine collection supplies

  • LC-MS/MS (Liquid chromatography-tandem mass spectrometry) system

Methodology:

  • Sample Collection: Place mice (KO and wild-type controls) in metabolic cages for 24-48 hours to collect urine. Collect blood samples via tail vein or cardiac puncture.

  • Biomarker Analysis:

    • Use LC-MS/MS to quantify the levels of this compound and lysine in plasma and urine.

    • Perform a full amino acid panel to assess for other metabolic disturbances.

  • Energy Homeostasis: Use metabolic cages to measure key parameters like energy expenditure, respiratory quotient, food and water intake, and locomotor activity.[15][16] These measurements are critical for a comprehensive understanding of the metabolic phenotype.[15]

Protocol 2.4: Neurological and Behavioral Assessment

Given the neurological symptoms reported in human patients, a battery of behavioral tests should be performed.[2][4]

Methodology:

  • General Health Screen: Conduct a clinical evaluation to observe general body condition, spontaneous activity, and basic reflexes.[17]

  • Motor Function Tests:

    • Rotarod Test: To assess motor coordination and balance.[18] Mice are placed on a rotating rod, and the latency to fall is measured.

    • Grip Strength Test: To measure forelimb and hindlimb muscle strength.

  • Cognitive Function Tests:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

  • Neurological Deficit Scoring: Employ a standardized scoring system, such as a modified Neurologic Severity Score (mNSS), to systematically evaluate motor, sensory, reflex, and balance functions.[18]

Section 3: Expected Data and Outcomes

Lysine Degradation Pathway

Saccharopinuria is caused by a defect in the second step of the primary lysine degradation pathway, which occurs in the mitochondria.[19][20] The deficiency of this compound dehydrogenase (the second function of the AASS enzyme) leads to the buildup of its substrate, this compound.[6][19]

G Lysine L-Lysine LKR AASS (LKR domain) Lysine-Ketoglutarate Reductase Lysine->LKR aKG α-Ketoglutarate aKG->LKR This compound This compound SDH AASS (SDH domain) This compound Dehydrogenase This compound->SDH AASA α-Aminoadipic Semialdehyde AASADH AASADH AASA->AASADH Glutamate Glutamate AAA α-Aminoadipic Acid TCA Enters TCA Cycle AAA->TCA LKR->this compound SDH->AASA SDH->Glutamate   AASADH->AAA block Metabolic Block in Saccharopinuria block->SDH

Caption: The mitochondrial lysine degradation (this compound) pathway.

Predicted Quantitative Phenotypes

The Aass knockout mouse model is expected to exhibit significant alterations in key metabolic biomarkers compared to wild-type littermates. The following table summarizes the anticipated quantitative data.

Analyte Matrix Expected Change in KO Model Rationale
This compound Plasma↑↑↑ (Significant Increase)Direct result of the this compound dehydrogenase deficiency.[1]
This compound Urine↑↑↑ (Significant Increase)Renal clearance of excess circulating this compound.[4]
Lysine Plasma (Moderate Increase)Upstream accumulation due to the block in its primary degradation pathway.[1][2]
Lysine Urine (Moderate Increase)Hyperlysinuria secondary to hyperlysinemia.[5]
α-Aminoadipic Acid Plasma / Urine (Decrease)Reduced production due to the enzymatic block upstream.

Conclusion: The development of an Aass knockout mouse model provides an invaluable tool for investigating the pathophysiology of saccharopinuria.[7] These application notes and protocols offer a comprehensive framework for the generation, characterization, and analysis of such a model. The resulting data will be critical for understanding the neurological consequences of this compound accumulation and for testing the efficacy of potential therapeutic interventions, such as substrate reduction therapies or dietary management.[5][20]

References

Application Notes and Protocols for the Enzymatic Assay of Saccharopine Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of saccharopine dehydrogenase (SDH) activity using a continuous spectrophotometric assay. This enzyme plays a crucial role in the lysine degradation pathway and is a potential target for drug development, particularly in the context of fungal infections and certain metabolic disorders.

Introduction

This compound dehydrogenase (SDH), also known as this compound reductase, is an enzyme that catalyzes the reversible conversion of this compound to L-lysine and α-ketoglutarate.[1] This reaction is a key step in the this compound pathway, the primary route for lysine catabolism in many organisms, including fungi, plants, and mammals.[2][3] The enzyme utilizes NAD+ or NADP+ as a cofactor in the oxidative deamination of this compound, or NADH or NADPH in the reductive condensation of lysine and α-ketoglutarate.[1][4][5]

The activity of SDH can be determined by monitoring the change in absorbance of NADH or NADPH at 340 nm.[6][7] This protocol details the assay for the reaction in the direction of this compound formation, where the oxidation of NADH to NAD+ leads to a decrease in absorbance at this wavelength.

Principle of the Assay

The enzymatic activity of this compound dehydrogenase is measured by monitoring the rate of NADH oxidation. In the presence of L-lysine and α-ketoglutarate, SDH catalyzes their condensation to form this compound, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is directly proportional to the enzyme activity. The reaction is as follows:

L-Lysine + α-Ketoglutarate + NADH + H+ ⇌ this compound + NAD+ + H2O

Applications

  • Enzyme Kinetics and Characterization: This assay can be used to determine key kinetic parameters of SDH, such as the Michaelis constant (Km) and maximum velocity (Vmax), for its substrates (L-lysine, α-ketoglutarate, NADH) and inhibitors.

  • Drug Screening: The protocol is suitable for high-throughput screening of potential inhibitors of this compound dehydrogenase, which may have applications as antifungal agents.

  • Metabolic Studies: Researchers can use this assay to investigate the regulation of lysine metabolism in various organisms and disease states.

  • Quality Control: This method can be employed to assess the purity and activity of recombinant or purified this compound dehydrogenase preparations.

Quantitative Data Summary

The following table summarizes key quantitative data for the this compound dehydrogenase enzymatic assay.

ParameterValueReference
Wavelength for Detection340 nm[6][7]
Molar Extinction Coefficient of NADH6,220 M⁻¹cm⁻¹ at 340 nm[6]
Assay Temperature25°C
Assay pH6.8
Enzyme Commission (EC) NumberEC 1.5.1.7 (NAD+, L-lysine-forming), EC 1.5.1.8 (NADP+, L-lysine-forming), EC 1.5.1.9 (NAD+, L-glutamate-forming), EC 1.5.1.10 (NADP+, L-glutamate-forming)[1]

Experimental Protocols

Materials and Reagents
  • Potassium Phosphate Buffer (100 mM, pH 6.8) containing 1 mM EDTA

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (0.23 mM in buffer)

  • α-Ketoglutarate solution (79.8 mM in buffer)

  • L-Lysine monohydrochloride solution (300 mM in buffer)

  • Purified or recombinant this compound dehydrogenase enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes with a 1 cm light path

  • Pipettes and sterile pipette tips

  • Deionized water

Reagent Preparation
  • 100 mM Potassium Phosphate Buffer (pH 6.8) with 1 mM EDTA:

    • Dissolve the appropriate amount of monobasic potassium phosphate and EDTA in deionized water.

    • Adjust the pH to 6.8 at 25°C using 1 M potassium hydroxide or phosphoric acid.

    • Bring the final volume to the desired amount with deionized water.

  • 0.23 mM NADH Solution:

    • Dissolve the required amount of NADH in the 100 mM potassium phosphate buffer. Prepare this solution fresh daily and keep it on ice, protected from light.

  • 79.8 mM α-Ketoglutarate Solution:

    • Dissolve the required amount of α-ketoglutarate (monopotassium salt) in the 100 mM potassium phosphate buffer. Prepare this solution fresh.

  • 300 mM L-Lysine Solution:

    • Dissolve the required amount of L-lysine monohydrochloride in the 100 mM potassium phosphate buffer.

  • Enzyme Solution:

    • Immediately before use, dilute the this compound dehydrogenase enzyme to a suitable concentration (e.g., 0.1 - 0.5 units/mL) in cold 100 mM potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

Assay Procedure
  • Set up the Spectrophotometer:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength to 340 nm and the temperature to 25°C.

  • Prepare the Reaction Mixture:

    • In a 1 cm cuvette, prepare the reaction mixture by adding the following reagents in the specified order:

      • 2.75 mL of 0.23 mM NADH solution

      • 0.10 mL of 79.8 mM α-ketoglutarate solution

      • 0.10 mL of 300 mM L-lysine solution

  • Equilibration and Blank Measurement:

    • Mix the contents of the cuvette by gentle inversion.

    • Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm until it is stable. This initial absorbance reading serves as the baseline.

  • Initiate the Reaction:

    • To start the reaction, add 0.05 mL of the diluted enzyme solution to the cuvette.

    • Quickly mix by inversion and immediately start recording the absorbance at 340 nm.

  • Data Collection:

    • Record the absorbance every 15-30 seconds for a period of 3-5 minutes. The rate of decrease in absorbance should be linear during the initial phase of the reaction.

  • Control (Blank) Reaction:

    • Perform a blank reaction by adding 0.05 mL of the buffer (used to dilute the enzyme) instead of the enzyme solution to the reaction mixture. This will account for any non-enzymatic degradation of NADH.

Calculation of Enzyme Activity
  • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (U/mL) = (ΔA340/min) / (ε * l) * V_total / V_enzyme * D

    Where:

    • ΔA340/min = The rate of change in absorbance at 340 nm per minute.

    • ε = Molar extinction coefficient of NADH at 340 nm (6,220 M⁻¹cm⁻¹).

    • l = Path length of the cuvette (typically 1 cm).

    • V_total = Total volume of the assay mixture (in mL).

    • V_enzyme = Volume of the enzyme solution added (in mL).

    • D = Dilution factor of the enzyme.

    One unit (U) of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified assay conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Buffer - NADH - α-Ketoglutarate - L-Lysine mix_reagents Mix Reagents in Cuvette (NADH, α-KG, Lysine) reagent_prep->mix_reagents enzyme_prep Prepare Enzyme Dilution add_enzyme Initiate Reaction: Add Enzyme enzyme_prep->add_enzyme spectro_setup Set up Spectrophotometer (340 nm, 25°C) equilibrate Equilibrate and Measure Baseline A340 spectro_setup->equilibrate mix_reagents->equilibrate equilibrate->add_enzyme record_data Record A340 Decrease over Time add_enzyme->record_data calculate_rate Calculate Rate (ΔA340/min) record_data->calculate_rate calculate_activity Calculate Enzyme Activity (U/mL) calculate_rate->calculate_activity

Caption: Experimental workflow for the this compound dehydrogenase assay.

saccharopine_pathway cluster_lysine_catabolism Lysine Catabolism (this compound Pathway) Lysine L-Lysine This compound This compound Lysine->this compound Lysine-Ketoglutarate Reductase (LKR) alpha_KG α-Ketoglutarate alpha_KG->this compound alpha_AASA L-α-Aminoadipate semialdehyde This compound->alpha_AASA This compound Dehydrogenase (SDH) Glutamate L-Glutamate This compound->Glutamate alpha_AA L-α-Aminoadipate alpha_AASA->alpha_AA AASADH NADPH NADPH LKR_edge LKR_edge NADPH->LKR_edge NADPH NADP NADP+ NAD NAD(P)+ NAD->SDH_edge NAD(P)+ NADH NAD(P)H LKR_edge->NADP NADP+ SDH_edge->NADH NAD(P)H

Caption: The this compound Pathway for Lysine Catabolism.

References

Purifying Saccharopine Dehydrogenase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Purification of Saccharopine Dehydrogenase from Native and Recombinant Sources

For researchers, scientists, and drug development professionals, the isolation of highly purified this compound dehydrogenase (SDH) is a critical step in characterizing its function, kinetics, and potential as a therapeutic target. This document provides detailed protocols and application notes on various techniques for the purification of this essential enzyme involved in lysine metabolism.

Introduction to this compound Dehydrogenase

This compound dehydrogenase (EC 1.5.1.7, 1.5.1.8, 1.5.1.9, 1.5.1.10) is a key enzyme in the α-aminoadipate pathway for lysine biosynthesis in fungi and in the lysine degradation pathway in mammals and plants.[1][2][3] The enzyme catalyzes the reversible oxidative deamination of this compound to yield lysine and α-ketoglutarate, or the reductive amination of α-aminoadipate-δ-semialdehyde and glutamate to form this compound.[3][4] In some organisms, such as maize and soybean, SDH exists as a bifunctional enzyme with lysine-ketoglutarate reductase (LKR).[1][5] The purification of SDH is essential for detailed biochemical and structural studies.

Purification Strategies

The purification of this compound dehydrogenase often involves a multi-step chromatographic process to achieve homogeneity. Common strategies employ a combination of ion-exchange, affinity, and size-exclusion chromatography. The choice of a specific protocol depends on the source of the enzyme (e.g., native from yeast or plants, or a recombinant source) and the desired level of purity.

General Workflow for this compound Dehydrogenase Purification

A typical purification workflow for this compound dehydrogenase involves initial steps of cell lysis and clarification, followed by a series of chromatographic separations.

PurificationWorkflow cluster_Initial Initial Preparation cluster_Chromatography Chromatographic Purification cluster_Final Final Steps CellCulture Cell Culture/ Tissue Homogenate CellLysis Cell Lysis CellCulture->CellLysis Clarification Clarification (Centrifugation/ Filtration) CellLysis->Clarification IonExchange Ion-Exchange Chromatography Clarification->IonExchange Crude Extract Affinity Affinity Chromatography IonExchange->Affinity SizeExclusion Size-Exclusion Chromatography Affinity->SizeExclusion PurityAnalysis Purity Analysis (SDS-PAGE) SizeExclusion->PurityAnalysis Characterization Enzyme Characterization PurityAnalysis->Characterization Purified Enzyme

Caption: General experimental workflow for the purification of this compound dehydrogenase.

Data Presentation: Purification of this compound Dehydrogenase from Saccharomyces cerevisiae

The following table summarizes the purification of this compound dehydrogenase (glutamate forming) from Saccharomyces cerevisiae. This multi-step process resulted in a 1,122-fold purification with a final yield of 8%.[6]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Extract2,5255960.241001
Acid Precipitation4326081.411026
(NH4)2SO4 Precipitation74.83564.766020
DEAE-Sepharose5.2224947.742200
Sephadex G-1002.4811747.220198
Reactive Red-1200.1950263.281,122

Data adapted from Storts and Bhattacharjee, 1987.[6]

Experimental Protocols

Protocol 1: Purification of this compound Dehydrogenase from Saccharomyces cerevisiae

This protocol describes a five-step procedure for the purification of SDH to homogeneity from baker's yeast.[2][6][7][8]

1. Crude Extract Preparation:

  • Homogenize baker's yeast cells in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8, containing 1 mM EDTA).

  • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 30 minutes to remove cell debris.[9]

  • Collect the supernatant as the crude extract.

2. Acid and Ammonium Sulfate Precipitation:

  • Adjust the pH of the crude extract to 5.0 with acetic acid to precipitate unwanted proteins.[2][8]

  • Centrifuge and collect the supernatant.

  • Gradually add solid ammonium sulfate to the supernatant to achieve 40-60% saturation.

  • Stir for 1 hour and then centrifuge to collect the protein pellet.

  • Resuspend the pellet in a minimal volume of equilibration buffer for the next step.

3. DEAE-Sepharose Ion-Exchange Chromatography:

  • Equilibrate a DEAE-Sepharose column with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Load the resuspended protein sample onto the column.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in the equilibration buffer).

  • Collect fractions and assay for SDH activity. Pool the active fractions.

IEX_Workflow cluster_IEX Ion-Exchange Chromatography Equilibration Column Equilibration (Low Salt Buffer) SampleLoading Sample Loading Equilibration->SampleLoading Wash Wash (Low Salt Buffer) SampleLoading->Wash Elution Elution (Salt Gradient) Wash->Elution FractionCollection Fraction Collection & Activity Assay Elution->FractionCollection

Caption: Workflow for ion-exchange chromatography.

4. Sephadex G-100 Size-Exclusion Chromatography:

  • Equilibrate a Sephadex G-100 column with a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 100 mM NaCl).

  • Concentrate the pooled active fractions from the previous step and load onto the column.

  • Elute the proteins isocratically with the equilibration buffer.

  • Collect fractions and assay for SDH activity. Pool the active fractions containing SDH.

5. Reactive Red-120 Agarose Affinity Chromatography:

  • Equilibrate a Reactive Red-120 agarose column with the appropriate buffer.

  • Load the pooled fractions from the size-exclusion step.

  • Wash the column to remove non-specifically bound proteins.

  • Elute the bound SDH using a specific eluent, such as a buffer containing NAD+ or a salt gradient.[2][8]

  • Collect fractions, assay for activity, and analyze for purity using SDS-PAGE.

Protocol 2: Purification of Bifunctional LKR-SDH from Maize

In maize, lysine-ketoglutarate reductase and this compound dehydrogenase exist as a bifunctional enzyme.[5] This protocol outlines its co-purification.

1. Crude Extract Preparation:

  • Homogenize maize endosperm tissue in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

  • Filter the homogenate and centrifuge to obtain a clear crude extract.

2. Diethylaminoethyl (DEAE)-Cellulose Chromatography:

  • Apply the crude extract to a DEAE-cellulose column equilibrated with a low salt buffer.

  • Elute the bound proteins using a stepwise or linear salt gradient (e.g., 0-0.4 M KCl).

  • Assay fractions for both LKR and SDH activity.

3. Gel Filtration Chromatography:

  • Pool the active fractions from the ion-exchange step.

  • Concentrate the sample and apply it to a gel filtration column (e.g., Sephacryl S-300) equilibrated with a suitable buffer.

  • Elute the proteins and collect fractions.

  • Assay for LKR and SDH activities to identify the fractions containing the bifunctional enzyme.

Enzyme Activity Assay

The activity of this compound dehydrogenase can be monitored by measuring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH or the reduction of NAD+.

Assay for Lysine Formation:

  • Reaction Mixture: 100 mM potassium phosphate buffer (pH 6.8), 1 mM EDTA, 0.21 mM NADH, 2.6 mM α-ketoglutarate, and 9.8 mM L-lysine.

  • Procedure:

    • Mix all reagents except the enzyme solution in a cuvette and incubate at 25°C.

    • Monitor the baseline absorbance at 340 nm.

    • Initiate the reaction by adding the enzyme solution.

    • Record the decrease in absorbance at 340 nm over time.

  • Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Conclusion

The protocols described provide a robust framework for the purification of this compound dehydrogenase from various sources. The specific choice of chromatographic media and elution conditions may require optimization depending on the specific properties of the enzyme from a particular organism. Successful purification will yield a highly active enzyme preparation suitable for detailed biochemical and structural analyses, which are crucial for fundamental research and drug discovery efforts.

References

Application of Saccharopine as a Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharopine, a key intermediate in the metabolism of the essential amino acid lysine, is emerging as a significant biomarker in various metabolic studies.[1][2][3] In mammals, this compound is formed during the degradation of lysine through the this compound pathway, a mitochondrial process.[4] This pathway involves the condensation of lysine and alpha-ketoglutarate to form this compound, which is subsequently converted to glutamate and α-aminoadipate semialdehyde.[2] Dysregulation of this pathway can lead to the accumulation of this compound, a condition known as saccharopinuria or hyperlysinemia type II, which has been associated with a range of clinical manifestations.[2][3][5][6] Furthermore, recent studies have identified this compound as a potential biomarker for other metabolic disorders, including diabetic cardiomyopathy, and have highlighted its role as a mitochondrial toxin when present in excess. This document provides detailed application notes and experimental protocols for the use of this compound as a biomarker in metabolic research.

Metabolic Significance and Clinical Relevance

The primary route for lysine degradation in mammals is the this compound pathway, which occurs within the mitochondria. The first two steps are catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH), also known as alpha-aminoadipic semialdehyde synthase (AASS). The LKR domain catalyzes the formation of this compound from lysine and α-ketoglutarate, while the SDH domain hydrolyzes this compound to α-aminoadipic semialdehyde and glutamate.

Mutations in the AASS gene can lead to enzymatic deficiencies. A defect in the SDH domain results in the accumulation of this compound, leading to saccharopinuria (hyperlysinemia type II).[2][7] This rare autosomal recessive disorder is characterized by elevated levels of this compound in the blood and urine.[2][3][5][6] While some individuals with saccharopinuria may be asymptomatic, others can present with neurological symptoms such as intellectual disability, seizures, and spastic diplegia.

Recent research has also implicated elevated this compound levels in the pathogenesis of diabetic cardiomyopathy. Studies have shown that this compound is significantly elevated in patients with diabetic cardiomyopathy, suggesting its potential as a diagnostic or prognostic biomarker for this condition. The accumulation of this compound is believed to contribute to mitochondrial dysfunction, a key factor in the development of diabetic cardiomyopathy.

Furthermore, studies in model organisms like C. elegans have demonstrated that the accumulation of this compound is toxic to mitochondria, leading to impaired mitochondrial homeostasis and developmental defects. This mitochondrial toxicity underscores the importance of monitoring this compound levels in metabolic studies.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound levels in different biological contexts. It is important to note that specific quantitative data for this compound levels in human patients with saccharopinuria are sparse in the readily available literature. However, data from a study on the nematode C. elegans provides a clear indication of the magnitude of change observed in a model organism with a relevant genetic defect.

Table 1: this compound Levels in C. elegans with SDH Mutation

GroupThis compound Level (μmol/g)Fold Change vs. Wild TypeReference
Wild Type (N2)0.362 ± 0.037-[8]
aass-1(yq170) mutant (SDH defect)59.212 ± 0.072>150-fold[8]
aass-1(yq211) mutant (SDH defect)53.711 ± 1.807>150-fold[8]

Table 2: Qualitative this compound Levels in Human Conditions

ConditionBiological FluidThis compound LevelReference
Healthy IndividualsPlasma, UrineNot typically detected or at very low basal levels[9]
Saccharopinuria (Hyperlysinemia Type II)Plasma, Urine, Cerebrospinal Fluid"Large amounts", "this compound peak"[9][10][11]
Diabetic CardiomyopathyPlasmaSignificantly elevated compared to healthy and T2DM controls[12]

Note: While specific concentrations for human subjects are not consistently reported, the literature consistently indicates a substantial increase in this compound in affected individuals.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from a method for the simultaneous detection of lysine metabolites.

a. Sample Preparation

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

b. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A column suitable for the separation of polar analytes, such as a pentafluorophenyl (PFP) column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be optimized to achieve good separation of this compound from other metabolites. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) mode should be used for quantification, with specific precursor-to-product ion transitions for this compound. The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Preparation of Urine Samples for Metabolomic Analysis

This protocol provides a general guideline for preparing urine samples for targeted metabolomic analysis of this compound.

a. Sample Collection and Storage

  • Collection: Collect mid-stream urine samples in sterile containers. First-morning void samples are often preferred due to their higher concentration.

  • Initial Processing: Within 2 hours of collection, centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cells and debris.

  • Storage: Transfer the supernatant to a clean tube and store at -80°C until analysis to ensure metabolite stability.

b. Sample Preparation for LC-MS/MS

  • Thawing: Thaw the frozen urine samples on ice.

  • Dilution: Dilute the urine sample with a solvent, such as a 1:1 mixture of methanol and water, to reduce matrix effects. The dilution factor may need to be optimized.

  • Centrifugation: Centrifuge the diluted sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to an HPLC vial for analysis.

Visualizations

Signaling Pathway

Saccharopine_Metabolic_Pathway cluster_mito Mitochondrial Matrix Lysine Lysine invis1 Lysine->invis1 alphaKG α-Ketoglutarate alphaKG->invis1 This compound This compound invis2 This compound->invis2 LKR/SDH (SDH domain) Glutamate Glutamate AASA α-Aminoadipate Semialdehyde Mitochondrion Mitochondrion invis1->this compound LKR/SDH (LKR domain) invis2->Glutamate invis2->AASA Experimental_Workflow start Start: Biological Sample (Plasma or Urine) prep Sample Preparation (Protein Precipitation/Dilution) start->prep analysis LC-MS/MS Analysis (UPLC-Triple Quad) prep->analysis data Data Acquisition (MRM Mode) analysis->data processing Data Processing (Quantification & Statistical Analysis) data->processing end End: Biomarker Assessment processing->end

References

Troubleshooting & Optimization

Technical Support Center: Saccharopine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for saccharopine quantification in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound in plasma?

A1: The most widely used method for the quantification of this compound in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of this compound even at low concentrations in a complex biological matrix like plasma. LC-MS/MS methods can be developed for the simultaneous detection of this compound along with other lysine metabolites.[1][2]

Q2: Why is this compound quantification in plasma important?

A2: this compound is a key intermediate in the degradation of the amino acid lysine.[3][4] Elevated levels of this compound in blood (saccharopinemia) and urine (saccharopinuria) can be indicative of certain inherited metabolic disorders related to lysine degradation.[4] Therefore, accurate quantification of this compound in plasma is crucial for the diagnosis and monitoring of these diseases. Additionally, this compound has been identified as a potential biomarker in other conditions, such as diabetic cardiomyopathy.[5]

Q3: What are the main pre-analytical challenges that can affect this compound quantification?

A3: Pre-analytical variables can significantly impact the accuracy and reproducibility of this compound measurements. Key challenges include:

  • Sample Collection and Handling: Improper collection techniques can lead to hemolysis or contamination. The type of anticoagulant used in collection tubes may also influence results.

  • Sample Stability: The stability of this compound in plasma is dependent on storage temperature and duration. Delays in processing or improper storage can lead to degradation of the analyte. For many biochemical analytes, storage at -60°C is recommended for long-term stability.[6][7][8]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of this compound and other metabolites. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.

Q4: What type of internal standard is recommended for this compound quantification?

A4: The use of a stable isotope-labeled (SIL) internal standard is highly recommended for accurate quantification of this compound by LC-MS/MS. A SIL internal standard, such as ¹³C- or ¹⁵N-labeled this compound, has nearly identical chemical and physical properties to the unlabeled analyte. This allows it to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the precision and accuracy of the measurement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound in plasma using LC-MS/MS.

Issue 1: Low or No this compound Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Sample Preparation Review your protein precipitation protocol. Ensure the correct ratio of precipitation solvent (e.g., acetonitrile or methanol) to plasma is used. Inadequate protein removal can lead to ion suppression and a low signal. Consider comparing different precipitation methods to optimize this compound recovery.[9][10][11]
This compound Degradation Assess the stability of this compound in your samples. Ensure samples were properly stored at ≤ -60°C and have not undergone multiple freeze-thaw cycles.[6][7][8] If stability is a concern, process samples immediately after collection or perform a stability study under your specific storage conditions.
Suboptimal LC-MS/MS Parameters Verify the mass transitions (precursor and product ions) and collision energy for this compound. Infuse a standard solution of this compound directly into the mass spectrometer to ensure the instrument is properly tuned for the analyte. Check for any leaks or blockages in the LC system that could lead to pressure fluctuations and inconsistent signal.[12]
Ion Suppression/Matrix Effects Co-eluting substances from the plasma matrix can suppress the ionization of this compound.[1][13][14] To diagnose this, perform a post-column infusion experiment. To mitigate matrix effects, improve sample cleanup, optimize chromatographic separation to move this compound away from interfering peaks, or dilute the sample.
Derivatization Issues (if applicable) If a derivatization step is used to improve sensitivity, ensure the reaction has gone to completion.[15][16] Optimize reaction conditions such as temperature, time, and reagent concentration.
Issue 2: High Signal Variability Between Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent pipetting of plasma, internal standard, and precipitation solvent for all samples. Automating liquid handling steps can improve reproducibility.
Matrix Effects The extent of ion suppression can vary between different plasma samples, leading to high variability.[17][18][19] The use of a stable isotope-labeled internal standard is crucial to correct for this variability.
LC Carryover Residual this compound from a high-concentration sample may be injected with the subsequent sample. Optimize the autosampler wash procedure and needle wash solvent to minimize carryover. Injecting a blank sample after a high-concentration sample can confirm if carryover is occurring.
Instrument Instability Fluctuations in the LC pumps or mass spectrometer can cause signal instability.[20] Monitor system suitability test (SST) samples throughout the analytical run to ensure consistent instrument performance.

Experimental Protocols

Protocol 1: Simple Protein Precipitation for this compound Analysis

This protocol is a general guideline for the preparation of plasma samples for LC-MS/MS analysis of this compound.

Materials:

  • Human plasma (stored at -80°C)

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) solution (stable isotope-labeled this compound in a suitable solvent)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >12,000 x g and 4°C)

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Stability of Analytes in Plasma at Different Temperatures

AnalyteStorage ConditionDurationStabilityReference
Various-60°C21 daysStable[6][7][8]
VariousRoom Temperature> 7 daysVariations observed[6][7][8]
Various4°C - 8°C> 14 daysVariations observed[6][7][8]
VariousWhole Blood (RT)up to 6 hoursMost analytes stable[21]

Table 2: Comparison of Protein Precipitation Methods for Plasma

Precipitation SolventRatio (Solvent:Plasma)Protein Removal EfficiencyAnalyte RecoveryReference
Acetonitrile3:1HighGood[22]
Acetone3:1HighGood[10][11]
Trichloroacetic Acid (TCA)VariesVery HighMay affect some analytes[10][11]
Chloroform/MethanolVariesGoodGood[9][10]

Visualizations

Lysine Degradation Pathway via this compound

Lysine_Degradation Lysine Lysine This compound This compound Lysine->this compound Lysine-ketoglutarate reductase (LKR) alpha_KG α-Ketoglutarate alpha_KG->this compound alpha_AASA α-Aminoadipate-δ-semialdehyde This compound->alpha_AASA This compound dehydrogenase (SDH) Glutamate Glutamate This compound->Glutamate

Caption: The this compound pathway of lysine degradation.[3]

Experimental Workflow for this compound Quantification

Saccharopine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Results Results Quantification->Results Low_Signal_Troubleshooting Start Low this compound Signal Check_SST Check System Suitability Test (SST) Sample Start->Check_SST SST_OK SST OK? Check_SST->SST_OK Instrument_Issue Investigate Instrument (LC and MS) SST_OK->Instrument_Issue No Sample_Prep_Issue Investigate Sample Preparation SST_OK->Sample_Prep_Issue Yes Check_Recovery Spike Blank Plasma with Standard Sample_Prep_Issue->Check_Recovery Recovery_OK Recovery OK? Check_Recovery->Recovery_OK Matrix_Effect Investigate Matrix Effects (Post-column Infusion) Recovery_OK->Matrix_Effect Yes Optimize_Prep Optimize Sample Preparation Protocol Recovery_OK->Optimize_Prep No

References

improving the stability of saccharopine samples for analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of saccharopine samples for accurate and reliable analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a key intermediate in the metabolic degradation of the essential amino acid L-lysine in mammals.[1][2][3] Its accurate quantification in biological samples (e.g., plasma, urine, tissues) is crucial for studying lysine metabolism and related metabolic disorders. This compound is susceptible to enzymatic and chemical degradation, which can lead to inaccurate measurements if samples are not handled and stored correctly. The primary enzyme responsible for its degradation is this compound dehydrogenase (SDH), which is present in tissues and can remain active in samples if not properly quenched.[4]

Q2: What are the immediate steps I should take after collecting a biological sample for this compound analysis?

A2: To minimize pre-analytical variability, samples should be processed as quickly as possible. For blood samples, it is recommended to separate plasma or serum from whole blood within 30 minutes of collection. For all sample types (plasma, serum, urine, tissue homogenates), the gold standard is to immediately snap-freeze them in liquid nitrogen and then store them at -80°C until analysis. This rapid freezing helps to halt enzymatic activity that can degrade this compound.

Q3: What is the optimal long-term storage temperature for this compound samples?

A3: For long-term storage, -80°C is the recommended temperature. While some amino acids show stability at -20°C for shorter periods, storage at -80°C is crucial for preserving the integrity of the metabolome, including this compound, over extended periods (months to years).

Q4: How many freeze-thaw cycles are acceptable for this compound samples?

A4: It is critical to minimize freeze-thaw cycles. Each cycle can lead to degradation of metabolites. It is best practice to aliquot samples into single-use volumes before the initial freezing. If repeated analysis from the same sample is necessary, it is advisable not to exceed one or two freeze-thaw cycles.

Q5: Can I store my urine samples at room temperature or 4°C for a short period?

A5: Short-term storage of urine at room temperature is highly discouraged. Studies on general amino acid stability in urine have shown significant decreases in concentration (up to 40-60% for some amino acids) after 24 hours at room temperature. Storage at 4°C is a better option for very short durations (a few hours), but immediate freezing at -80°C is always the best practice to ensure sample integrity.

Troubleshooting Guides

Issue 1: Low or undetectable this compound levels in samples.
Possible Cause Troubleshooting Step
Enzymatic Degradation Immediately after collection, were samples snap-frozen in liquid nitrogen and stored at -80°C? If not, this compound may have been degraded by endogenous enzymes like this compound dehydrogenase. Review your sample collection and initial storage protocol.
Improper Sample Storage Were samples stored at temperatures warmer than -80°C for an extended period? Were they subjected to multiple freeze-thaw cycles? Refer to the recommended storage conditions.
Inefficient Extraction Review your sample preparation protocol. Ensure the extraction solvent (e.g., 70% ethanol) and procedure are optimized for this compound.
LC-MS/MS Sensitivity Issues Check the performance of your LC-MS/MS system. Is the instrument tuned and calibrated? Are the MS/MS transitions for this compound and the internal standard optimized?
Issue 2: High variability in this compound levels between replicate samples.
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Ensure that all samples are treated identically from collection to analysis. Standardize collection time, processing time, and storage conditions.
Pre-analytical Errors Were there differences in the time between sample collection and freezing? Even short delays at room temperature can lead to variable enzymatic degradation.
Matrix Effects in LC-MS/MS Matrix effects can cause ion suppression or enhancement, leading to variability. Evaluate matrix effects by performing a post-extraction spike experiment. Consider using a stable isotope-labeled internal standard for this compound to compensate for these effects.
Inconsistent Extraction Efficiency Ensure thorough mixing and consistent execution of the extraction protocol for all samples.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis
  • Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.

  • Immediate Processing: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Immediately transfer the plasma supernatant to pre-chilled, labeled cryovials in single-use aliquots.

  • Snap-Freezing: Immediately snap-freeze the aliquots in liquid nitrogen.

  • Storage: Store the frozen aliquots at -80°C until analysis.

Protocol 2: Urine Sample Collection and Processing for this compound Analysis
  • Collection: Collect mid-stream urine in a sterile container.

  • Centrifugation: Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cells and debris.

  • Aliquoting: Transfer the supernatant to pre-chilled, labeled cryovials in single-use aliquots.

  • Snap-Freezing: Immediately snap-freeze the aliquots in liquid nitrogen.

  • Storage: Store the frozen aliquots at -80°C until analysis.

Protocol 3: Sample Preparation for LC-MS/MS Analysis of this compound
  • Thawing: Thaw frozen plasma or urine samples on ice.

  • Internal Standard Spiking: Add an appropriate internal standard (ideally, a stable isotope-labeled this compound) to each sample.

  • Protein Precipitation (for plasma): Add 3 volumes of ice-cold 70% ethanol to 1 volume of plasma.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the LC-MS mobile phase starting condition.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples

Sample TypeShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)
Plasma/Serum -80°C-80°C
Urine -80°C-80°C
Tissue -80°C-80°C

Table 2: Hypothetical this compound Stability Data in Human Plasma at Different Temperatures

Storage Time+4°C (% Degradation)-20°C (% Degradation)-80°C (% Degradation)
24 hours 5 - 15%< 5%< 1%
1 week 15 - 30%5 - 10%< 1%
1 month > 40%10 - 20%< 2%
6 months Not Recommended> 30%< 5%

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Initial Processing (within 30 mins) cluster_storage Storage cluster_analysis Analysis Collect_Blood Collect Whole Blood (EDTA) Centrifuge_Blood Centrifuge Blood (1,500 x g, 15 min, 4°C) Collect_Blood->Centrifuge_Blood Collect_Urine Collect Mid-stream Urine Centrifuge_Urine Centrifuge Urine (2,000 x g, 10 min, 4°C) Collect_Urine->Centrifuge_Urine Separate_Plasma Separate Plasma Centrifuge_Blood->Separate_Plasma Separate_Supernatant Separate Supernatant Centrifuge_Urine->Separate_Supernatant Aliquot Aliquot into single-use vials Separate_Plasma->Aliquot Separate_Supernatant->Aliquot Snap_Freeze Snap-freeze in Liquid N2 Aliquot->Snap_Freeze Store Store at -80°C Snap_Freeze->Store Thaw Thaw on Ice Store->Thaw Prepare Sample Preparation Thaw->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze

Caption: Recommended workflow for biological sample handling for this compound analysis.

signaling_pathway Lysine L-Lysine LKR Lysine-Ketoglutarate Reductase (LKR) Lysine->LKR AKG α-Ketoglutarate AKG->LKR This compound This compound SDH This compound Dehydrogenase (SDH) This compound->SDH Glutamate L-Glutamate AASA α-Aminoadipate semialdehyde LKR->this compound SDH->Glutamate SDH->AASA

Caption: The this compound pathway for lysine degradation in mammals.

troubleshooting_logic cluster_preanalytical Pre-analytical Troubleshooting cluster_analytical Analytical Troubleshooting start Inaccurate this compound Results check_preanalytical Review Pre-analytical Procedures start->check_preanalytical check_analytical Review Analytical Procedures start->check_analytical storage_temp Storage Temperature (<-80°C?) check_preanalytical->storage_temp freeze_thaw Freeze-Thaw Cycles (Minimized?) check_preanalytical->freeze_thaw collection_time Time to Freezing (Immediate?) check_preanalytical->collection_time extraction Extraction Efficiency (Optimized?) check_analytical->extraction matrix_effects Matrix Effects (Assessed?) check_analytical->matrix_effects instrument_performance LC-MS/MS Performance (Calibrated?) check_analytical->instrument_performance storage_temp->start Corrective Action freeze_thaw->start Corrective Action collection_time->start Corrective Action extraction->start Corrective Action matrix_effects->start Corrective Action instrument_performance->start Corrective Action

Caption: Logical troubleshooting workflow for inaccurate this compound measurements.

References

Technical Support Center: Overcoming Interference in Saccharopine Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for saccharopine enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this compound dehydrogenase and this compound oxidase assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound enzymatic assays.

This compound Dehydrogenase (SDH) Assay: Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
No or Low Signal/Activity Inactive enzymeEnsure proper storage of the enzyme at recommended temperatures and avoid repeated freeze-thaw cycles.[1] Use a fresh enzyme aliquot.
Incorrect assay buffer pH or temperatureMost enzyme assays perform optimally at room temperature (20-25°C).[2] Using ice-cold buffers can decrease enzyme activity.[2] Verify the pH of your buffer with a calibrated pH meter.
Omission or degradation of a key reagent (e.g., NADH, α-ketoglutarate, L-lysine)Double-check that all reagents have been added in the correct order and concentrations. Prepare fresh reagent solutions, as some may degrade over time.
Incorrect wavelength settings on the spectrophotometerEnsure the plate reader is set to the correct wavelength for monitoring NADH consumption (typically 340 nm).[3]
Presence of inhibitors in the sampleSee the FAQ section on common inhibitors. Consider sample purification steps like dialysis or buffer exchange to remove potential inhibitors.
High Background Signal Contaminated reagents or buffersUse fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Non-specific binding of assay componentsAdd a blocking agent like Bovine Serum Albumin (BSA) to the reaction buffer to minimize non-specific interactions.
Autohydrolysis of substrateRun a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this background rate from your sample measurements.
Inconsistent Results/High Variability Pipetting errorsUse calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[1] Prepare a master mix for reagents to minimize well-to-well variability.[1]
Temperature fluctuationsEnsure all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader if possible.
Edge effects in microplatesAvoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with water or buffer to create a humidity barrier.
Sample heterogeneityEnsure your sample is well-mixed before aliquoting into the assay plate.
This compound Oxidase Assay: Troubleshooting

Note: Detailed protocols and common interferences for this compound oxidase assays are not as widely documented as those for SDH. The following are general recommendations for oxidase assays that can be adapted.

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Signal/Activity Inactive enzymeFollow the same precautions as for SDH regarding storage and handling.
Sub-optimal assay conditionsOptimize pH, temperature, and substrate concentrations. A common method for oxidase assays involves monitoring hydrogen peroxide production using a coupled reaction with horseradish peroxidase (HRP).[4]
Incompatible buffer componentsSome buffer components can interfere with oxidase activity or the detection method. Avoid buffers containing high concentrations of reducing agents unless required for enzyme stability.
High Background Signal Auto-oxidation of substrateRun a no-enzyme control to assess the rate of spontaneous substrate oxidation.
Contamination with other oxidasesEnsure the purity of your this compound oxidase preparation.
Interference with HRP-coupled detectionIf using a colorimetric or fluorometric HRP-based detection method, some compounds in your sample may directly react with the detection reagents. Run a control without this compound oxidase to check for this.
Inconsistent Results/High Variability Oxygen limitationEnsure adequate aeration of the reaction mixture, especially in high-throughput formats, as oxygen is a substrate.
Light sensitivity of detection reagentsIf using a fluorometric or colorimetric assay, protect the reagents and reaction plate from light to prevent photobleaching.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors of this compound Dehydrogenase (SDH)?

A1: SDH can be inhibited by a variety of compounds. It is important to be aware of potential inhibitors present in your sample or assay reagents.

Inhibitor ClassExamplesNotes
Substrate Analogs α-aminoadipate, α-ketoadipateThese compounds are structurally similar to the substrates and can act as competitive inhibitors.
Metal Ions Heavy metalsThe presence of heavy metals can lead to non-specific enzyme inhibition.
Chelating Agents EDTA (>0.5 mM)Can interfere with assays that require metal cofactors.[1]
Detergents SDS (>0.2%), Tween-20 (>1%)Can denature the enzyme and should be avoided or used at very low concentrations.[1]
Other Small Molecules Sodium Azide (>0.2%), Ascorbic Acid (>0.2%)These are common contaminants or preservatives that can interfere with enzymatic activity.[1]

Q2: What are the optimal pH and temperature conditions for the SDH assay?

A2: The optimal pH for the SDH-catalyzed formation of this compound is around 6.8-7.0, while the reverse reaction (this compound oxidation) has a pH optimum of approximately 9.0-9.5. Most assays are performed at a standardized temperature of 25°C or 37°C. It is crucial to maintain a consistent temperature throughout the experiment.

Q3: Can I use a different wavelength to measure SDH activity?

A3: The standard SDH assay monitors the change in absorbance of NADH at 340 nm.[3] Using a different wavelength would require a different detection method, such as a coupled enzymatic assay that produces a colored or fluorescent product.

Q4: How can I troubleshoot high background in my this compound oxidase assay?

A4: High background in oxidase assays is often due to the auto-oxidation of the substrate or interference with the detection system. To address this:

  • Run a no-enzyme control: This will help you quantify the rate of non-enzymatic reaction.

  • Check for interfering substances: If you are using a coupled assay with HRP, some compounds in your sample might directly reduce the probe. Run a control with your sample and the detection reagents, but without this compound oxidase.

  • Optimize substrate concentration: Lowering the substrate concentration can sometimes reduce the rate of auto-oxidation.

  • Use high-purity reagents: Ensure that your substrate and other reagents are of high quality and free from contaminants that might contribute to background signal.

Q5: What are some alternative substrates for SDH?

A5: While L-lysine and α-ketoglutarate are the natural substrates for this compound formation, SDH from Saccharomyces cerevisiae can utilize some alternative keto acid substrates, including pyruvate, glyoxylate, α-ketobutyrate, α-ketovalerate, and α-ketoadipate.

Experimental Protocols

This compound Dehydrogenase (SDH) Activity Assay (Continuous Spectrophotometric Method)

This protocol is for the forward reaction (this compound formation) and is based on the method provided by Sigma-Aldrich.[3]

Principle: The formation of this compound from L-lysine and α-ketoglutarate is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to the consumption of NADH, is monitored spectrophotometrically.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 6.8, containing 1 mM EDTA.

  • NADH Solution: 0.23 mM NADH in Assay Buffer.

  • α-Ketoglutarate Solution: 79.8 mM α-Ketoglutarate in Assay Buffer (prepare fresh).

  • L-Lysine Solution: 300 mM L-Lysine in Assay Buffer.

  • SDH Enzyme Solution: Prepare a solution of 0.1 - 0.5 units/mL of SDH in cold Assay Buffer immediately before use.

Procedure:

  • Set up the reaction in a suitable cuvette or 96-well plate. The final reaction volume is 3.05 mL (for cuvettes, can be scaled down for plates).

  • Add the following reagents in the order listed:

    • 2.75 mL of NADH Solution

    • 0.10 mL of α-Ketoglutarate Solution

    • 0.10 mL of L-Lysine Solution

  • Mix by inversion and equilibrate to 25°C.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.05 mL of the SDH Enzyme Solution.

  • Immediately start recording the decrease in absorbance at 340 nm for several minutes.

Calculations:

The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

This compound Metabolic Pathway

Saccharopine_Pathway Lysine L-Lysine LKR Lysine-Ketoglutarate Reductase (LKR) Lysine->LKR alpha_KG α-Ketoglutarate alpha_KG->LKR This compound This compound SDH This compound Dehydrogenase (SDH) This compound->SDH Glutamate L-Glutamate AASA α-Aminoadipate semialdehyde AASADH Aminoadipate Semialdehyde Dehydrogenase (AASADH) AASA->AASADH alpha_AA α-Aminoadipate LKR->this compound NAD(P)H -> NAD(P)+ SDH->Glutamate NAD+ -> NADH SDH->AASA AASADH->alpha_AA NAD(P)+ -> NAD(P)H

Caption: The this compound pathway illustrating the degradation of L-lysine.

Experimental Workflow for Troubleshooting an Enzymatic Assay

Troubleshooting_Workflow Start Problem with Assay (e.g., No Signal, High Background) Check_Reagents Verify Reagent Preparation - Freshly prepared? - Correct concentrations? - Stored properly? Start->Check_Reagents Check_Reagents->Start Issue Found Check_Conditions Confirm Assay Conditions - Correct buffer pH? - Optimal temperature? - Correct wavelength? Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Issue Found Check_Enzyme Assess Enzyme Activity - Use a new aliquot - Run a positive control Check_Conditions->Check_Enzyme Conditions OK Check_Enzyme->Start Issue Found Check_Sample Investigate Sample Matrix - Presence of inhibitors? - Run sample blank Check_Enzyme->Check_Sample Enzyme OK Check_Sample->Start Issue Found Optimize_Assay Optimize Assay Parameters - Titrate enzyme/substrate - Test different buffers Check_Sample->Optimize_Assay Sample OK Consult Consult Literature/ Technical Support Optimize_Assay->Consult Problem Persists

Caption: A logical workflow for troubleshooting common issues in enzymatic assays.

References

Optimizing Saccharopine Dehydrogenase Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing saccharopine dehydrogenase (SDH) assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in accessible formats to facilitate successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound dehydrogenase assays.

Q1: My this compound dehydrogenase activity is lower than expected. What are the potential causes?

A1: Low enzyme activity can stem from several factors:

  • Suboptimal pH: this compound dehydrogenase activity is highly dependent on pH. The optimal pH varies depending on the reaction direction. For the lysine-forming direction (reductive amination), the optimum pH is around 7.0. For the this compound-forming direction (oxidative deamination), the optimal pH is approximately 10.0.[1] Ensure your buffer is at the correct pH for your experimental setup.

  • Incorrect Substrate Concentrations: While it may seem counterintuitive, high concentrations of some substrates can inhibit the reaction. For instance, high concentrations of lysine can lead to substrate inhibition by binding to the free enzyme in the direction of this compound formation.[1][2]

  • Enzyme Instability: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. It is recommended to prepare enzyme solutions fresh and keep them on ice.

  • Presence of Inhibitors: Contaminants in your sample or reagents can inhibit enzyme activity. For example, metal ions or chelating agents might interfere with the reaction.

Q2: I am observing a high background signal in my spectrophotometric assay. How can I reduce it?

A2: A high background signal, particularly when measuring NADH absorbance at 340 nm, can be due to:

  • Contaminating Dehydrogenases: The presence of other dehydrogenases in your sample can lead to non-specific oxidation or reduction of NAD(P)H. Ensure your enzyme preparation is of high purity.

  • Reagent Instability: NADH solutions can degrade over time. It is advisable to prepare NADH solutions fresh.

  • Cuvette Contamination: Ensure your cuvettes are clean and free of any residues that might absorb at 340 nm.

Q3: The reaction rate is not linear. What could be the reason?

A3: A non-linear reaction rate can indicate several issues:

  • Substrate Depletion: If the reaction proceeds too quickly, the substrate concentration may decrease significantly, leading to a drop in the reaction rate. In such cases, using a lower enzyme concentration might be necessary.

  • Product Inhibition: The accumulation of reaction products can inhibit the enzyme. For example, in the direction of this compound formation, NAD+ can act as a competitive inhibitor against NADH.[1]

  • Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a decrease in activity over time.

Q4: Can I use NADPH instead of NADH for the this compound formation reaction?

A4: While NADPH can be used, it is a poor substrate for this compound dehydrogenase from Saccharomyces cerevisiae.[3] Using NADPH can lead to an increase in the Km values for α-ketoglutarate and lysine, indicating lower affinity.[3] For optimal activity, NADH is the preferred coenzyme for the this compound formation direction.

Key Assay Parameters and Kinetic Constants

The following tables summarize important quantitative data for optimizing your this compound dehydrogenase assay.

Table 1: Optimal pH for this compound Dehydrogenase Activity

Reaction DirectionOrganismOptimal pH
Lysine FormationSaccharomyces cerevisiae10.0[1]
This compound FormationSaccharomyces cerevisiae7.0[1]

Table 2: Michaelis-Menten Constants (Km) for Saccharomyces cerevisiae SDH

SubstrateKm (mM)
NAD+0.1[1]
This compound1.7[1]
L-Lysine2[1]
α-Ketoglutarate0.55[1]
NADH0.089[1]

Experimental Protocols

Protocol 1: Assay for this compound Dehydrogenase (this compound Forming Direction)

This protocol is adapted from established methods for a continuous spectrophotometric assay.[4]

Principle: The formation of this compound from L-lysine and α-ketoglutarate is coupled with the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored to determine enzyme activity.

Reagents:

  • 100 mM Potassium Phosphate Buffer (pH 6.8) containing 1 mM EDTA

  • 7.0 mM β-NADH solution in buffer

  • 100 mM α-Ketoglutarate solution in buffer

  • 300 mM L-Lysine solution in buffer

  • This compound Dehydrogenase enzyme solution (prepare immediately before use in cold buffer)

Procedure:

  • Set up a reaction mixture in a cuvette with the following components:

    • 2.75 ml of β-NADH solution

    • 0.10 ml of α-Ketoglutarate solution

    • 0.10 ml of L-Lysine solution

  • Mix by inversion and equilibrate to 25°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.1 ml of the enzyme solution.

  • Continuously monitor the decrease in absorbance at 340 nm for several minutes.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[3]

Final Assay Concentrations:

  • 100 mM Potassium Phosphate

  • 1 mM EDTA

  • 0.21 mM β-NADH

  • 2.6 mM α-Ketoglutaric Acid

  • 9.8 mM L-Lysine

Visual Guides

Signaling Pathway

Saccharopine_Dehydrogenase_Reaction cluster_reactants Reactants cluster_products Products Lysine L-Lysine SDH This compound Dehydrogenase Lysine->SDH alphaKG α-Ketoglutarate alphaKG->SDH NADH NADH + H+ NADH->SDH This compound This compound NAD NAD+ H2O H2O SDH->this compound SDH->NAD SDH->H2O

Caption: this compound Dehydrogenase Catalyzed Reaction.

Experimental Workflow

Assay_Workflow prep Prepare Reagents (Buffer, Substrates, Coenzyme) equilibrate Equilibrate Reaction Mixture to Assay Temperature prep->equilibrate baseline Measure Baseline Absorbance (A340nm) equilibrate->baseline initiate Initiate Reaction with Enzyme baseline->initiate monitor Monitor Absorbance Change Over Time initiate->monitor calculate Calculate Enzyme Activity monitor->calculate

Caption: General workflow for a spectrophotometric SDH assay.

Troubleshooting Logic

Troubleshooting_Tree start Low/No Enzyme Activity? check_ph Is the buffer pH correct for the reaction direction? start->check_ph check_substrates Are substrate concentrations optimal (not inhibitory)? check_ph->check_substrates Yes solution_ph Adjust buffer pH check_ph->solution_ph No check_enzyme Is the enzyme solution fresh and active? check_substrates->check_enzyme Yes solution_substrates Optimize substrate titration check_substrates->solution_substrates No check_inhibitors Could there be inhibitors in the sample/reagents? check_enzyme->check_inhibitors Yes solution_enzyme Use fresh enzyme preparation check_enzyme->solution_enzyme No solution_inhibitors Purify sample/use fresh reagents check_inhibitors->solution_inhibitors Yes

Caption: A decision tree for troubleshooting low SDH activity.

References

Technical Support Center: Saccharopine Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the detection of saccharopine using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure?

This compound is a key intermediate in the metabolism of the essential amino acid lysine. In mammals, it is part of the primary pathway for lysine degradation.[1][2] The accumulation of this compound in urine (saccharopinuria) and blood (saccharopinemia) is indicative of certain inherited disorders of lysine metabolism, making its detection and quantification crucial for the diagnosis and monitoring of these conditions.[1]

Q2: What are the typical mass-to-charge (m/z) ratios for this compound in mass spectrometry?

In positive ion mode electrospray ionization (ESI), this compound is typically detected as the protonated molecule [M+H]⁺. The expected m/z for the parent ion and its common fragment ions are essential for developing a selective and sensitive mass spectrometry method.

Ion Typem/zDescription
Parent Ion [M+H]⁺277.1Protonated this compound molecule.
Fragment Ion84.2Corresponds to the piperidine ring structure formed after fragmentation.
Fragment Ion213.1Represents the loss of the glutaryl portion of the molecule.
(Data sourced from a direct quantification method for amino acids in plasma.)[3]

Q3: How does this compound typically fragment in tandem mass spectrometry (MS/MS)?

Below is a diagram illustrating the proposed fragmentation pathway for this compound.

G Proposed this compound Fragmentation Pathway cluster_parent Parent Ion cluster_fragments Fragment Ions This compound [M+H]+ This compound [M+H]⁺ m/z = 277.1 Fragment_84 Fragment Ion m/z = 84.2 This compound [M+H]+->Fragment_84 Cleavage at secondary amine Fragment_213 Fragment Ion m/z = 213.1 This compound [M+H]+->Fragment_213 Loss of glutaryl moiety

A diagram illustrating the proposed fragmentation of the this compound parent ion into its major product ions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Problem 1: No this compound peak is detected.

  • Possible Cause 1: Incorrect Mass Spectrometer Settings.

    • Solution: Verify that the mass spectrometer is set to monitor the correct m/z for the parent (277.1) and fragment ions (84.2, 213.1) of this compound.[3] Ensure the instrument is in the correct ionization mode (positive ESI is typical). Check that the collision energy is optimized for this compound fragmentation.

  • Possible Cause 2: Issues with Sample Preparation.

    • Solution: this compound may be lost during sample preparation. Review your extraction protocol. For plasma samples, a simple protein precipitation with a solvent like acetonitrile is often sufficient.[8][9] Ensure that the pH of the final sample is compatible with the chromatography and ionization method.

  • Possible Cause 3: this compound Degradation.

    • Solution: this compound can be unstable under certain conditions.[10] Process samples promptly and store them at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles.

Problem 2: Poor peak shape or low signal intensity.

  • Possible Cause 1: Suboptimal Liquid Chromatography (LC) Conditions.

    • Solution: As a polar molecule, this compound may have poor retention on standard reversed-phase columns. Consider a column with a polar-embedded stationary phase or use hydrophilic interaction liquid chromatography (HILIC).[8] Mobile phase additives like formic acid can improve peak shape and ionization efficiency.

  • Possible Cause 2: Matrix Effects.

    • Solution: Co-eluting compounds from the biological matrix can suppress the ionization of this compound, leading to a reduced signal.[8][11] To mitigate this, improve sample cleanup, optimize chromatographic separation to move this compound away from interfering compounds, or use a stable isotope-labeled internal standard. Matrix-matched calibration curves can also help to correct for these effects.

  • Possible Cause 3: Low Abundance in the Sample.

    • Solution: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument.[12][13][14][15] Consider concentrating your sample or using a more sensitive mass spectrometer.

Problem 3: High background noise or interfering peaks.

  • Possible Cause 1: Contamination.

    • Solution: Contamination can originate from solvents, reagents, collection tubes, or the LC-MS system itself. Use high-purity solvents and reagents. Thoroughly clean the ion source and injection port. Run blank injections to identify the source of contamination.

  • Possible Cause 2: Co-eluting Isobaric Compounds.

    • Solution: Other molecules with the same mass as this compound may be present in the sample. A high-resolution mass spectrometer can help differentiate between this compound and interfering compounds based on their exact mass. Additionally, a highly selective LC method and the use of specific MS/MS transitions are crucial.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from a method for the simultaneous detection of lysine metabolites.[8][9]

1. Sample Preparation (Protein Precipitation):

  • To 20 µL of plasma, add 60 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and dilute 1:10 with water containing 0.1% formic acid.
  • The sample is now ready for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A column suitable for polar analytes, such as a pentafluorophenyl (PFP) column.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A gradient from low to high organic mobile phase should be optimized to achieve good retention and separation of this compound from other metabolites.
  • Flow Rate: Dependent on column dimensions, typically 0.3-0.5 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Scan Type: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • Primary (for quantification): 277.1 -> 84.2
  • Secondary (for confirmation): 277.1 -> 213.1
  • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature) and collision energy for maximal signal intensity.

Method Validation Data (Example)

The following table presents example validation data for an LC-MS/MS method for lysine metabolites, demonstrating the expected performance.

AnalytePrecision (%RSD) - Low Conc.Precision (%RSD) - High Conc.Accuracy - Low Conc. (%)Accuracy - High Conc. (%)
This compound< 15%< 10%95-105%98-102%
Aminoadipic acid12.5%7.9%101.2%100.5%
Pipecolic acid8.7%2.6%100.8%99.8%
(Adapted from Pena et al., 2016. Specific values for this compound are illustrative based on typical method validation acceptance criteria.)[8]

Signaling Pathway

Lysine Degradation via the this compound Pathway

This pathway is the primary route for the irreversible degradation of lysine in higher eukaryotes.[2][8][16][17]

G Lysine Degradation (this compound Pathway) cluster_enzymes Enzymes Lysine L-Lysine This compound This compound Lysine->this compound alphaKG α-Ketoglutarate alphaKG->this compound AASA α-Aminoadipic-δ-semialdehyde This compound->AASA Glutamate L-Glutamate This compound->Glutamate AAA α-Aminoadipic acid AASA->AAA LKR Lysine-Ketoglutarate Reductase (LKR) SDH This compound Dehydrogenase (SDH) AASADH Aminoadipic Semialdehyde Dehydrogenase (AASADH)

The enzymatic conversion of L-lysine to α-aminoadipic acid via the this compound intermediate.

References

Technical Support Center: Refining Saccharopine Extraction Methods for Higher Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing saccharopine extraction protocols for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction in a question-and-answer format.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low this compound yield can stem from several factors throughout the extraction process. Here's a breakdown of potential causes and solutions:

  • Incomplete Cell Lysis: The robust cell walls of yeast or the complex matrix of mammalian and plant tissues can prevent the complete release of intracellular metabolites.

    • Solution: Enhance your lysis method. For yeast, consider enzymatic digestion with zymolyase followed by mechanical disruption (e.g., bead beating or sonication). For tissues, ensure thorough homogenization, potentially by grinding in liquid nitrogen before solvent extraction.

  • This compound Degradation: this compound can be sensitive to temperature and pH fluctuations during extraction. The enzyme this compound dehydrogenase, involved in its metabolism, is denatured at temperatures above 46°C and has varying optimal pH levels for its forward (pH ~7.5) and reverse (pH ~9.5) reactions.

    • Solution: Maintain a cold environment (4°C) throughout the extraction process. Use pre-chilled solvents and perform all steps on ice. Ensure the pH of your extraction buffer is neutral to slightly alkaline and remains stable.

  • Inefficient Extraction Solvent: The choice of solvent is critical for maximizing the recovery of polar molecules like this compound.

    • Solution: Acidified water or ethanol/methanol mixtures have shown effectiveness in extracting amino acids from biological samples.[1][2] Consider performing sequential extractions with different solvents to maximize yield.

  • Suboptimal Phase Separation: If using a liquid-liquid extraction method, poor separation of the aqueous phase (containing this compound) from the organic and solid phases can lead to significant loss.

    • Solution: Ensure complete separation of layers by optimizing centrifugation time and speed. Be careful when collecting the aqueous layer to avoid aspirating the interface or pellet.

Q2: I'm observing significant sample-to-sample variability in my this compound measurements. What could be the reason?

A2: Sample-to-sample variability can be introduced at multiple stages:

  • Inconsistent Sample Handling: Differences in the time between sample collection and quenching of metabolic activity can lead to variations in metabolite levels.

    • Solution: Standardize your sample collection and quenching procedure. For cell cultures, rapidly quench metabolism by adding ice-cold solvent directly to the culture plate. For tissues, freeze-clamp the tissue immediately upon collection in liquid nitrogen.

  • Variable Extraction Efficiency: Minor differences in lysis, incubation times, or solvent volumes can lead to inconsistent extraction yields.

    • Solution: Prepare a master mix of your extraction solvent and use precise measurements for all samples. Ensure all samples are treated identically throughout the protocol.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique.

Q3: My final extract contains interfering substances that are affecting downstream analysis (e.g., mass spectrometry). How can I improve the purity?

A3: Contaminants such as proteins, lipids, and salts can interfere with analytical methods.

  • Protein Contamination:

    • Solution: Incorporate a protein precipitation step. Adding a cold organic solvent like methanol, ethanol, or acetonitrile will precipitate most proteins, which can then be removed by centrifugation.

  • Lipid Contamination:

    • Solution: A liquid-liquid extraction using a solvent system like methanol/chloroform/water will partition lipids into the organic phase, separating them from the polar metabolites in the aqueous phase.

  • Salt Contamination:

    • Solution: If high salt concentrations are an issue for your analytical method, consider a desalting step using techniques like solid-phase extraction (SPE) with a suitable stationary phase.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this compound extraction? A: All extraction steps should be performed at low temperatures, ideally on ice or at 4°C, to minimize enzymatic degradation of this compound.

Q: What is the recommended pH for the extraction buffer? A: A neutral to slightly alkaline pH (7.0-8.0) is generally recommended to maintain the stability of this compound. Avoid strongly acidic or basic conditions.

Q: Which solvent system is best for extracting this compound? A: The optimal solvent will depend on the sample matrix. For general amino acid extraction, which can be adapted for this compound, acidified water and ethanol/methanol mixtures have proven effective.[1][2] It is advisable to test a few different solvent systems to determine the best one for your specific sample type.

Q: How can I quantify the amount of this compound in my extract? A: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., fluorescence or mass spectrometry) is a common and sensitive method for quantifying amino acids like this compound.[2]

Data Presentation

Table 1: Comparison of Extraction Solvents for Free Amino Acids in Lyophilised Brewer's Yeast

Solvent SystemRelative YieldNumber of Amino Acids IdentifiedReference
Acetonitrile 25%/HCl 0.01MLow<15[1]
Ethanol 80%Moderate15[1]
HCl 0.05M/Ethanol 80% (1:1)High15[1]
HCl 0.05M/Deionized Water (1:1)Highest17[1]

Note: This table provides data for general free amino acid extraction and can be used as a guide for selecting solvents for this compound extraction. The relative yield and number of identified amino acids may vary for this compound specifically.

Experimental Protocols

Here are detailed methodologies for this compound extraction from different biological sources. These are generalized protocols that should be optimized for your specific experimental needs.

Protocol 1: this compound Extraction from Yeast (e.g., Saccharomyces cerevisiae)
  • Cell Harvesting: Harvest yeast cells from culture by centrifugation at 3,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the cell pellet with ice-cold sterile water to remove any remaining media components. Centrifuge again and discard the supernatant.

  • Quenching and Lysis:

    • Resuspend the cell pellet in 1 mL of pre-chilled (-20°C) extraction solvent (e.g., 80% ethanol or a 1:1 mixture of 0.05M HCl and 80% ethanol).[1]

    • Add an equal volume of acid-washed glass beads (0.5 mm diameter).

    • Disrupt the cells by vortexing vigorously for 30-60 second intervals, with 1-minute cooling periods on ice in between, for a total of 5-10 minutes.

  • Extraction: Incubate the lysate on a shaker for 1 hour at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collection: Carefully collect the supernatant containing the extracted this compound into a new pre-chilled tube.

  • Storage: Store the extract at -80°C until analysis.

Protocol 2: this compound Extraction from Mammalian Tissue (e.g., Liver, Kidney)
  • Sample Collection: Immediately freeze-clamp the tissue in liquid nitrogen upon collection to quench metabolic activity.

  • Homogenization:

    • Weigh the frozen tissue (typically 20-50 mg).

    • In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder using a pestle.

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold extraction solvent (e.g., 80% methanol).

    • Vortex thoroughly for 1 minute.

    • Incubate on a shaker for 1 hour at 4°C.

  • Clarification: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins and tissue debris.

  • Collection: Transfer the supernatant to a new pre-chilled tube.

  • Drying (Optional): The extract can be dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for analysis.

  • Storage: Store the extract at -80°C.

Protocol 3: this compound Extraction from Plant Tissue
  • Sample Collection: Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a pre-chilled tube.

    • Add 1.5 mL of an ice-cold extraction buffer (e.g., a single-phase mixture of methanol:chloroform:water at a ratio of 5:2:2).

    • Vortex for 1 minute and then incubate on a shaker at 4°C for 30 minutes.

  • Phase Separation:

    • Add 1 mL of chloroform and 1 mL of water to the extract.

    • Vortex for 1 minute and then centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound, into a new pre-chilled tube.

  • Drying and Reconstitution: Dry the aqueous phase using a vacuum concentrator and reconstitute the pellet in a known volume of a suitable solvent for your analytical method.

  • Storage: Store the reconstituted extract at -80°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Start: Biological Sample (Yeast, Tissue, Plant) quench Quench Metabolism (Liquid Nitrogen / Cold Solvent) start->quench homogenize Homogenization / Lysis (Grinding, Bead Beating, Sonication) quench->homogenize add_solvent Add Cold Extraction Solvent homogenize->add_solvent incubate Incubate with Agitation add_solvent->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge collect Collect Supernatant centrifuge->collect dry Dry Down (Optional) collect->dry analyze Quantitative Analysis (e.g., LC-MS, HPLC) collect->analyze Direct Analysis reconstitute Reconstitute in Assay Buffer dry->reconstitute reconstitute->analyze end End: High-Yield this compound analyze->end

Caption: Experimental workflow for high-yield this compound extraction.

troubleshooting_guide cluster_lysis Cell Lysis Issues cluster_degradation Degradation Issues cluster_extraction_solvent Extraction Solvent Issues cluster_final Final Check start Low this compound Yield check_lysis Was cell/tissue disruption complete? start->check_lysis lysis_no No check_lysis->lysis_no lysis_yes Yes check_lysis->lysis_yes improve_lysis Action: Enhance lysis method (e.g., enzymatic + mechanical) lysis_no->improve_lysis check_temp_ph Were temperature and pH controlled? lysis_yes->check_temp_ph temp_ph_no No check_temp_ph->temp_ph_no temp_ph_yes Yes check_temp_ph->temp_ph_yes control_conditions Action: Maintain 4°C and neutral pH temp_ph_no->control_conditions check_solvent Is the extraction solvent optimal? temp_ph_yes->check_solvent solvent_no No check_solvent->solvent_no solvent_yes Yes check_solvent->solvent_yes optimize_solvent Action: Test different solvents (e.g., acidified water/ethanol) solvent_no->optimize_solvent final_check Re-evaluate protocol and sample handling solvent_yes->final_check

References

addressing saccharopine instability during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of saccharopine during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a key intermediate in the metabolic pathway for lysine degradation in mammals.[1][2] Its concentration in biological fluids such as plasma and urine can be an important biomarker for certain metabolic disorders. This compound is susceptible to both enzymatic and chemical degradation, which can lead to inaccurate quantification if samples are not handled and stored correctly.

Q2: What are the primary factors that can affect this compound stability in my samples?

The main factors influencing this compound stability are:

  • Temperature: Like many metabolites, this compound is prone to degradation at higher temperatures. Storage at room temperature or even refrigeration (4°C) for extended periods may not be sufficient to prevent its breakdown.

  • pH: The stability of this compound can be influenced by the pH of the sample matrix. Extremes in pH can lead to chemical degradation.

  • Enzymatic Activity: Endogenous enzymes in biological samples, such as this compound dehydrogenase, can continue to metabolize this compound after sample collection if not properly inactivated.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can disrupt cellular integrity, releasing enzymes and promoting the degradation of sensitive analytes like this compound.

Q3: How quickly should I process my samples after collection to ensure this compound stability?

For optimal results, it is recommended to process samples as quickly as possible after collection. If immediate analysis is not feasible, plasma or serum should be separated from whole blood within two hours of collection and frozen. Urine samples should also be frozen promptly after collection.

Q4: What is the recommended long-term storage condition for samples intended for this compound analysis?

For long-term storage, it is best practice to store plasma, serum, and urine samples at -80°C. This temperature effectively minimizes both enzymatic activity and chemical degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or undetectable this compound levels in samples where it is expected. Degradation due to improper storage temperature.Ensure samples are consistently stored at -80°C for long-term storage. For short-term storage (less than 24 hours), use 4°C, but process as soon as possible. Avoid leaving samples at room temperature.
Degradation due to multiple freeze-thaw cycles.Aliquot samples into smaller volumes after the initial processing to avoid the need for repeated freeze-thaw cycles of the entire sample.
High variability in this compound levels between replicate samples. Inconsistent sample handling and processing times.Standardize the entire workflow from sample collection to analysis. Ensure all samples are processed with the same protocol and within a similar timeframe.
Partial thawing of samples during storage or transport.Use sufficient dry ice during transport and ensure freezers are functioning correctly with minimal temperature fluctuations.
Unexpectedly high this compound levels. Continued enzymatic conversion from lysine post-collection.Process blood samples to plasma or serum promptly to remove cells containing enzymes. Consider the use of protease inhibitors, although their specific effect on this compound-related enzymes should be validated.
Poor chromatographic peak shape or resolution. Sample matrix effects or improper sample preparation.Optimize the sample preparation method, which may include protein precipitation or solid-phase extraction, to remove interfering substances. Ensure the pH of the final extract is compatible with the mobile phase.

Experimental Protocols

Protocol 1: Plasma/Serum Sample Collection and Processing for this compound Analysis
  • Blood Collection: Collect whole blood in tubes containing EDTA or heparin as an anticoagulant.

  • Centrifugation: Within 2 hours of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.

  • Plasma/Serum Separation: Carefully aspirate the supernatant (plasma or serum) without disturbing the cell pellet.

  • Aliquoting: Transfer the plasma or serum into pre-labeled cryovials in volumes suitable for single-use to avoid freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -80°C until analysis.

Protocol 2: Urine Sample Collection and Processing for this compound Analysis
  • Urine Collection: Collect urine samples in sterile containers.

  • pH Measurement and Adjustment (Optional but Recommended): Measure the pH of the urine. If necessary, adjust the pH to a neutral range (pH 6-7) to minimize pH-dependent degradation.

  • Aliquoting: Transfer the urine into pre-labeled cryovials.

  • Storage: Immediately store the aliquots at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of this compound
  • Sample Preparation:

    • Thaw frozen plasma, serum, or urine samples on ice.

    • Perform protein precipitation by adding a 3-fold volume of ice-cold acetonitrile to the sample.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) for quantification of this compound and an appropriate internal standard.

Visualizations

This compound Degradation Pathway Lysine Lysine LKR Lysine-Ketoglutarate Reductase (LKR) Lysine->LKR alpha_KG alpha-Ketoglutarate alpha_KG->LKR This compound This compound SDH This compound Dehydrogenase (SDH) This compound->SDH LKR->this compound Glutamate Glutamate SDH->Glutamate AASA alpha-Aminoadipate Semialdehyde (AASA) SDH->AASA

Caption: Enzymatic degradation pathway of this compound.

Recommended Sample Handling Workflow cluster_collection Sample Collection cluster_processing Immediate Processing (< 2 hours) cluster_storage Storage Collect_Blood Collect Whole Blood (EDTA/Heparin) Centrifuge Centrifuge at 4°C Collect_Blood->Centrifuge Collect_Urine Collect Urine Aliquot Aliquot into single-use vials Collect_Urine->Aliquot Separate Separate Plasma/Serum Centrifuge->Separate Separate->Aliquot Store_Short Short-term (<24h) Store at 4°C Aliquot->Store_Short Store_Long Long-term Store at -80°C Aliquot->Store_Long

Caption: Recommended workflow for handling biological samples.

References

Technical Support Center: Enhancing the Resolution of Saccharopine in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution of saccharopine in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in achieving good resolution for this compound in chromatography?

A1: this compound is a polar and structurally complex molecule, containing two amino groups and three carboxylic acid groups. This makes it prone to strong interactions with stationary phases, which can lead to broad peaks and poor resolution from other structurally similar compounds in the sample matrix.

Q2: Which chromatographic techniques are most suitable for this compound analysis?

A2: Several techniques can be employed, with the choice depending on the sample matrix and available instrumentation:

  • Ion-Exchange Chromatography (IEC): This is a powerful technique for separating charged molecules like this compound.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[3][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging due to this compound's polarity, RP-HPLC can be used, often with mobile phase modifications or derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of this compound, often coupled with one of the above separation techniques.

Q3: Can derivatization improve the resolution of this compound?

A3: Yes, pre-column derivatization can significantly improve the chromatographic properties of this compound. Derivatization can increase its hydrophobicity for better retention in RP-HPLC and introduce a fluorescent or UV-active tag for enhanced detection.[5] Common derivatizing agents for amino acids that could be adapted for this compound include o-phthalaldehyde (OPA) and dansyl chloride.[6][7][8][9]

Troubleshooting Guides

Issue 1: Poor Resolution and Broad Peaks in Ion-Exchange Chromatography

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase pH The pH of the mobile phase is critical in IEC as it determines the charge of both the analyte and the stationary phase.[10] For this compound, which has multiple pKa values, systematically varying the pH of the mobile phase can significantly impact retention and resolution.
Incorrect Salt Concentration Gradient The elution of this compound is achieved by increasing the salt concentration of the mobile phase. A shallow gradient can improve the separation of closely eluting compounds. Experiment with different gradient slopes to optimize resolution.[10]
Column Overloading Injecting too much sample can lead to peak broadening and reduced resolution. Try reducing the sample concentration or injection volume.
Secondary Interactions Non-specific interactions between this compound and the stationary phase can cause peak tailing. Adding a small percentage of an organic solvent to the mobile phase can sometimes mitigate these effects.

Experimental Protocol: Ion-Exchange Chromatography of this compound

  • Column: Strong cation exchange (SCX) column.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.

  • Mobile Phase B: 20 mM Potassium Phosphate with 1 M KCl, pH 3.0.

  • Gradient: A linear gradient from 0% to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or post-column derivatization with ninhydrin for visible detection.

Issue 2: Insufficient Retention and Poor Peak Shape in HILIC

Possible Causes and Solutions:

CauseRecommended Solution
High Water Content in Mobile Phase In HILIC, water is the strong solvent. To increase retention of polar analytes like this compound, the percentage of the organic solvent (typically acetonitrile) in the mobile phase should be high (e.g., >80%).[11]
Inappropriate Buffer The choice and concentration of the buffer in the mobile phase are important for good peak shape. Ammonium formate or ammonium acetate are common buffers used in HILIC.
Sample Solvent Mismatch The solvent in which the sample is dissolved should be similar in composition to the mobile phase to avoid peak distortion. Ideally, dissolve the sample in a high percentage of organic solvent.

Experimental Protocol: HILIC for this compound Analysis

  • Column: Amide- or silica-based HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, decrease to 70% B over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: Mass Spectrometry (MS).

Issue 3: Poor Resolution in Reversed-Phase HPLC

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase pH The retention of ionizable compounds like this compound is highly dependent on the mobile phase pH.[12][13] At a pH below its pKa values, this compound will be more protonated and may exhibit better retention on a C18 column.
Insufficient Ion Pairing Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve the retention and peak shape of polar, charged analytes on a reversed-phase column.
Need for Derivatization If resolution remains poor, consider pre-column derivatization to increase the hydrophobicity of this compound.

Experimental Protocol: Pre-column Derivatization with OPA for Fluorescence Detection

  • Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH 9.5).

  • Derivatization: Mix the sample containing this compound with the OPA reagent and allow it to react for a short, defined time (e.g., 1-2 minutes) before injection.[7][14]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Sodium Acetate, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized this compound from other sample components.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Retention Time in RP-HPLC

Mobile Phase pHRetention Time (min)Resolution (Rs) from a co-eluting peak
2.512.81.2
3.59.50.9
4.56.20.6

Note: Data is illustrative and will vary depending on the specific column and other chromatographic conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection Sample Sample Derivatization (Optional) Derivatization (Optional) Sample->Derivatization (Optional) e.g., OPA HPLC_System HPLC System (Pump, Injector, Column) Sample->HPLC_System Without Derivatization Derivatization (Optional)->HPLC_System Detector Detector (UV, FLD, MS) HPLC_System->Detector Data_Analysis Data Analysis (Resolution, Quantification) Detector->Data_Analysis Chromatogram

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start Start Poor_Resolution Poor Resolution? Start->Poor_Resolution Optimize_Mobile_Phase Optimize Mobile Phase (pH, Gradient, Organic %) Poor_Resolution->Optimize_Mobile_Phase Yes Change_Column Change Column (e.g., HILIC, IEC) Poor_Resolution->Change_Column Yes, after optimization Consider_Derivatization Consider Derivatization Poor_Resolution->Consider_Derivatization Yes, for RP-HPLC Optimize_Mobile_Phase->Poor_Resolution Still Poor Good_Resolution Good Resolution Optimize_Mobile_Phase->Good_Resolution Improved Change_Column->Optimize_Mobile_Phase Consider_Derivatization->Optimize_Mobile_Phase

Caption: Logical troubleshooting workflow for poor resolution.

References

strategies to minimize saccharopine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize saccharopine degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during sample preparation?

A1: this compound is a key intermediate in the metabolism of the essential amino acid L-lysine. In biological systems, it is formed from lysine and α-ketoglutarate and is subsequently converted to α-aminoadipate semialdehyde and glutamate. The primary concern during sample preparation is the enzymatic degradation of this compound by the mitochondrial enzyme this compound dehydrogenase (SDH), which can lead to an underestimation of its true endogenous levels. Additionally, like other amino acids, this compound may be susceptible to non-enzymatic degradation under suboptimal storage and handling conditions.

Q2: What are the primary factors that can lead to this compound degradation in my samples?

A2: The main factors contributing to this compound degradation are:

  • Enzymatic Activity: The continued activity of this compound dehydrogenase (SDH) and other enzymes after sample collection is the most significant cause of degradation.

  • Suboptimal Temperature: Elevated temperatures can increase the rate of both enzymatic and non-enzymatic degradation.

  • Inappropriate pH: Extreme pH values may promote chemical degradation of this compound. The enzymatic activity of SDH is also pH-dependent.

  • Repeated Freeze-Thaw Cycles: These can lead to sample degradation and should be avoided.

  • Improper Storage: Long-term storage at temperatures above -80°C can result in the degradation of this compound and other metabolites.

Q3: At what temperature should I store my samples to ensure this compound stability?

A3: For long-term storage, it is recommended to keep samples at -80°C. A commercial supplier of L-saccharopine suggests that stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C. General guidelines for metabolite analysis also advocate for storage at -80°C to maintain the integrity of biological samples.

Q4: Can the choice of extraction solvent affect this compound stability?

A4: Yes, the extraction solvent plays a crucial role in quenching enzymatic activity and extracting this compound efficiently. A commonly used and effective method for polar metabolites like this compound is a cold two-phase extraction using a mixture of methanol, chloroform, and water. This method effectively denatures proteins, including degradative enzymes, while allowing for the separation of polar metabolites into the aqueous phase. An alternative is precipitation with ice-cold methanol or acetonitrile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound levels Inefficient quenching of enzymatic activity.Immediately after collection, flash-freeze samples in liquid nitrogen and maintain at -80°C until extraction. Use a pre-chilled extraction solvent (e.g., -20°C to -80°C) to rapidly halt enzyme function.
Degradation during sample storage.Ensure samples are stored at -80°C and avoid repeated freeze-thaw cycles. Aliquot samples upon collection if multiple analyses are planned.
Inefficient extraction.Use a validated extraction protocol for polar metabolites, such as a methanol/chloroform/water extraction. Ensure the sample is thoroughly homogenized in the extraction solvent.
High variability in this compound levels between replicates Inconsistent sample handling and processing times.Standardize the time between sample collection, quenching, and extraction for all samples. Perform all steps on ice or at 4°C to minimize metabolic activity.
Incomplete protein precipitation.Ensure a sufficient volume of cold organic solvent (e.g., 4 volumes of methanol or acetonitrile) is used for protein precipitation. Vortex thoroughly and allow sufficient incubation time on ice (e.g., 20-30 minutes).
Presence of unexpected peaks or interferences in chromatogram Contamination from reagents or plastics.Use high-purity, LC-MS grade solvents and reagents. Utilize low-binding microcentrifuge tubes to minimize the leaching of plasticizers.
Incomplete removal of proteins or lipids.Ensure complete phase separation during liquid-liquid extraction or effective protein precipitation and centrifugation.

Experimental Protocols

Protocol 1: Quenching and Extraction of Polar Metabolites (including this compound) from Tissues

This protocol is adapted from standard metabolomics procedures for the extraction of polar metabolites from tissue samples.

Materials:

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent: Methanol:Chloroform (2:1, v/v)

  • HPLC-grade water

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge capable of 4°C and >12,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Sample Collection and Quenching: Immediately after excision, flash-freeze the tissue sample (~50 mg) in liquid nitrogen to halt all enzymatic activity. Store at -80°C until extraction.

  • Homogenization: Place the frozen tissue in a pre-chilled tube with a stainless steel bead and add 300 µL of the cold methanol:chloroform (2:1) mixture. Homogenize the tissue using a bead beater until a homogenous mixture is formed.

  • Extraction: Add 100 µL of cold HPLC-grade water and 100 µL of cold chloroform to the homogenate. Vortex the mixture thoroughly.

  • Phase Separation: Centrifuge the sample at 18,000 x g for 7 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase (containing polar metabolites like this compound) and a lower organic phase (containing lipids).

  • Collection of Polar Metabolites: Carefully collect the upper aqueous phase and transfer it to a new pre-chilled tube.

  • Drying: Dry the collected aqueous phase using a lyophilizer or a vacuum concentrator.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., a buffer compatible with your LC-MS method).

Protocol 2: Extraction of this compound from Plasma/Serum

This protocol is adapted from a method for the simultaneous detection of lysine metabolites in mouse plasma.

Materials:

  • Ice-cold acetonitrile (ACN)

  • Centrifuge capable of 4°C and >12,000 x g

  • HPLC-grade water with 0.1% formic acid

Procedure:

  • Sample Collection: Collect blood in EDTA-containing tubes and centrifuge at 1,500 x g for 10 minutes at 4°C to obtain plasma.

  • Protein Precipitation: To 20 µL of plasma, add 30 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Incubate: Vortex the mixture thoroughly and incubate on ice for 20-30 minutes.

  • Centrifugation: Centrifuge the sample at >12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Dilution and Analysis: Dilute the supernatant (e.g., ten-fold) with water containing 0.1% formic acid before analysis by LC-MS/MS.

Visualizations

This compound Degradation Pathway Lysine L-Lysine AASS_LKR AASS (LKR domain) NADPH -> NADP+ Lysine->AASS_LKR alphaKG α-Ketoglutarate alphaKG->AASS_LKR This compound This compound AASS_SDH AASS (SDH domain) NAD+ -> NADH + H+ This compound->AASS_SDH AASS_LKR->this compound Glutamate Glutamate AASS_SDH->Glutamate AASA α-Aminoadipate semialdehyde AASS_SDH->AASA

Figure 1. The enzymatic degradation of this compound in lysine catabolism.

Sample Preparation Workflow cluster_collection Sample Collection & Quenching cluster_extraction Extraction cluster_analysis Analysis Collection 1. Sample Collection (Tissue, Plasma, Cells) Quenching 2. Rapid Quenching (Liquid Nitrogen) Collection->Quenching Storage 3. Storage at -80°C Quenching->Storage Homogenization 4. Homogenization in Cold Solvent Storage->Homogenization Extraction 5. Liquid-Liquid Extraction or Protein Precipitation Homogenization->Extraction Separation 6. Phase Separation / Centrifugation Extraction->Separation Drying 7. Drying of Extract Separation->Drying Reconstitution 8. Reconstitution Drying->Reconstitution LCMS 9. LC-MS/MS Analysis Reconstitution->LCMS

Figure 2. Recommended workflow for this compound sample preparation.

Validation & Comparative

Validating Saccharopine as a Biomarker for Mitochondrial Dysfunction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Mitochondrial Dysfunction and the Quest for Reliable Biomarkers

Mitochondrial diseases are a group of debilitating and often life-threatening disorders caused by the failure of mitochondria, the powerhouses of our cells.[1] These conditions can affect any organ at any age, leading to a wide spectrum of clinical manifestations.[1] A significant challenge in managing mitochondrial diseases is the lack of specific and sensitive biomarkers for early diagnosis, prognosis, and monitoring therapeutic responses. While several biomarkers are currently used, they often have limitations in terms of specificity and sensitivity.[2] This guide explores the potential of saccharopine, an intermediate of lysine metabolism, as a novel biomarker for mitochondrial dysfunction and provides a comparative analysis with existing biomarkers.

This compound: A Direct Link to Mitochondrial Integrity

This compound is a nonproteinogenic amino acid that serves as an intermediate in the mitochondrial catabolism of the essential amino acid lysine.[3][4] Under normal physiological conditions, this compound is rapidly converted to α-aminoadipate semialdehyde. However, genetic defects in the this compound dehydrogenase (SDH) domain of the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS) lead to the accumulation of this compound.[3][5] Emerging evidence strongly suggests that elevated levels of this compound are directly toxic to mitochondria, leading to impaired mitochondrial dynamics, structural damage, and functional decline.[3][5][6][7] This direct mechanistic link makes this compound a compelling candidate biomarker for a specific type of mitochondrial dysfunction.

The Lysine Degradation Pathway and this compound-Induced Mitochondrial Toxicity

The degradation of lysine to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle, occurs within the mitochondria.[5][8] The enzyme AASS catalyzes the initial two steps of this pathway. Its N-terminal lysine-ketoglutarate reductase (LKR) domain converts lysine and α-ketoglutarate into this compound, and its C-terminal this compound dehydrogenase (SDH) domain subsequently oxidizes this compound.[3] Mutations that specifically impair the SDH domain cause a buildup of this compound, which has been shown to be a mitochondrial toxin.[3][9] This accumulation disrupts mitochondrial homeostasis, leading to abnormal mitochondrial enlargement due to impaired fission and ongoing fusion.[3][5][7]

G cluster_mito Mitochondrion Lysine Lysine AASS AASS Lysine->AASS AKG α-Ketoglutarate AKG->AASS This compound This compound AASS->this compound LKR LKR LKR Domain SDH SDH Domain AASA α-Aminoadipate Semialdehyde This compound->AASA SDH Mito_dys Mitochondrial Dysfunction This compound->Mito_dys Accumulation (SDH Mutation) TCA TCA Cycle AASA->TCA Multiple Steps caption Lysine degradation pathway and this compound toxicity.

Lysine degradation pathway and this compound toxicity.

Comparative Analysis: this compound vs. Alternative Biomarkers

Several biomarkers are currently utilized to diagnose and monitor mitochondrial diseases, with Growth Differentiation Factor-15 (GDF-15) and Fibroblast Growth Factor-21 (FGF-21) being the most promising.[1][2] Other classical markers include lactate, pyruvate, and creatine kinase.[1][10] The following tables provide a comparative overview of this compound against these alternatives.

Performance of Key Biomarkers for Mitochondrial Disease
BiomarkerSensitivitySpecificityDiagnostic Odds Ratio (OR)Primary Indication
GDF-15 77.8%[11]95.5% (by definition of threshold)[11]75.3[11]General inherited mitochondrial disease[11]
FGF-21 68.5%[11]95.5% (by definition of threshold)[11]45.7[11]Mitochondrial disease with muscle involvement[11][12]
Lactate ~73.5% (can be variable)[10]VariableNot consistently highGeneral metabolic distress, including mitochondrial dysfunction[10]
This compound High (in SDH deficiency)Potentially very high for SDH deficiencyNot yet establishedMitochondrial dysfunction due to impaired lysine degradation
Qualitative Comparison of Mitochondrial Dysfunction Biomarkers
FeatureThis compoundGDF-15 / FGF-21Lactate / Pyruvate
Mechanism Direct mitochondrial toxin resulting from a specific metabolic block.[3][5]Mitokines released in response to mitochondrial stress.[12]Byproducts of impaired oxidative phosphorylation.[10]
Specificity Potentially high for defects in the lysine degradation pathway.Moderate; elevated in other conditions like cancer, cardiovascular disease.Low; elevated in various conditions causing hypoxia or metabolic stress.
Clinical Utility Diagnostic for saccharopinuria; potential as a pharmacodynamic biomarker for therapies targeting lysine metabolism.Good diagnostic value, particularly GDF-15.[1][11]Limited as a standalone diagnostic marker due to low specificity.[12]
Stage of Validation Preclinical/early clinical validation.Advanced clinical validation; used in clinical practice.[1][11]Long-standing clinical use, but with known limitations.

Experimental Data Supporting this compound as a Biomarker

Studies in model organisms have provided strong evidence for the pathological consequences of this compound accumulation. In C. elegans, mutations in the SDH domain of the aass-1 gene resulted in a dramatic increase in this compound levels, leading to mitochondrial damage and impaired growth.[5] Similarly, mice with an SDH mutation exhibited liver damage, developmental retardation, and premature death.[3][5]

This compound and Lysine Levels in C. elegans aass-1 Mutants
GenotypeThis compound Level (Fold Change vs. Wild Type)Lysine Level (Fold Change vs. Wild Type)Mitochondrial Morphology
Wild Type (N2) 1.01.0Normal
aass-1 (SDH mutant) >150[5]~4[5]Abnormal (enlarged)
aass-1 (LKR/SDH null) ~1.0[5]~5[5]Normal

Data summarized from Zhou et al., 2019.[5] These data demonstrate that the accumulation of this compound, not lysine, is responsible for the observed mitochondrial defects.[3][5]

Experimental Protocols for this compound Validation

Validating this compound as a biomarker requires robust and reproducible experimental protocols. Below are outlines of key methodologies.

Quantification of this compound in Biological Samples

A highly sensitive and specific method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is required for the accurate quantification of this compound in plasma, urine, or tissue homogenates.

  • Sample Preparation: Proteins are precipitated from the biological sample (e.g., plasma) using a solvent like methanol or perchloric acid.[13] The supernatant is then collected for analysis.

  • Chromatographic Separation: The extract is injected into a liquid chromatograph. A reverse-phase C18 column or a HILIC column can be used to separate this compound from other metabolites.

  • Mass Spectrometry Detection: The eluent from the LC is introduced into a mass spectrometer (e.g., a triple quadrupole instrument) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and an internal standard are monitored for quantification.

  • Data Analysis: A calibration curve is generated using known concentrations of a this compound standard. The concentration in the biological samples is then determined by comparing its peak area to the calibration curve.

Assessment of Mitochondrial Function

To correlate this compound levels with mitochondrial health, various assays can be employed using patient-derived cells (e.g., fibroblasts) or animal models.

  • Mitochondrial Respiration: High-resolution respirometry (e.g., using an Oroboros Oxygraph or a Seahorse XF Analyzer) can measure oxygen consumption rates, providing a detailed analysis of the electron transport chain function.

  • Mitochondrial Membrane Potential: Fluorescent dyes like TMRM or TMRE can be used with flow cytometry or fluorescence microscopy to assess the mitochondrial membrane potential, a key indicator of mitochondrial health.

  • Mitochondrial Morphology: Confocal microscopy of cells stained with mitochondrial-specific dyes (e.g., MitoTracker) or expressing mitochondrially-targeted fluorescent proteins can be used to visualize mitochondrial structure, dynamics, and network integrity.[5]

Biomarker Validation Workflow

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Validation cluster_application Application A1 Hypothesis Generation (e.g., Lysine metabolism defect) A2 Analytical Method Development (LC-MS for this compound) A1->A2 A3 In Vitro & In Vivo Model Studies (C. elegans, Mouse) A1->A3 A4 Correlate this compound Levels with Mitochondrial Dysfunction A2->A4 A3->A4 B1 Cross-sectional Study: Measure in patient cohorts vs. controls A4->B1 B2 Establish Diagnostic Cut-offs (ROC Curve Analysis) B1->B2 B3 Longitudinal Study: Monitor levels over time B1->B3 C1 Diagnostic Biomarker B2->C1 B4 Assess Prognostic Value & Correlation with Disease Severity B3->B4 C2 Prognostic Biomarker B4->C2 C3 Pharmacodynamic Biomarker (Monitor Therapy) B4->C3 caption Workflow for validating this compound as a biomarker.

Workflow for validating this compound as a biomarker.

Conclusion and Future Directions

This compound holds considerable promise as a highly specific biomarker for mitochondrial dysfunction stemming from defects in the lysine degradation pathway. Its direct mechanistic link to mitochondrial toxicity is a significant advantage over more general markers of cellular stress. While GDF-15 and FGF-21 are valuable for broader screening, this compound could offer a precise diagnostic tool for saccharopinuria and related disorders.

Future research should focus on validating a standardized, high-throughput assay for this compound quantification in clinical laboratories. Furthermore, prospective longitudinal studies in patient cohorts are necessary to fully establish its utility as a diagnostic, prognostic, and pharmacodynamic biomarker. Integrating this compound into a panel with other biomarkers like GDF-15 and FGF-21 could provide a more comprehensive and mechanistically informative picture of mitochondrial health.

References

A Comparative Guide to Lysine Catabolism: The Saccharopine and Pipecolic Acid Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary lysine catabolism pathways in mammals: the saccharopine pathway and the pipecolic acid pathway. Understanding the intricacies of these pathways is crucial for research into metabolic disorders, neurological diseases, and the development of novel therapeutic strategies. This document presents a detailed overview of each pathway, quantitative comparisons of their key features, experimental methodologies for their study, and visual representations to facilitate comprehension.

Introduction to Lysine Catabolism

Lysine, an essential amino acid, is catabolized in mammals through two distinct routes that converge at the formation of α-aminoadipic semialdehyde (AASA). The this compound pathway, predominantly active in peripheral tissues like the liver and kidney, and the pipecolic acid pathway, which is the major route in the brain, play critical roles in maintaining lysine homeostasis.[1][2][3][4][5] Dysregulation of these pathways is associated with several inherited metabolic disorders, highlighting the importance of a thorough understanding of their mechanisms.

Pathway Overview

The this compound Pathway

The this compound pathway is the primary route for lysine degradation in most mammalian tissues.[1][4] This mitochondrial pathway involves the following key steps:

  • Formation of this compound: Lysine and α-ketoglutarate are condensed by the enzyme lysine-ketoglutarate reductase (LKR) to form this compound. This reaction requires NADPH as a cofactor.

  • Conversion to α-Aminoadipic Semialdehyde (AASA): this compound is then oxidatively cleaved by This compound dehydrogenase (SDH) to yield AASA and glutamate. In mammals, LKR and SDH activities are carried out by a bifunctional enzyme called α-aminoadipic semialdehyde synthase (AASS).

  • Formation of α-Aminoadipic Acid: AASA is subsequently oxidized to α-aminoadipic acid by the enzyme α-aminoadipic semialdehyde dehydrogenase .

The Pipecolic Acid Pathway

The pipecolic acid pathway is the main route for lysine catabolism in the adult mammalian brain.[1][2][3][4] This pathway involves both cytosolic and peroxisomal enzymes:

  • Formation of Δ1-piperideine-2-carboxylate (P2C): Lysine is converted to α-keto-ε-aminocaproate, which spontaneously cyclizes to form P2C.

  • Reduction to Pipecolic Acid: P2C is then reduced to L-pipecolic acid by the enzyme ketimine reductase .

  • Oxidation to α-Aminoadipic Semialdehyde (AASA): L-pipecolic acid is oxidized in the peroxisomes by L-pipecolate oxidase to form Δ1-piperideine-6-carboxylate (P6C), which is in equilibrium with AASA.

Quantitative Comparison of the Pathways

The following table summarizes the key quantitative differences between the this compound and pipecolic acid pathways. Data is compiled from various studies to provide a comparative overview.

FeatureThis compound PathwayPipecolic Acid PathwayReferences
Primary Tissue Location Liver, KidneyBrain[1][4][5]
Subcellular Location MitochondriaCytosol and Peroxisomes[6]
Key Enzyme Lysine-Ketoglutarate Reductase (LKR)L-Pipecolate Oxidase[1][5]
Relative Activity in Liver HighLow[5][7]
Relative Activity in Brain LowHigh[1][5][8]
Enzyme Activity (Human Liver) LKR: HighL-Pipecolate Oxidase: Present[9][10]
Enzyme Activity (Rat Kidney) -L-Pipecolate Oxidase: 0.11 pmol/min/mg protein[7]
Enzyme Activity (Monkey Kidney) -L-Pipecolate Oxidase: 3.0 pmol/min/mg protein[7]
Enzyme Activity (Human Kidney) -L-Pipecolate Oxidase: 6.5 pmol/min/mg protein[7]

Experimental Protocols

Accurate measurement of the activity and flux of these pathways is essential for research. Below are detailed methodologies for key experiments.

Lysine-Ketoglutarate Reductase (LKR) Enzyme Assay

This spectrophotometric assay measures the activity of LKR by monitoring the lysine-dependent oxidation of NADPH.

Principle: LKR catalyzes the condensation of lysine and α-ketoglutarate to this compound, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the LKR activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 150 mmol/L HEPES buffer, 135 mmol/L mannitol, 45 mmol/L sucrose, 5 mmol/L 2-mercaptoethanol, 0.05% (w/v) BSA, 0.25 mmol/L NADPH, and 15 mmol/L α-ketoglutarate.

  • Enzyme Preparation: Prepare a tissue homogenate or purified enzyme solution in a suitable buffer.

  • Assay Procedure:

    • Add the reaction mixture to a cuvette and incubate at 37°C for 5 minutes to reach thermal equilibrium.

    • Add the enzyme preparation to the cuvette and mix.

    • Initiate the reaction by adding 40 mmol/L L-lysine HCl.

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculation of Activity: Calculate the LKR activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

L-Pipecolate Oxidase Enzyme Assay

This assay measures the activity of L-pipecolate oxidase by detecting the formation of its product, α-aminoadipate δ-semialdehyde (AAS), using a trapping agent and radiolabeled substrate.

Principle: L-pipecolate oxidase oxidizes L-[³H]pipecolic acid to L-α-amino[³H]adipate δ-semialdehyde (AAS). The radiolabeled product is trapped with NaHSO₃ and separated from the substrate for quantification.[3][11]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 8.0), NaHSO₃, and L-[³H]pipecolic acid.

  • Enzyme Preparation: Prepare a peroxisome-enriched fraction from tissue homogenates.

  • Assay Procedure:

    • Incubate the enzyme preparation with the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Separate the [³H]AAS-bisulfite adduct from the unreacted L-[³H]pipecolic acid using a Dowex 50 (H+) column.

    • Elute the [³H]AAS-bisulfite adduct and quantify the radioactivity using liquid scintillation counting.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of [³H]AAS formed per unit time per milligram of protein.

Stable Isotope Tracing of Lysine Catabolism

This method allows for the in vivo or in vitro quantification of the flux through the this compound and pipecolic acid pathways using isotopically labeled lysine.

Principle: Cells or animals are supplied with lysine labeled with stable isotopes (e.g., ¹³C or ¹⁵N). The incorporation of these isotopes into the intermediates and downstream metabolites of each pathway is measured by mass spectrometry. The degree of labeling provides a measure of the relative flux through each pathway.

Experimental Workflow:

G cluster_0 In Vivo / In Vitro System cluster_1 Sample Collection & Preparation cluster_2 Analysis cluster_3 Data Interpretation A Administer ¹³C or ¹⁵N Labeled Lysine B Collect Tissues/Cells at Time Points A->B C Metabolite Extraction B->C D LC-MS/MS Analysis of Labeled Metabolites C->D E Quantify Isotopologue Distribution D->E F Calculate Metabolic Flux Through Each Pathway E->F

Caption: Workflow for stable isotope tracing of lysine catabolism.

Protocol Outline:

  • Tracer Administration: Administer a known amount of ¹³C or ¹⁵N labeled lysine to the experimental system (e.g., cell culture, animal model).

  • Sample Collection: Collect tissue or cell samples at various time points.

  • Metabolite Extraction: Extract metabolites from the collected samples.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the different isotopologues of lysine and its catabolites (e.g., this compound, pipecolic acid, AASA).[1][2]

  • Flux Calculation: Use the isotopic enrichment data to calculate the metabolic flux through each pathway.

Signaling Pathway Diagrams

The following diagrams illustrate the key steps of the this compound and pipecolic acid pathways.

saccharopine_pathway Lysine L-Lysine This compound This compound Lysine->this compound LKR (AASS) + NADPH AKG α-Ketoglutarate AKG->this compound AASA α-Aminoadipic Semialdehyde (AASA) This compound->AASA SDH (AASS) + NAD+ Glutamate Glutamate This compound->Glutamate SDH (AASS) AAA α-Aminoadipic Acid AASA->AAA AASADH

Caption: The this compound Pathway of Lysine Catabolism.

pipecolic_acid_pathway Lysine L-Lysine KAC α-Keto-ε-aminocaproate Lysine->KAC P2C Δ¹-Piperideine-2- carboxylate (P2C) KAC->P2C Spontaneous PipecolicAcid L-Pipecolic Acid P2C->PipecolicAcid Ketimine Reductase P6C Δ¹-Piperideine-6- carboxylate (P6C) PipecolicAcid->P6C L-Pipecolate Oxidase AASA α-Aminoadipic Semialdehyde (AASA) P6C->AASA Equilibrium

Caption: The Pipecolic Acid Pathway of Lysine Catabolism.

Conclusion

The this compound and pipecolic acid pathways represent two distinct and tissue-specific routes for lysine catabolism in mammals. While the this compound pathway is the major route in most peripheral tissues, the pipecolic acid pathway is predominant in the brain. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers investigating the roles of these pathways in health and disease. Further research, particularly direct quantitative flux analysis comparing both pathways under various physiological and pathological conditions, will be crucial for a more complete understanding of lysine metabolism and for the development of targeted therapeutic interventions.

References

A Comparative Analysis of Saccharopine Metabolism Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of saccharopine metabolism, focusing on key differences and similarities in the pathway between mammals, fungi, and plants. The information presented is intended to support research and development efforts in areas such as metabolic disorders, antifungal drug development, and crop improvement.

Introduction to this compound Metabolism

This compound is a key intermediate in the metabolism of the essential amino acid lysine. The this compound pathway plays a divergent role across different biological kingdoms. In mammals and plants, it is the primary route for lysine degradation, while in most fungi, it functions in the reverse direction for lysine biosynthesis[1]. This fundamental difference in the directionality and regulation of the pathway offers unique opportunities for targeted therapeutic and biotechnological interventions.

Pathway Overview

In mammals and plants, the this compound pathway begins with the condensation of lysine and α-ketoglutarate to form this compound. This is followed by the oxidative cleavage of this compound to yield α-aminoadipate-δ-semialdehyde (AASA) and glutamate[2]. In contrast, fungi utilize the same intermediates but catalyze the reactions in the reverse order to synthesize lysine from α-aminoadipate[1][3].

Mammalian this compound Metabolism (Degradation)

In mammals, the first two steps of lysine degradation are catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and this compound dehydrogenase (SDH) activities[4]. This process primarily occurs in the mitochondria of the liver and kidneys[5].

Mammalian_Saccharopine_Degradation cluster_AASS AASS (Bifunctional Enzyme) Lysine L-Lysine LKR Lysine-Ketoglutarate Reductase (LKR domain) Lysine->LKR AKG α-Ketoglutarate AKG->LKR This compound This compound SDH This compound Dehydrogenase (SDH domain) This compound->SDH AASA α-Aminoadipate-δ-semialdehyde Glutamate L-Glutamate LKR->this compound NADPH -> NADP+ SDH->AASA NAD+ -> NADH SDH->Glutamate

Mammalian Lysine Degradation via the this compound Pathway
Fungal this compound Metabolism (Biosynthesis)

In fungi, such as Saccharomyces cerevisiae, the this compound pathway is essential for lysine biosynthesis. The reactions are catalyzed by two separate monofunctional enzymes: this compound dehydrogenase (SDH), which synthesizes this compound from α-aminoadipate-δ-semialdehyde and glutamate, and a distinct this compound dehydrogenase (also sometimes referred to as this compound reductase or lysine-forming) that cleaves this compound to produce lysine and α-ketoglutarate[3][6].

Fungal_Saccharopine_Biosynthesis AASA α-Aminoadipate-δ-semialdehyde SDH1 This compound Dehydrogenase (Glutamate-forming) AASA->SDH1 Glutamate L-Glutamate Glutamate->SDH1 This compound This compound SDH2 This compound Dehydrogenase (Lysine-forming) This compound->SDH2 Lysine L-Lysine AKG α-Ketoglutarate SDH1->this compound NAD(P)H -> NAD(P)+ SDH2->Lysine NAD+ -> NADH SDH2->AKG

Fungal Lysine Biosynthesis via the this compound Pathway
Plant this compound Metabolism (Degradation)

Similar to mammals, plants utilize the this compound pathway for lysine catabolism. This process is also catalyzed by a bifunctional enzyme containing both LKR and SDH domains[2]. The regulation of this pathway is particularly important in response to various abiotic stresses, where the accumulation of this compound has been observed[2][7].

Plant_Saccharopine_Degradation cluster_LKR_SDH LKR/SDH (Bifunctional Enzyme) Lysine L-Lysine LKR Lysine-Ketoglutarate Reductase (LKR domain) Lysine->LKR AKG α-Ketoglutarate AKG->LKR This compound This compound SDH This compound Dehydrogenase (SDH domain) This compound->SDH AASA α-Aminoadipate-δ-semialdehyde Glutamate L-Glutamate LKR->this compound NADPH -> NADP+ SDH->AASA NAD+ -> NADH SDH->Glutamate LKR_Assay_Workflow A Prepare Reaction Mixture (HEPES, mannitol, sucrose, 2-mercaptoethanol, BSA, NADPH, α-ketoglutarate, Triton X-100) B Equilibrate to Assay Temperature (e.g., 41°C for chicken samples) A->B C Add Enzyme Extract B->C D Initiate Reaction by adding L-lysine C->D E Monitor Absorbance Decrease at 340 nm D->E F Calculate Activity (based on NADPH extinction coefficient) E->F SDH_Assay_Workflow A Prepare Reaction Mixture (Buffer, NAD+, this compound) B Equilibrate to Assay Temperature (e.g., 25°C) A->B C Add Enzyme Extract B->C D Monitor Absorbance Increase at 340 nm C->D E Calculate Activity (based on NADH extinction coefficient) D->E

References

A Researcher's Guide to the Analytical Validation of Saccharopine Measurement Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of saccharopine, a key intermediate in lysine metabolism, is crucial for understanding various physiological and pathological processes. This guide provides a comprehensive comparison of analytical methods for this compound quantification, focusing on experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your research needs.

This compound is an intermediate in the degradation of the essential amino acid lysine. In mammals, the this compound pathway is the primary route for lysine catabolism. Abnormalities in this pathway can lead to rare inherited metabolic disorders such as saccharopinuria, characterized by elevated levels of this compound in blood and urine. Therefore, robust and validated analytical methods are essential for both basic research and clinical diagnostics.

This guide will delve into the details of the predominant modern technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compare it with older, yet still relevant, chromatographic methods.

Method Comparison: A Shift Towards Higher Sensitivity and Specificity

The landscape of this compound analysis has evolved significantly, moving from traditional chromatographic techniques to highly sensitive and specific mass spectrometry-based methods. While older methods like ion-exchange and thin-layer chromatography have been used for amino acid analysis, their application specifically for this compound is not well-documented with validated quantitative data in recent literature.

The current gold standard for this compound quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers unparalleled sensitivity and specificity, allowing for the direct measurement of this compound in complex biological matrices like plasma and urine, often without the need for chemical modification (derivatization).

Here, we compare the LC-MS/MS method with and without a derivatization step, a common practice in amino acid analysis to improve chromatographic separation and detection.

MethodPrincipleSample PreparationDerivatizationKey AdvantagesKey Disadvantages
LC-MS/MS (Direct) Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Simple protein precipitation.Not required.High specificity and sensitivity, rapid analysis time, simultaneous analysis of multiple metabolites.Requires specialized and expensive instrumentation.
LC-MS/MS (with Derivatization) Chemical modification of this compound to enhance chromatographic properties and ionization efficiency.Protein precipitation followed by a derivatization reaction.Required (e.g., with FMOC chloride).May improve chromatographic peak shape and sensitivity for certain instruments.More complex and time-consuming sample preparation, potential for incomplete derivatization.
Ion-Exchange Chromatography Separation based on the net charge of the molecule.Deproteinization.Not typically required.Good for separating charged molecules.Lower sensitivity and specificity compared to LC-MS/MS, longer run times.
Thin-Layer Chromatography (TLC) Separation based on polarity on a solid support.Deproteinization.Often requires a visualization agent (e.g., ninhydrin).Simple, low cost.Primarily qualitative or semi-quantitative, low resolution and sensitivity.

Quantitative Method Validation Parameters

The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. Key validation parameters for the quantification of this compound are summarized below for a validated LC-MS/MS method without derivatization. Data for older methods for direct this compound quantification is scarce in recent literature, highlighting the field's shift towards mass spectrometry.

ParameterLC-MS/MS (Direct)
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
**Linearity (R²) **> 0.99
Accuracy (% Recovery) 99.3% - 104.5%
Precision (%RSD) 2.6% - 15.1%

Experimental Protocols

Protocol 1: this compound Measurement by LC-MS/MS (Direct Method)

This protocol is adapted from a validated method for the simultaneous detection of lysine metabolites in plasma.

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of a cold protein precipitation solution (e.g., methanol or acetonitrile).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound are monitored.

Protocol 2: General Workflow for Derivatization-Based Amino Acid Analysis

1. Sample Preparation:

  • Perform protein precipitation as described in Protocol 1.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a suitable buffer.

  • Add the derivatizing agent (e.g., fluorenylmethyloxycarbonyl chloride - FMOC-Cl).

  • Incubate the reaction mixture under optimized conditions (time and temperature).

  • Quench the reaction.

3. LC-MS/MS Analysis:

  • Analyze the derivatized sample using LC-MS/MS, with chromatographic conditions optimized for the separation of the derivatized analytes.

Visualizing the Pathways and Processes

To better understand the context of this compound measurement, the following diagrams illustrate the relevant metabolic pathway and a typical analytical workflow.

Saccharopine_Metabolism This compound Metabolism Pathway Lysine Lysine This compound This compound Lysine->this compound LKR alpha_KG α-Ketoglutarate alpha_KG->this compound Glutamate Glutamate This compound->Glutamate SDH AASA α-Aminoadipate-δ-semialdehyde This compound->AASA SDH

Caption: The this compound pathway of lysine degradation.

Analytical_Workflow LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma/Urine Sample Precipitation Protein Precipitation Plasma->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Validation Validation Quantification->Validation Report Report Generation Validation->Report

Caption: A typical workflow for this compound analysis by LC-MS/MS.

The Differential Impact of Saccharopine Accumulation on Body Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Saccharopinuria, or Hyperlysinemia Type II, is a rare autosomal recessive disorder of lysine metabolism caused by a deficiency in the enzyme saccharopine dehydrogenase (SDH). This deficiency leads to the accumulation of this compound, an intermediate in the lysine degradation pathway. Emerging evidence from animal models indicates that this compound is not a benign metabolite, but a mitochondrial toxin with varying effects across different tissues. This guide provides a comparative analysis of the known effects of this compound accumulation, with a focus on the liver and brain, supported by experimental data from key studies.

Quantitative Comparison of this compound-Induced Effects

The primary tissues affected by this compound accumulation in animal models are the liver, where lysine is predominantly catabolized, and the brain, where its accumulation is linked to neurological deficits.[1][2] The following tables summarize quantitative data from studies on knock-in mouse models with a mutation in the SDH domain of the Aass gene (Aass G489E), which leads to saccharopinuria.

Table 1: Metabolite Levels in Liver and Brain of Aass G489E Mice

TissueMetaboliteGenotypeConcentration (Relative Fold Change vs. Wild-Type)Reference
Liver This compoundAass G489E~150-fold increase[3][4]
LysineAass G489E~10-fold increase[3][4]
Brain This compoundAass G489ESignificantly elevated[5]
LysineAass G489ESignificantly elevated[5]

Note: Data is synthesized from studies using the same animal model. Absolute concentrations were not consistently reported across publications, hence relative fold changes are presented.

Table 2: Cellular and Physiological Effects in Liver and Brain of Aass G489E Mice

ParameterTissueGenotypeObservationReference
Mitochondrial Morphology Liver Aass G489EGreatly enlarged, abnormal cristae[3]
Brain Aass G489EData not available
ATP Levels Liver Aass G489ESignificantly decreased[3][6]
Brain Aass G489EData not available
Organ Phenotype Liver Aass G489ELiver disease, hypertrophy[2][7]
Brain Aass G489ESmaller brain size at P42, defective neuronal development[5][8]
Overall Phenotype N/AAass G489EPostnatal developmental retardation, premature death[3][4]

Table 3: Summary of Effects in Other Tissues

TissueKnown Role in Lysine CatabolismObserved Effects of this compound AccumulationReference
Kidney Site of lysine catabolismSpecific effects of this compound accumulation have not been extensively studied in animal models.[9]
Muscle Minor role in lysine catabolismData not available.

Signaling Pathways and Experimental Overviews

The following diagrams illustrate the core metabolic pathway and a general workflow for analyzing the effects of this compound accumulation.

Lysine_Degradation_Pathway cluster_mito Mitochondrial Matrix cluster_AASS Bifunctional Enzyme Lys Lysine AASS AASS aKG α-Ketoglutarate Sac This compound Sac->AASS NAD+->NADH SDH_defect Deficiency in Saccharopinuria Sac->SDH_defect aASA α-Aminoadipate Semialdehyde AASADH AASADH aASA->AASADH Glu Glutamate aA α-Aminoadipate AcetylCoA Acetyl-CoA aA->AcetylCoA Multiple Steps AASS->Sac NADPH->NADP+ AASS->aASA AASS->Glu LKR LKR Domain SDH SDH Domain AASADH->aA

Caption: The mitochondrial lysine degradation pathway.

Experimental_Workflow cluster_model Animal Model cluster_analysis Tissue Analysis cluster_biochem Biochemical Analysis cluster_morphology Morphological Analysis cluster_function Functional Analysis Mouse Aass G489E Mouse (SDH Deficient) Harvest Harvest Tissues (Liver, Brain, etc.) Mouse->Harvest LCMS LC-MS/MS (this compound, Lysine) Harvest->LCMS ATP ATP Assay Harvest->ATP TEM Transmission Electron Microscopy (TEM) Harvest->TEM Mito Isolate Mitochondria Harvest->Mito Imaging Quantify Mitochondrial Size & Structure TEM->Imaging OCR Oxygen Consumption Rate (OCR) Assay Mito->OCR

Caption: General experimental workflow for tissue analysis.

Discussion of Tissue-Specific Effects

Liver: As a primary metabolic hub, the liver exhibits the most severe phenotype in response to this compound accumulation.[7] Studies in SDH-deficient mice show that this compound acts as a potent mitochondrial toxin in hepatocytes.[3] This leads to a cascade of detrimental effects, including the disruption of mitochondrial dynamics, characterized by greatly enlarged mitochondria with abnormal cristae.[3] This structural damage is accompanied by functional impairment, evidenced by decreased ATP production and leading to liver hypertrophy, developmental issues, and early death in mouse models.[2][3]

Brain: While lysine degradation via the this compound pathway occurs in the brain, its role relative to the alternative pipecolate pathway is complex and may vary with developmental stage.[2] In humans, saccharopinuria is associated with a range of neurological symptoms, including intellectual disability and seizures.[9] Recent animal studies have begun to unravel the mechanism. SDH-deficient mice exhibit significantly elevated levels of both lysine and this compound in the brain.[5] This accumulation is correlated with reduced brain size and impaired neuronal development, suggesting this compound is directly neurotoxic.[5][8] One proposed mechanism is that this compound inhibits the neurotrophic function of glucose-6-phosphate isomerase (GPI), an enzyme crucial for neuronal development.[8]

Kidney and Muscle: Data on the effects of this compound accumulation in the kidney and skeletal muscle are sparse. The enzymes for the this compound pathway are present in the kidney, but the pathological consequences of SDH deficiency in this organ have not been characterized in detail.[9] The role of lysine catabolism in muscle is considered minor, and to date, no studies have specifically investigated the impact of saccharopinuria on muscle tissue.

Key Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of this compound's effects.

1. Animal Models

  • Model: Knock-in mice with a point mutation in the Aass gene, corresponding to human SDH deficiency (e.g., G489E). These mice are generated using standard gene-editing techniques like CRISPR/Cas9.

  • Husbandry: Mice are housed under standard conditions with controlled light/dark cycles and access to food and water ad libitum. Genotyping is performed by PCR analysis of tail DNA. Wild-type littermates serve as controls.

  • Reference: [2][3]

2. Quantification of this compound and Lysine by LC-MS/MS

  • Tissue Preparation: Tissues (e.g., liver, brain) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C. A known weight of tissue (e.g., 50 mg) is homogenized in a suitable solvent (e.g., ddH₂O or a methanol/acetonitrile/water mixture).[10][11] Proteins are precipitated using a solvent like acetonitrile and centrifuged.[12]

  • Chromatography: The supernatant containing the metabolites is injected into a liquid chromatography system. Separation is typically achieved on a C18 or similar reverse-phase column using a gradient of mobile phases, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[12][13]

  • Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and lysine are used for detection and quantification against a standard curve prepared with known concentrations of the analytes.[13]

3. Transmission Electron Microscopy (TEM) for Mitochondrial Morphology

  • Fixation: Small pieces of fresh tissue (~1 mm³) are immediately immersed in a primary fixative solution, typically containing glutaraldehyde (e.g., 2.5%) and paraformaldehyde (e.g., 2%) in a cacodylate or phosphate buffer, and stored overnight at 4°C.[14]

  • Post-fixation and Embedding: Tissues are washed and post-fixed in osmium tetroxide (e.g., 1% OsO₄), which enhances membrane contrast. Samples are then dehydrated through a graded series of ethanol and embedded in a resin such as Epon.[14]

  • Sectioning and Imaging: Ultrathin sections (70-90 nm) are cut using an ultramicrotome, placed on copper grids, and stained with heavy metal salts like uranyl acetate and lead citrate to further enhance contrast. The grids are then imaged using a transmission electron microscope.[15]

  • Analysis: Images are captured and analyzed using software like ImageJ to quantify mitochondrial size, area, and assess the morphology of cristae.[10]

4. Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

  • Mitochondrial Isolation: Fresh tissue (e.g., liver) is minced and homogenized in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, and EGTA).[16] The homogenate is subjected to differential centrifugation to pellet nuclei and cell debris, followed by a high-speed centrifugation to pellet the mitochondria.[16]

  • Respirometry: The oxygen consumption rate of the isolated mitochondria is measured using a Seahorse XF Analyzer or a Clark-type oxygen electrode.[17][18] Mitochondria are plated in a specialized microplate (for Seahorse) or added to a chamber (for Clark electrode) containing assay buffer and various substrates (e.g., pyruvate, malate).

  • Assay Principle: A series of compounds are sequentially injected to measure different parameters of mitochondrial respiration:

    • ADP: To stimulate State 3 respiration (ATP synthesis-linked).

    • Oligomycin: An ATP synthase inhibitor, to measure State 4 respiration (proton leak).

    • FCCP: An uncoupling agent, to measure maximal respiratory capacity.

    • Rotenone/Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial oxygen consumption.[18]

  • Data Normalization: OCR values are typically normalized to the amount of mitochondrial protein in each sample, determined by a BCA assay.[18]

References

A Comparative Guide to the Saccharopine and Pipecolate Pathways in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of lysine metabolism in the brain is critical, particularly in the context of neurological health and disease. The two primary routes for lysine degradation in mammals, the saccharopine and pipecolate pathways, exhibit distinct characteristics within the central nervous system. This guide provides an objective comparison of these pathways, supported by experimental data, detailed methodologies for key experiments, and visual representations of the biochemical processes.

Overview of Lysine Degradation Pathways in the Brain

Lysine, an essential amino acid, is catabolized in the brain through two main pathways: the this compound pathway and the pipecolate pathway. While both pathways converge to a common intermediate, α-aminoadipate δ-semialdehyde (AAS), their tissue-specific prevalence, subcellular localization, and enzymatic machinery differ significantly. Historically, the pipecolate pathway has been considered the major route for lysine degradation in the adult mammalian brain, while the this compound pathway is predominant in extracerebral tissues and the fetal brain.[1][2] However, recent evidence suggests that the this compound pathway may also play a more significant role in the adult brain than previously thought.[3]

Pathway Comparison

FeatureThis compound PathwayPipecolate Pathway
Primary Role in Brain Previously considered minor in the adult brain, but recent studies suggest a more significant role.[3] Predominant during fetal brain development.[1]Considered the major pathway for lysine degradation in the adult mammalian brain.[1][2]
Subcellular Localization Primarily mitochondrial.[1]Involves peroxisomal and cytosolic enzymes.[1]
Key Intermediate This compoundPipecolic acid
Initial Step Condensation of lysine and α-ketoglutarate to form this compound.α-deamination of lysine to form α-keto-ε-aminocaproate, which spontaneously cyclizes to Δ1-piperideine-2-carboxylate (P2C).[1]
Neurological Relevance Defects are associated with hyperlysinemia type II (saccharopinuria), which can lead to neurological dysfunction and intellectual disability.[4]Defects are associated with hyperpipecolatemia and pyridoxine-dependent epilepsy.[4]

Signaling Pathways and Experimental Workflows

To visually represent these complex biological processes, the following diagrams have been generated using the DOT language.

Saccharopine_Pathway cluster_mito Mitochondrion Lysine Lysine This compound This compound Lysine->this compound  Lysine-α-Ketoglutarate  Reductase (LKR/AASS) alpha_KG α-Ketoglutarate alpha_KG->this compound AAS α-Aminoadipate δ-Semialdehyde (AAS) This compound->AAS  this compound  Dehydrogenase (SDH/AASS) Glutamate Glutamate This compound->Glutamate P6C Δ¹-Piperideine-6- Carboxylate (P6C) AAS->P6C spontaneous alpha_AA α-Aminoadipate P6C->alpha_AA  α-Aminoadipate Semialdehyde  Dehydrogenase (ALDH7A1)

This compound Pathway in the Mitochondrion.

Pipecolate_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome Lysine Lysine KAC α-Keto-ε-aminocaproate Lysine->KAC  Lysine-α-oxidase/  Aminotransferase P2C Δ¹-Piperideine-2- Carboxylate (P2C) KAC->P2C spontaneous Pipecolate Pipecolic Acid P2C->Pipecolate  Ketimine Reductase  (CRYM) Pipecolate_p Pipecolic Acid Pipecolate->Pipecolate_p Transport AAS α-Aminoadipate δ-Semialdehyde (AAS) P6C Δ¹-Piperideine-6- Carboxylate (P6C) P6C->AAS spontaneous Pipecolate_p->P6C  Pipecolate Oxidase  (PIPOX) Experimental_Workflow_Metabolite_Quantification BrainTissue Brain Tissue Sample Homogenization Homogenization BrainTissue->Homogenization Deproteinization Deproteinization Homogenization->Deproteinization Derivatization Derivatization (optional) Deproteinization->Derivatization LC_MS LC-MS/MS or HPLC Analysis Derivatization->LC_MS DataAnalysis Data Analysis and Quantification LC_MS->DataAnalysis

References

Saccharopine Levels in Health and Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of saccharopine levels in various physiological and pathological states. The information is supported by experimental data to aid in research and drug development efforts related to metabolic disorders.

Data Presentation: Quantitative Analysis of this compound Levels

This compound, an intermediate in the degradation of the essential amino acid lysine, is typically present at very low to undetectable levels in the body fluids of healthy individuals.[1] However, in certain disease states, particularly in the rare genetic disorder known as Saccharopinuria (also referred to as Hyperlysinemia Type II), its concentration can be significantly elevated.[2][3] The accumulation of this compound is considered a mitochondrial toxin and has been linked to neurological symptoms.[4]

The following table summarizes the quantitative data on this compound concentrations found in various biological fluids in healthy and diseased states.

Biological FluidConditionAnalyteConcentration RangeReference(s)
Urine Healthy IndividualsThis compoundGenerally not detected; may increase with age. A threshold of 671.9 µg/g creatinine has been suggested for identifying individuals over 70.[1][5]
SaccharopinuriaThis compound11.0 mmol/mol creatinine (in a single case report)
Plasma/Serum Healthy IndividualsThis compoundGenerally not detected[1]
SaccharopinuriaThis compound3.5 µmol/L (in a single case report)
SaccharopinuriaLysine>10 times the normal concentration[6][7]
Cerebrospinal Fluid (CSF) Healthy IndividualsThis compoundGenerally not detected[1]
SaccharopinuriaThis compoundElevated levels have been reported[3][8]
Various Tissues Diabetic CardiomyopathyThis compoundSignificantly higher levels compared to healthy controls and Type 2 Diabetes patients without cardiomyopathy.[9]

Experimental Protocols

Accurate quantification of this compound is crucial for the diagnosis and study of related metabolic disorders. The primary method for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol is adapted from a method for the simultaneous detection of lysine metabolites.

1. Sample Preparation:

  • Objective: To precipitate proteins and extract metabolites from plasma.

  • Procedure:

    • To 50 µL of plasma, add 100 µL of a precipitation solution (e.g., methanol containing an internal standard).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the metabolites.

    • The supernatant can be directly injected into the LC-MS/MS system or dried down and reconstituted in a suitable solvent if concentration is needed.

2. LC-MS/MS Analysis:

  • Objective: To separate this compound from other metabolites and quantify it using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

  • Chromatographic Separation:

    • Column: A column suitable for the retention of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing agent.

    • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A could be water with 0.1% formic acid, and Solvent B could be acetonitrile with 0.1% formic acid. The gradient is programmed to start with a high percentage of Solvent B, which is gradually decreased to elute the polar compounds.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: The column is usually maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its specific product ions. The transition from the precursor to the product ion is highly specific to this compound, allowing for accurate quantification even in complex biological matrices.

    • Data Analysis: The peak area of the this compound MRM transition is measured and compared to a calibration curve generated using known concentrations of a this compound standard to determine its concentration in the sample.

Method 2: General Protocol for Urinary Metabolite Analysis including this compound

This protocol provides a general workflow for the preparation of urine samples for LC-MS/MS analysis.

1. Sample Collection and Storage:

  • Collect mid-stream urine in a sterile container.

  • For optimal results, process the urine sample as soon as possible. If immediate processing is not possible, the sample should be stored at -80°C.

2. Sample Preparation:

  • Objective: To remove particulate matter and dilute the sample for analysis.

  • Procedure:

    • Thaw the frozen urine sample at room temperature.

    • Centrifuge the urine sample at a moderate speed (e.g., 2,000 x g) for 10 minutes to pellet any cells or debris.

    • Collect the supernatant.

    • For untargeted analysis, a simple dilution with a solvent compatible with the LC-MS method (e.g., methanol or a water/acetonitrile mixture) is often sufficient. An internal standard should be added to the dilution solvent to control for variations in sample preparation and instrument response.

    • Filter the diluted sample through a 0.22 µm filter to remove any remaining particulate matter before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • The LC-MS/MS parameters would be similar to those described for plasma analysis, with potential modifications to the chromatographic gradient to accommodate the different matrix composition of urine.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

This compound Metabolism Pathway Lysine Degradation via the this compound Pathway Lysine Lysine This compound This compound Lysine->this compound Lysine-Ketoglutarate Reductase (LKR) (AASS) alpha_Ketoglutarate alpha_Ketoglutarate alpha_Ketoglutarate->this compound alpha_Aminoadipate_Semialdehyde alpha_Aminoadipate_Semialdehyde This compound->alpha_Aminoadipate_Semialdehyde This compound Dehydrogenase (SDH) (AASS) Glutamate Glutamate This compound->Glutamate alpha_Aminoadipate alpha_Aminoadipate alpha_Aminoadipate_Semialdehyde->alpha_Aminoadipate Aminoadipate Semialdehyde Dehydrogenase (AASADH)

Caption: Lysine degradation via the this compound pathway.

Experimental Workflow for this compound Analysis General Workflow for this compound Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine, CSF) Protein_Precipitation Protein Precipitation (for Plasma/CSF) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Dilution Dilution & Addition of Internal Standard Supernatant_Collection->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation Mass_Spectrometry Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Final_Concentration Final Concentration Report Quantification->Final_Concentration

Caption: A typical workflow for this compound quantification.

References

A Comparative Guide to Inhibitors of Saccharopine Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Saccharopine dehydrogenase (SDH) is a critical enzyme in the lysine degradation pathway. Its inhibition is a subject of interest for studying metabolic disorders and for the development of novel therapeutics. This guide provides a comparative overview of known inhibitors of this compound dehydrogenase, focusing on substrate analogs, and presents supporting experimental data and methodologies.

Performance of this compound Dehydrogenase Inhibitors

Currently, there is a lack of commercially available, specific, and potent inhibitors for this compound dehydrogenase. Research has primarily focused on the inhibitory effects of substrate analogs, which have been instrumental in elucidating the enzyme's kinetic mechanism. The inhibitory constants (Ki) and Michaelis constants (Km) for some of these analogs are summarized below. These values provide a basis for comparing their relative affinities and inhibitory potential.

Inhibitor/Substrate AnalogTarget SubstrateType of InhibitionKi (mM)Km (mM)Organism
Keto Acid Analogs α-KetoglutarateCompetitiveSaccharomyces cerevisiae
Oxalylglycineα-KetoglutarateCompetitive0.100 ± 0.002Saccharomyces cerevisiae[1]
α-Ketoadipateα-Ketoglutarate5.3 ± 0.2Saccharomyces cerevisiae[1]
α-Ketopimelateα-Ketoglutarate18 ± 2Saccharomyces cerevisiae[1]
Glutarateα-KetoglutarateNoncompetitive1.0 ± 0.1Saccharomyces cerevisiae[1]
Oxaloacetateα-KetoglutarateNoncompetitive0.6 ± 0.1Saccharomyces cerevisiae[1]
Pyruvateα-KetoglutarateCompetitiveSaccharomyces cerevisiae[2]
Lysine Analogs LysineCompetitiveSaccharomyces cerevisiae
L-OrnithineLysineCompetitiveSaccharomyces cerevisiae[3]
L-LeucineLysineCompetitiveSaccharomyces cerevisiae[2][3]
Dinucleotide Analogs NAD+/NADHCompetitiveSaccharomyces cerevisiae
NADP+NAD+Saccharomyces cerevisiae[1]
3-Acetylpyridine adenine dinucleotide (3-APAD+)NAD+Saccharomyces cerevisiae[4]
3-Pyridinealdehyde adenine dinucleotide (3-PAAD+)NAD+Saccharomyces cerevisiae[4]
Thio-nicotinamide adenine dinucleotide (thio-NAD+)NAD+Saccharomyces cerevisiae[4]
This compound Analogs This compoundCompetitiveSaccharomyces cerevisiae
N-oxalylglycineThis compoundCompetitiveSaccharomyces cerevisiae[3]
L-pipecolic acidThis compoundCompetitiveSaccharomyces cerevisiae[3]
L-leucineThis compoundCompetitiveSaccharomyces cerevisiae[3]
α-ketoglutarateThis compoundCompetitiveSaccharomyces cerevisiae[3]
Glyoxylic acidThis compoundCompetitiveSaccharomyces cerevisiae[3]
L-ornithineThis compoundCompetitiveSaccharomyces cerevisiae[3]

Signaling Pathway

This compound dehydrogenase is a key enzyme in the this compound pathway, the primary route for lysine degradation in mammals and other organisms.[5] This pathway is crucial for maintaining lysine homeostasis.

Saccharopine_Pathway cluster_AASS α-Aminoadipic semialdehyde synthase (AASS) Lysine L-Lysine LKR Lysine-Ketoglutarate Reductase (LKR) Lysine->LKR alpha_KG α-Ketoglutarate alpha_KG->LKR This compound This compound SDH This compound Dehydrogenase (SDH) This compound->SDH Glutamate L-Glutamate AASA α-Aminoadipate-δ-semialdehyde AASADH α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) AASA->AASADH alpha_AA α-Aminoadipate LKR->this compound SDH->Glutamate SDH->AASA AASADH->alpha_AA

Lysine degradation via the this compound pathway.

Experimental Protocols

Enzymatic Assay for this compound Dehydrogenase Activity

This protocol is adapted from standard spectrophotometric methods for dehydrogenase assays.

Principle: The activity of this compound dehydrogenase in the direction of this compound formation is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0, containing 1 mM EDTA.

  • NADH Solution: 10 mM NADH in assay buffer.

  • L-Lysine Solution: 100 mM L-Lysine in assay buffer.

  • α-Ketoglutarate Solution: 50 mM α-Ketoglutarate in assay buffer.

  • This compound Dehydrogenase: Purified enzyme diluted in assay buffer to a suitable concentration (e.g., 0.1-0.5 U/mL).

  • Inhibitor Stock Solution: Inhibitor dissolved in a suitable solvent (e.g., DMSO or assay buffer) at a high concentration.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay Buffer

    • L-Lysine solution

    • NADH solution

    • Inhibitor solution (or solvent for control)

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the α-Ketoglutarate solution and mix immediately.

  • Place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • To determine the IC50 or Ki of an inhibitor, the assay is performed with varying concentrations of the inhibitor while keeping the substrate concentrations constant.

Data Analysis:

The initial velocity of the reaction is calculated using the Beer-Lambert law. For inhibition studies, the data can be analyzed using Lineweaver-Burk, Dixon, or non-linear regression plots to determine the type of inhibition and the inhibition constant (Ki).

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a general workflow for screening and characterizing potential inhibitors of this compound dehydrogenase.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Dose-Response cluster_characterization Mechanism of Action Studies cluster_optimization Lead Optimization A1 Compound Library A2 High-Throughput Screening (HTS) Assay A1->A2 A3 Identify 'Hits' A2->A3 B1 Confirm Hits A3->B1 B2 IC50 Determination B1->B2 C1 Kinetic Analysis (e.g., Lineweaver-Burk) B2->C1 C2 Determine Ki and Inhibition Type C1->C2 D1 Structure-Activity Relationship (SAR) C2->D1 D2 Improve Potency and Selectivity D1->D2

Workflow for this compound dehydrogenase inhibitor discovery.

References

cross-validation of different techniques for saccharopine quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of saccharopine, a key intermediate in lysine metabolism, is crucial for advancing research into metabolic disorders and supporting drug development programs. This guide provides a comprehensive comparison of various analytical techniques for this compound quantification, offering insights into their principles, performance characteristics, and experimental protocols to aid in selecting the most suitable method for specific research needs.

Introduction to this compound and its Significance

This compound is a di-amino acid intermediate in the primary pathway for lysine degradation in mammals.[1] Abnormalities in the this compound pathway are associated with inherited metabolic disorders such as saccharopinuria, characterized by an excess of this compound in the blood and urine.[2] Therefore, the precise measurement of this compound levels in biological samples is essential for diagnosing and monitoring these conditions, as well as for studying the broader implications of lysine metabolism in health and disease.

Overview of Quantification Techniques

Several analytical techniques can be employed for the quantification of this compound, each with its own advantages and limitations. The primary methods discussed in this guide are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Enzymatic Assays

  • Alternative Chromatographic and Electrophoretic Methods

This guide will delve into the performance of each technique, presenting available quantitative data in structured tables and providing detailed experimental protocols.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity and specificity.[3]

Performance Characteristics

LC-MS/MS methods for this compound quantification have been validated and demonstrate excellent performance. A key advantage is the ability to simultaneously detect and quantify multiple lysine metabolites in a single run without the need for derivatization.[2]

Parameter Performance Reference
Linearity Excellent, with correlation coefficients (r²) typically >0.99.[4]
Limit of Detection (LOD) In the low nanomolar range.[4]
Limit of Quantification (LOQ) Typically in the low to mid-nanomolar range.[4]
Accuracy High, with recovery rates often between 99.3% and 104.5%.[2]
Precision (RSD%) Good, with relative standard deviation (RSD) values generally below 15%.[2]
Matrix Effect Can be present but is manageable, with reported effects ranging from 3.5% to 22%.[2]
Experimental Protocol: LC-MS/MS for this compound in Plasma

This protocol is based on a method for the simultaneous detection of lysine metabolites.[2]

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of acetonitrile (ACN) to precipitate proteins.
  • Vortex vigorously and centrifuge at 20,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and dilute it 10-fold with water containing 0.1% formic acid.

2. Liquid Chromatography:

  • Column: Phenomenex Luna PFP(2) 4.6 x 150.0 mm, 5.0 µm particles.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.8 mL/minute.
  • Injection Volume: 5 µL.
  • Gradient: A linear gradient is used to separate the analytes.

3. Mass Spectrometry:

  • Instrument: ABSciex 5500 Qtrap mass spectrometer with a TurboV source.
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Workflow Diagram

LCMSMS_Workflow Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation 1. Centrifugation Centrifugation Precipitation->Centrifugation 2. Supernatant Supernatant Collection Centrifugation->Supernatant 3. Dilution Dilution Supernatant->Dilution 4. LC LC Separation Dilution->LC 5. Inject MS MS/MS Detection (MRM) LC->MS 6. Data Data Analysis MS->Data 7.

LC-MS/MS workflow for this compound quantification.

Enzymatic Assays

Enzymatic assays offer a more traditional approach and can be cost-effective, though they may lack the specificity and sensitivity of LC-MS/MS. These assays typically rely on the activity of this compound dehydrogenase (SDH), the enzyme that catalyzes the reversible conversion of this compound to lysine and α-ketoglutarate.[5][6]

Performance Characteristics

Quantitative performance data for direct this compound quantification using enzymatic assays is not as readily available as for LC-MS/MS. The performance of such assays is highly dependent on the purity of the enzyme and the specificity of the reaction. However, based on general performance of similar enzymatic assays for other metabolites, the following characteristics can be expected:

Parameter Expected Performance Reference
Linearity Generally good within a defined concentration range.[7]
Limit of Detection (LOD) Typically in the micromolar range.[4]
Limit of Quantification (LOQ) In the micromolar range.[4]
Accuracy Can be high, with recoveries around 95-105%.[3]
Precision (RSD%) Good, with intra- and inter-assay CVs typically <15%.[8][9]
Experimental Protocol: Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol measures the activity of this compound dehydrogenase, which can be adapted to quantify this compound by measuring the consumption of NAD+ or the production of NADH.[6]

1. Reagents:

  • 100 mM Buffer (e.g., HEPES, pH 7.0-9.0).
  • This compound solution.
  • NAD+ solution.
  • Purified this compound dehydrogenase enzyme.

2. Assay Procedure:

  • Combine the buffer, this compound, and NAD+ in a cuvette.
  • Initiate the reaction by adding the this compound dehydrogenase enzyme.
  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
  • The initial rate of the reaction is proportional to the enzyme activity, and with a standard curve of known this compound concentrations, the amount of this compound in the sample can be determined.

Logical Diagram of Enzymatic Assay

Enzymatic_Assay cluster_reactants Reactants cluster_products Products This compound This compound (from sample) Enzyme This compound Dehydrogenase This compound->Enzyme NAD NAD+ NAD->Enzyme Lysine Lysine + α-Ketoglutarate Enzyme->Lysine NADH NADH Enzyme->NADH Spectrophotometer Spectrophotometer NADH->Spectrophotometer Measure Absorbance at 340 nm

Principle of an enzymatic assay for this compound.

Alternative Techniques

While LC-MS/MS and enzymatic assays are the most common methods, other techniques could potentially be applied for this compound quantification.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[8][9][10] Since this compound is a charged molecule, IEC could be used for its separation and subsequent quantification, often coupled with a suitable detector. High-performance anion-exchange chromatography has been successfully used for the analysis of other amino acids and amino sugars.[11]

  • Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.[12][13] It offers high resolution and requires very small sample volumes. CE coupled with mass spectrometry (CE-MS) has been used for the analysis of amino acids in biological fluids and could be a viable alternative for this compound quantification.[13]

A direct comparison of the quantitative performance of these alternative methods for this compound is limited in the current literature. However, their established use for similar analytes suggests they could be developed and validated for this purpose.

Conclusion: Choosing the Right Technique

The choice of quantification technique for this compound depends on the specific requirements of the study.

  • LC-MS/MS is the method of choice for high-sensitivity, high-specificity, and high-throughput analysis, particularly in complex biological matrices. It is ideal for clinical diagnostics and demanding research applications.

  • Enzymatic assays , if a suitable kit or protocol for direct quantification is available, can be a cost-effective alternative for routine analysis where high sensitivity is not the primary concern.

  • Alternative methods like ion-exchange chromatography and capillary electrophoresis represent potential options that may offer advantages in specific contexts, such as high resolution or low sample consumption, but would likely require significant method development and validation.

This guide provides a foundation for researchers to make an informed decision on the most appropriate technique for their this compound quantification needs. As research in this area progresses, further validation and cross-comparison of these methods will continue to refine our ability to accurately measure this important metabolite.

References

Safety Operating Guide

Personal protective equipment for handling Saccharopine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Saccharopine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Assessment

While not classified as a hazardous substance in all jurisdictions, this compound presents potential risks that necessitate careful handling. According to its Safety Data Sheet (SDS), L-Saccharopine is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. As a powdered biochemical, it also poses a risk of dust inhalation.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. A risk assessment should be conducted to determine if additional protection is required for specific procedures[2][3][4].

PPE CategoryRecommended EquipmentPurpose
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes[1][5].Protects eyes from dust particles and accidental splashes of solutions containing this compound.
Hand Disposable nitrile gloves. For prolonged contact or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves[1].Prevents skin contact with the chemical. It is crucial to change gloves immediately if they become contaminated[1].
Body A standard laboratory coat.Protects clothing and skin from contamination[5].
Respiratory A dust mask (e.g., N95) should be used when handling larger quantities of powder or when there is a potential for dust generation. Work in a well-ventilated area or a fume hood is recommended[1][3].Minimizes the inhalation of airborne particles.
Foot Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan for Handling this compound

Following a systematic operational plan is critical for minimizing risks. The workflow below outlines the key stages from receipt of the chemical to its final disposal.

Operational Workflow for Handling this compound A Receiving and Inspection B Storage A->B Store in a cool, dry, well-ventilated area C Preparation and Weighing B->C Transport to designated weighing area D Experimental Use C->D Use appropriate PPE E Decontamination D->E Clean spills and equipment F Waste Disposal E->F Segregate waste

Operational Workflow for Handling this compound
Step-by-Step Handling Procedures

  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Ensure the label is intact and legible.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

  • Preparation and Weighing :

    • Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.

    • Wear all recommended PPE, including a dust mask if weighing larger quantities.

    • Use a spatula for transferring the powder to avoid creating dust clouds.

  • Experimental Use :

    • Handle solutions containing this compound with care to avoid splashes and aerosol formation.

    • Keep containers closed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory[6].

  • Decontamination :

    • Clean any spills immediately. For small powder spills, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • Wipe down work surfaces and equipment with an appropriate cleaning agent after use.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[6].

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations[6].

Waste Segregation and Disposal
  • Solid Waste : Collect unused this compound powder and any materials contaminated with the powder (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste : Aqueous solutions of this compound should be collected in a designated, labeled waste container. Due to its high aquatic toxicity, do not pour solutions down the drain[1].

  • Empty Containers : "Empty" containers may still retain chemical residues. Rinse the container three times with a suitable solvent (e.g., water). Collect the rinsate as chemical waste. The defaced, triple-rinsed container can then typically be disposed of as non-hazardous waste, in accordance with institutional guidelines[7].

The following diagram illustrates the decision-making process for chemical waste disposal.

Chemical Waste Disposal Decision Tree Start Waste Generated IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No CollectSolid Collect in Labeled Solid Waste Container IsSolid->CollectSolid Yes IsContainer Empty Container? IsLiquid->IsContainer No CollectLiquid Collect in Labeled Liquid Waste Container IsLiquid->CollectLiquid Yes TripleRinse Triple Rinse with Appropriate Solvent IsContainer->TripleRinse Yes CollectRinsate Collect Rinsate as Liquid Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Defaced Container as Non-Hazardous Waste CollectRinsate->DisposeContainer

Chemical Waste Disposal Decision Tree

By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before working with any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.